molecular formula C9H16O3 B076857 3-Pentyl Acetoacetate CAS No. 13562-81-7

3-Pentyl Acetoacetate

Cat. No.: B076857
CAS No.: 13562-81-7
M. Wt: 172.22 g/mol
InChI Key: PFTIWTQFHWICDR-UHFFFAOYSA-N
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Description

3-Pentyl Acetoacetate is a high-purity ester of significant utility in synthetic organic chemistry and industrial research. Its structure features a reactive β-ketoester moiety, making it a versatile building block for the synthesis of complex molecules. A primary application is its role as a key intermediate in the production of heterocyclic compounds and pharmaceuticals, where it can undergo Knorr pyrrole synthesis and serve as a precursor in Hantzsch-type dihydropyridine syntheses. Furthermore, its fruity, apple-like aroma makes it a compound of interest in the research and development of flavor and fragrance formulations. Researchers value this compound for its well-defined chemical properties, which facilitate studies in reaction mechanism elucidation, catalyst screening, and the development of novel synthetic methodologies. Its mechanism of action in reactions typically involves enolization or the formation of enolate anions, which can act as nucleophiles in alkylation, condensation, and cyclization reactions, enabling the efficient construction of carbon-carbon bonds. This reagent is presented with rigorous quality control to ensure batch-to-batch consistency, supporting reproducible results in advanced research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentan-3-yl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H16O3/c1-4-8(5-2)12-9(11)6-7(3)10/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTIWTQFHWICDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562917
Record name Pentan-3-yl 3-oxobutanoate
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13562-81-7
Record name Pentan-3-yl 3-oxobutanoate
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Record name 3-Pentyl Acetoacetate
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Foundational & Exploratory

An In-Depth Technical Guide to 3-Pentyl Acetoacetate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-pentyl acetoacetate (CAS No. 13562-81-7), a versatile β-keto ester. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis methodologies, safety protocols, and its significant, albeit nuanced, role as a building block in the synthesis of complex organic molecules and pharmaceutical intermediates.

Core Compound Identity and Physicochemical Properties

This compound, systematically known as pentan-3-yl 3-oxobutanoate, is a specialty organic chemical valued for its unique structural features that enable a variety of chemical transformations.[1] Its identity is unequivocally established by its CAS (Chemical Abstracts Service) Registry Number: 13562-81-7 .[2][3][4]

The molecule consists of a central acetoacetate core esterified with a 3-pentyl (or sec-amyl) alcohol moiety. This structure, particularly the active methylene group (the -CH₂- between the two carbonyls), is the cornerstone of its reactivity, making the adjacent protons acidic and readily removable by a suitable base.

A summary of its key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
CAS Number 13562-81-7[2][3][4]
Molecular Formula C₉H₁₆O₃[1][2]
Molecular Weight 172.22 g/mol [1][2]
IUPAC Name pentan-3-yl 3-oxobutanoate[1]
Synonyms Acetoacetic Acid 3-Amyl Ester, Acetoacetic Acid 3-Pentyl Ester, 3-Amyl Acetoacetate[2][3]
Appearance Colorless to pale yellow liquid-
Boiling Point 213 °C-
Flash Point 82 °C-
Density/Specific Gravity 0.97 g/cm³ (at 20°C)-
Purity (typical) >97% (GC)[2]

Strategic Synthesis of this compound

The synthesis of this compound, like other β-keto esters, can be approached through several established methodologies. The choice of method is often dictated by the availability of starting materials, desired scale, and purity requirements. Two primary synthetic routes are of significant industrial and laboratory relevance.

Synthesis via Diketene and 3-Pentanol: A Direct Approach

A highly efficient and common industrial method for preparing β-keto esters involves the reaction of diketene with an alcohol.[5] In the case of this compound, this involves the nucleophilic addition of 3-pentanol to the highly reactive diketene molecule.

Causality of Experimental Design: This method is favored for its atom economy and directness. Diketene serves as a potent acetoacetylating agent. The reaction is typically catalyzed by a mild base or a Lewis acid to facilitate the opening of the diketene lactone ring. The choice of catalyst is critical to prevent polymerization of diketene. The reaction is often performed neat or in an inert solvent to control the exothermicity.

G cluster_reactants Reactants cluster_process Process cluster_product Product 3_Pentanol 3-Pentanol Reaction Nucleophilic Addition (Catalyst, Controlled Temp.) 3_Pentanol->Reaction Diketene Diketene Diketene->Reaction 3_Pentyl_Acetoacetate This compound Reaction->3_Pentyl_Acetoacetate

Caption: Synthesis of this compound from 3-Pentanol and Diketene.

Experimental Protocol (Exemplary):

  • To a stirred, cooled (0-5 °C) solution of 3-pentanol (1.0 equivalent), add a catalytic amount of a tertiary amine (e.g., triethylamine, 0.05 eq.).

  • Slowly add diketene (1.05 eq.) dropwise, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC or GC.

  • Upon completion, the catalyst can be removed by an acidic wash, and the crude product is purified by vacuum distillation to yield pure this compound.

Acetoacetic Ester Synthesis: The Classic Approach

While not a direct synthesis of this compound, the "acetoacetic ester synthesis" is a foundational concept that utilizes β-keto esters like this one to create more complex ketones.[4][6][7] It is crucial for any researcher using this compound to understand this reaction, as it is the primary application of this class of molecules.

The core principle involves the deprotonation of the α-carbon, followed by alkylation. The resulting substituted β-keto ester can then be hydrolyzed and decarboxylated to yield a ketone.

G Start This compound Step1 1. Add Base (e.g., NaOEt) 2. Add Alkyl Halide (R-X) Start->Step1 Intermediate Alkylated 3-Pentyl Acetoacetate Step1->Intermediate Step2 H₃O⁺, Heat Intermediate->Step2 Product Methyl Ketone (R-CH₂-C(O)-CH₃) Step2->Product Byproducts CO₂ + 3-Pentanol Step2->Byproducts

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Chemistry of 3-Pentyl Acetoacetate

Foreword: This document provides a comprehensive technical overview of this compound, a β-keto ester of significant interest in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide delves into the molecule's structural characteristics, synthesis, spectroscopic confirmation, and chemical reactivity. Our approach emphasizes the causal relationships behind its properties and the practical application of this knowledge in a laboratory setting.

Molecular Identity and Physicochemical Properties

This compound, also known by its IUPAC name pentan-3-yl 3-oxobutanoate, is an organic compound classified as a β-keto ester.[1] This classification is crucial as it foretells the molecule's characteristic chemical behavior, most notably its participation in keto-enol tautomerism and its utility as a versatile synthetic intermediate. The presence of both a ketone and an ester functional group, separated by a methylene group (the α-carbon), is the defining structural feature.

The fundamental identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name pentan-3-yl 3-oxobutanoate[1]
Synonyms Acetoacetic Acid 3-Pentyl Ester, 3-Amyl Acetoacetate[2][3]
CAS Number 13562-81-7[1][2][3][4][5]
Molecular Formula C₉H₁₆O₃[1][2][4][6][7]
Molecular Weight 172.22 g/mol [1][2][4][5]
Appearance Colorless to Almost Colorless Liquid
Density 0.96 g/cm³[2]
Boiling Point 213 °C[2]
Flash Point 82.4 °C[2]
Refractive Index 1.4240 - 1.4290[2]

Structural Architecture and Functional Groups

The structure of this compound is composed of two primary moieties: the acetoacetate group and the 3-pentyl group, linked by an ester bond. The acetoacetate portion provides the reactive β-dicarbonyl system, while the 3-pentyl group is a symmetric, branched alkyl chain.

Caption: 2D structure of this compound highlighting key functional groups.

A critical aspect of acetoacetate chemistry is the presence of acidic α-protons on the methylene group (C3) situated between the two carbonyls. The pKa of these protons is significantly lower than that of typical methylene protons, facilitating the formation of a stabilized enolate ion. This enolate is a powerful nucleophile, making this compound a valuable substrate for alkylation and acylation reactions, famously known as the Acetoacetic Ester Synthesis.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This equilibrium is fundamental to its reactivity. The enol form is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring.

Caption: Equilibrium between the keto and enol tautomers of this compound.

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved via the esterification of acetoacetic acid or, more commonly, through the transesterification of a more readily available acetoacetate ester, such as ethyl acetoacetate, with 3-pentanol. The reaction is generally catalyzed by a strong acid.

Generalized Synthesis Protocol: Acid-Catalyzed Transesterification

This protocol describes a representative procedure for synthesizing this compound. Causality: The use of excess 3-pentanol and removal of the ethanol byproduct (e.g., via distillation) shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, thereby maximizing the yield.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, add 3-pentanol (e.g., 2.0 molar equivalents) and ethyl acetoacetate (1.0 molar equivalent).

  • Cautiously add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1% mol/mol).

Step 2: Reaction Execution

  • Heat the mixture to a temperature that allows for the selective distillation of the ethanol byproduct (boiling point ~78 °C). The reaction progress can be monitored by observing the volume of ethanol collected.

  • Continue heating until ethanol is no longer produced, typically for several hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst by washing the mixture with a saturated sodium bicarbonate solution in a separatory funnel.

  • Wash with brine to remove residual water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter to remove the drying agent.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

synthesis_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification & Analysis reactants Charge Reactants (3-Pentanol, Ethyl Acetoacetate) catalyst Add Acid Catalyst (H₂SO₄) reactants->catalyst reflux Heat and Distill (Remove Ethanol) catalyst->reflux neutralize Neutralize (NaHCO₃ Wash) reflux->neutralize wash Wash with Brine neutralize->wash dry Dry Organic Layer (MgSO₄) wash->dry filter Filter dry->filter distill Vacuum Distillation filter->distill analyze Characterize Product (NMR, IR, MS) distill->analyze

Caption: Experimental workflow for the synthesis and purification of this compound.

Spectroscopic Confirmation of Structure

The definitive confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

Spectroscopic MethodExpected Observations
¹H NMR Signals corresponding to the ethyl groups of the 3-pentyl moiety (triplets and quartets), a methine proton from the 3-pentyl group, the α-methylene protons, and the terminal methyl protons of the acetoacetyl group. The presence of the enol form would be indicated by a characteristic enolic proton signal downfield.[8]
¹³C NMR Resonances for the two distinct carbonyl carbons (ketone and ester), carbons of the 3-pentyl group, and the carbons of the acetoacetyl backbone.
IR Spectroscopy Strong absorption bands characteristic of a C=O stretch for the ketone (~1715 cm⁻¹) and a C=O stretch for the ester (~1740 cm⁻¹). A broad O-H stretch would be observed if a significant amount of the enol form is present.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of 172.22.[4][6] Fragmentation patterns would likely show losses of the 3-pentoxy group or parts of the acetoacetyl chain.

Applications in Organic Synthesis

The primary application of this compound lies in its role as a nucleophilic building block in organic synthesis. The acetoacetic ester synthesis allows for the preparation of a wide variety of substituted methyl ketones.[9]

The general process involves:

  • Deprotonation: Reaction with a base (e.g., sodium ethoxide) to form the stabilized enolate.

  • Alkylation: The enolate is reacted with an alkyl halide (R-X) to introduce an alkyl group at the α-position. This step can be repeated with a different alkyl halide to create a disubstituted product.

  • Hydrolysis and Decarboxylation: Saponification of the ester followed by acidification and heating results in the loss of CO₂ and the formation of a substituted ketone.

This synthetic utility makes this compound and related compounds valuable precursors in the synthesis of pharmaceuticals, natural products, and other complex organic molecules.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). 3-Pentyl acetate. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H16O3). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pentyl acetoacetate. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pentyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 3-PENTYL ACETATE. U.S. Department of Labor. Retrieved from [Link]

  • Filo. (2025, May 28). Prepare 3-methyl-2-pentanone from acetoacetic ester. Retrieved from [Link]

  • Cram. (n.d.). Pentyl Acetate Synthesis Lab Report. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97% (GC), 1 ml. Retrieved from [Link]

  • accedaCRIS. (n.d.). SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. Retrieved from [Link]

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An In-depth Technical Guide to 3-Pentyl Acetoacetate: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-pentyl acetoacetate, a versatile β-keto ester with significant applications in synthetic organic chemistry, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth insights into its chemical properties, synthesis, and utility as a key building block for bioactive molecules.

Introduction and Nomenclature

This compound, systematically known as pentan-3-yl 3-oxobutanoate, is an organic compound characterized by a ketone and an ester functional group, separated by a methylene group. This β-keto ester structure imparts unique reactivity, making it a valuable intermediate in a variety of chemical transformations. Its identity is unequivocally established by its CAS Registry Number: 13562-81-7 .[1][2][3]

For clarity and comprehensive understanding, it is essential to be familiar with the various synonyms and identifiers for this compound, which are often encountered in scientific literature and chemical databases.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier
IUPAC Name pentan-3-yl 3-oxobutanoate[2]
Common Name This compound
Synonyms Acetoacetic Acid 3-Pentyl Ester[1][2][3], 3-Amyl Acetoacetate[1][3], Acetoacetic Acid 3-Amyl Ester[1][3]
CAS Number 13562-81-7[1][2][3]
Molecular Formula C₉H₁₆O₃[1][2]
Molecular Weight 172.22 g/mol [1][2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, storage, and application in chemical synthesis. These properties dictate the choice of reaction conditions, solvents, and purification techniques.

Table 2: Physicochemical Properties of this compound

Property Value Source
Appearance Colorless liquid
Boiling Point 213 °C
Flash Point 82 °C
Refractive Index ~1.424
Purity (typical) >97% (GC)[1]

Synthesis of this compound: A Focus on Transesterification

The most common and efficient method for the synthesis of this compound is through the transesterification of a more readily available acetoacetate ester, such as ethyl acetoacetate, with 3-pentanol. This reaction is typically catalyzed by an acid or a base, or in some modern approaches, by enzymes. The choice of catalyst and reaction conditions is critical to achieving high yields and purity.

The Rationale Behind Transesterification

Transesterification is an equilibrium-driven process where the alkoxy group of an ester is exchanged with that of an alcohol. In the context of synthesizing this compound, using an excess of 3-pentanol or removing the lower-boiling ethanol by-product can effectively shift the equilibrium towards the desired product, in accordance with Le Châtelier's principle.

Generalized Reaction Scheme

G Ethyl Acetoacetate Ethyl Acetoacetate This compound This compound Ethyl Acetoacetate->this compound + 3-Pentanol 3-Pentanol 3-Pentanol 3-Pentanol->this compound Ethanol Ethanol This compound->Ethanol By-product Catalyst Catalyst Catalyst->this compound  (H⁺ or OR⁻)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Acid-Catalyzed Transesterification

This protocol provides a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • 3-Pentanol (3.0 eq)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.01 eq)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Toluene (as a solvent for azeotropic removal of ethanol, optional)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add ethyl acetoacetate and 3-pentanol. If using an azeotropic removal strategy, add toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture with stirring.

  • Reaction: Heat the mixture to reflux. The ethanol-toluene azeotrope (or ethanol itself if no toluene is used) will begin to collect in the Dean-Stark trap, driving the reaction to completion. Monitor the progress of the reaction by TLC or GC.

  • Work-up: Once the reaction is complete (typically after several hours, when no more ethanol is collected), cool the mixture to room temperature.

  • Neutralization: Carefully wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Extraction: Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the excess 3-pentanol and toluene.

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques. The following data are representative of a pure sample.

¹H NMR Spectroscopy

A proton NMR spectrum provides detailed information about the structure of the molecule. The spectrum of this compound is expected to show distinct signals for the protons in the pentyl group and the acetoacetate moiety. A publicly available ¹H NMR spectrum for acetoacetic acid 3-pentyl ester confirms the expected proton environments.[4]

Expected Chemical Shifts (δ, ppm):

  • ~0.9 ppm (triplet, 6H): Methyl protons of the two ethyl groups in the 3-pentyl moiety.

  • ~1.5 ppm (multiplet, 4H): Methylene protons of the two ethyl groups in the 3-pentyl moiety.

  • ~2.2 ppm (singlet, 3H): Methyl protons of the acetyl group.

  • ~3.4 ppm (singlet, 2H): Methylene protons between the ketone and ester carbonyls.

  • ~4.8 ppm (quintet, 1H): Methine proton of the 3-pentyl group.

¹³C NMR Spectroscopy

Predicted Chemical Shifts (δ, ppm):

  • ~10 ppm: Methyl carbons of the 3-pentyl group.

  • ~25-30 ppm: Methylene carbons of the 3-pentyl group and the methyl carbon of the acetyl group.

  • ~50 ppm: Methylene carbon of the acetoacetate backbone.

  • ~75 ppm: Methine carbon of the 3-pentyl group.

  • ~167 ppm: Ester carbonyl carbon.

  • ~200 ppm: Ketone carbonyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups.

Expected Characteristic Absorption Bands (cm⁻¹):

  • ~1745 cm⁻¹: C=O stretch of the ester.

  • ~1720 cm⁻¹: C=O stretch of the ketone.

  • ~2800-3000 cm⁻¹: C-H stretching of the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (MW = 172.22), the molecular ion peak (M⁺) may be observed, although it can be weak. Common fragmentation patterns for esters and ketones would be expected.[5][6][7][8]

Expected Fragmentation Peaks (m/z):

  • m/z = 172: Molecular ion (M⁺).

  • m/z = 129: Loss of the acetyl group ([M - 43]⁺).

  • m/z = 87: Loss of the 3-pentoxy group ([M - 85]⁺).

  • m/z = 43: Acetyl cation ([CH₃CO]⁺), often a prominent peak.

Applications in Drug Development: A Versatile Synthetic Building Block

The true value of this compound in drug development lies in its utility as a versatile building block in the synthesis of complex heterocyclic scaffolds that form the core of many pharmaceuticals. Its β-dicarbonyl functionality allows it to participate in a variety of condensation reactions.

The Japp-Klingemann Reaction: Gateway to Indoles

The Japp-Klingemann reaction is a powerful method for the synthesis of hydrazones from β-keto esters and aryl diazonium salts.[9] These hydrazones are crucial intermediates in the Fischer indole synthesis, a cornerstone reaction for the construction of the indole nucleus, which is a prevalent scaffold in numerous natural products and pharmaceuticals.

G This compound This compound Hydrazone Intermediate Hydrazone Intermediate This compound->Hydrazone Intermediate + Aryl Diazonium Salt (Base) Aryl Diazonium Salt Aryl Diazonium Salt Aryl Diazonium Salt->Hydrazone Intermediate Indole Derivative Indole Derivative Hydrazone Intermediate->Indole Derivative Fischer Indole Synthesis (Acid, Heat)

Caption: Japp-Klingemann reaction workflow.

The Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot, three-component condensation of a β-keto ester, an aldehyde, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs).[10] DHPMs are a class of compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Notably, the mitotic kinesin inhibitor Monastrol is synthesized via a Biginelli reaction using ethyl acetoacetate.[11][12][13][14] The use of this compound in this reaction would lead to novel DHPMs with a different substitution pattern, offering a pathway for the development of new drug candidates.

The Hantzsch Dihydropyridine Synthesis: Access to Calcium Channel Blockers

The Hantzsch synthesis is another important multicomponent reaction that utilizes two equivalents of a β-keto ester, an aldehyde, and ammonia to form 1,4-dihydropyridines.[9][13][15] This class of compounds includes several blockbuster drugs that act as calcium channel blockers for the treatment of hypertension and angina, such as Nifedipine and Felodipine .[9][10][15][16][17][18][19][20] The synthesis of these drugs often employs methyl or ethyl acetoacetate, and the use of this compound would provide access to novel dihydropyridine derivatives for structure-activity relationship studies.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant, causing skin and serious eye irritation.[2] Therefore, the use of appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its straightforward synthesis via transesterification and its ability to participate in key multicomponent reactions make it an attractive starting material for the creation of diverse libraries of heterocyclic compounds with a wide range of biological activities. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective utilization in the pursuit of novel therapeutic agents.

References

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  • New protocol for Biginelli reaction-a practical synthesis of Monastrol. (n.d.). Arkivoc. Retrieved January 12, 2026, from [Link]

  • New Opportunities in the Synthesis of Monastrol. (2025, August 10). ResearchGate. Retrieved January 12, 2026, from [Link]

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  • Process for preparing (s)-(-)-felodipine. (n.d.). Google Patents.
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  • Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved January 12, 2026, from [Link]

  • Optimization and continuous flow synthesis of felodipine. (n.d.). Arkivoc. Retrieved January 12, 2026, from [Link]

  • Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers. (2025, May 11). Frontiers. Retrieved January 12, 2026, from [Link]

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The Duality of Structure: An In-Depth Technical Guide to the Keto-Enol Tautomerism of 3-Pentyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Keto-enol tautomerism, a fundamental concept in organic chemistry, describes the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol (an alcohol adjacent to a double bond).[1] This guide provides a comprehensive technical examination of this phenomenon as manifested in 3-pentyl acetoacetate, a β-ketoester of significant interest in synthetic chemistry. We will delve into the structural nuances of the keto and enol tautomers, the thermodynamic and kinetic factors governing their interconversion, and the powerful spectroscopic techniques employed for their characterization. This document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the principles and practical methodologies for analyzing and manipulating this critical equilibrium.

Introduction: The Concept of Tautomerism

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[2] Unlike resonance structures, which are different representations of the same molecule, tautomers are distinct chemical species with different atomic arrangements that exist in a dynamic equilibrium.[2] The keto-enol tautomerism of β-dicarbonyl compounds, such as this compound, is a classic and highly relevant example of this phenomenon.[3] While most simple carbonyl compounds exist predominantly in the more thermodynamically stable keto form, β-dicarbonyls can exhibit a significant population of the enol tautomer at equilibrium.[2][3]

The α-hydrogens of carbonyl compounds are weakly acidic, a property that facilitates their removal and subsequent protonation at the carbonyl oxygen to form the enol.[2][4] This process can be catalyzed by both acids and bases.[2][5][6]

Structural Analysis of this compound Tautomers

This compound, like other β-ketoesters, exists as a mixture of its keto and enol forms. The presence of a bulky 3-pentyl group at the α-position can influence the stability and population of these tautomers.

The Keto Tautomer

The keto form of this compound features two carbonyl groups separated by a methylene group. The α-hydrogen, situated between these two electron-withdrawing groups, exhibits enhanced acidity compared to a simple ketone.[7]

The Enol Tautomer and Intramolecular Stabilization

The enol form is characterized by a hydroxyl group adjacent to a carbon-carbon double bond. A key feature of the enol tautomer in β-dicarbonyl compounds is the formation of a stable six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen.[4][6][8] This intramolecular hydrogen bond, along with the conjugation of the C=C double bond with the carbonyl group, significantly stabilizes the enol form, making it more prevalent than in simple ketones.[4][6][7]

However, the presence of a bulky substituent at the α-position, such as the 3-pentyl group, can introduce steric hindrance, potentially destabilizing the planar enol structure and shifting the equilibrium towards the keto form.[7]

Factors Influencing the Keto-Enol Equilibrium

The position of the keto-enol equilibrium is a delicate balance of several interconnected factors. Understanding and controlling these factors is crucial for synthetic applications.

Solvent Effects

The polarity of the solvent plays a significant role in determining the tautomeric ratio.[5][9]

  • Non-polar Solvents: In non-polar solvents like hexane or carbon tetrachloride, the intramolecularly hydrogen-bonded enol form is favored.[10] These solvents do not effectively solvate the polar keto form, thus promoting the less polar, internally stabilized enol.

  • Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) are strong hydrogen bond acceptors and can disrupt the intramolecular hydrogen bond of the enol, thereby stabilizing the keto form.[11]

  • Polar Protic Solvents: Protic solvents, such as water and alcohols, can form intermolecular hydrogen bonds with both the keto and enol forms. This can disrupt the intramolecular hydrogen bond of the enol, often leading to a preference for the keto tautomer.[9]

It is a long-held generalization, known as Meyer's rule, that increasing solvent polarity shifts the equilibrium toward the keto form for acyclic β-dicarbonyls.[11][12] The underlying rationale has often been that the keto form is more polar. However, both theoretical calculations and experimental data for compounds like acetylacetone have challenged this, suggesting the enol tautomer can have a higher dipole moment.[11][12][13]

Temperature

Temperature can influence the position of the equilibrium.[5] Often, an increase in temperature favors the formation of the less stable tautomer. For many β-dicarbonyls, this means a higher temperature can lead to a slight increase in the proportion of the keto form, although the effect is often not as pronounced as solvent effects.

Substituent Effects

The nature of the substituents on the β-dicarbonyl framework has a profound impact.

  • Electron-Withdrawing Groups: Electron-withdrawing groups at the α-position can stabilize the enol form.[7]

  • Steric Hindrance: As mentioned previously, bulky groups at the α-position, like the 3-pentyl group, can sterically destabilize the planar enol form, favoring the keto tautomer.[7]

Spectroscopic Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying keto-enol tautomerism because the interconversion between the keto and enol forms is often slow on the NMR timescale.[7][11][12] This allows for the observation and quantification of distinct signals for each tautomer.

¹H NMR Spectroscopy

Proton NMR provides clear diagnostic signals for both the keto and enol forms:

  • Keto Form: Will show a characteristic signal for the α-proton (CH) and the methylene protons (CH₂) adjacent to the carbonyl groups.

  • Enol Form: Will exhibit a downfield signal for the enolic hydroxyl proton (OH), typically in the range of 10-15 ppm due to strong intramolecular hydrogen bonding. A signal for the vinylic proton (=CH) will also be present.

By integrating the areas of specific, well-resolved peaks corresponding to each tautomer, the relative percentage of the keto and enol forms can be accurately determined.[7]

¹³C NMR Spectroscopy

Carbon NMR can also be used to distinguish between the tautomers. The keto form will show two distinct carbonyl carbon signals, while the enol form will have signals corresponding to the enolic carbon double bond (C=C-OH) and the remaining carbonyl carbon.[10]

Experimental Protocols

Sample Preparation for NMR Analysis
  • Solvent Selection: Choose a deuterated solvent appropriate for the desired study (e.g., CDCl₃ for a relatively non-polar environment, DMSO-d₆ for a polar aprotic environment).

  • Concentration: Prepare a solution of this compound of a known concentration (e.g., 0.1 M).

  • Equilibration: Allow the solution to stand at a constant temperature for a sufficient period (e.g., 24 hours) to ensure the keto-enol equilibrium is established.[14]

  • Analysis: Acquire the ¹H NMR spectrum of the equilibrated sample.

Data Analysis for Equilibrium Constant Calculation
  • Peak Assignment: Identify the characteristic peaks for the keto and enol tautomers in the ¹H NMR spectrum.

  • Integration: Integrate the area of a non-overlapping peak for the keto form (e.g., the α-proton) and the enol form (e.g., the vinylic proton).

  • Calculation of Mole Fractions:

    • % Enol = [Integral of Enol Peak / (Integral of Enol Peak + Integral of Keto Peak)] * 100

    • % Keto = 100 - % Enol

  • Calculation of Equilibrium Constant (K_eq):

    • K_eq = [% Enol] / [% Keto]

Data Presentation

The following table provides hypothetical data on the tautomeric composition of this compound in different solvents, illustrating the principles discussed.

SolventDielectric Constant (ε)% Keto (Hypothetical)% Enol (Hypothetical)K_eq (Hypothetical)
Hexane-d₁₄1.925753.00
Chloroform-d4.840601.50
Acetone-d₆20.765350.54
DMSO-d₆46.780200.25
Methanol-d₄32.770300.43

Visualizing the Equilibrium and Workflow

Keto-Enol Tautomerism of this compound

Caption: The dynamic equilibrium between the keto and enol tautomers of this compound.

NMR-Based Workflow for Tautomer Analysis

G Workflow for Tautomer Quantification A Sample Preparation (this compound in Deuterated Solvent) B Equilibration (Constant Temperature, 24h) A->B C ¹H NMR Spectroscopy (Data Acquisition) B->C D Spectral Processing (Phasing, Baseline Correction) C->D E Peak Identification (Assign Keto and Enol Signals) D->E F Integration (Measure Peak Areas) E->F G Calculation (% Tautomer & K_eq) F->G H Results & Analysis G->H

Caption: A stepwise workflow for the quantitative analysis of keto-enol tautomerism using ¹H NMR spectroscopy.

Conclusion

The keto-enol tautomerism of this compound is a multifaceted phenomenon governed by a delicate interplay of structural, solvent, and temperature effects. The stability of the enol form, conferred by intramolecular hydrogen bonding and conjugation, is counterbalanced by steric effects from the α-substituent and interactions with the solvent medium. A thorough understanding of these principles, coupled with robust analytical techniques like NMR spectroscopy, is essential for researchers in synthetic chemistry and drug development. By controlling the tautomeric equilibrium, one can modulate the reactivity and properties of β-ketoesters, thereby enabling more precise and efficient chemical syntheses.

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Physical and chemical properties of 3-Amyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical resource on 3-Amyl Acetoacetate, focusing on its fundamental physical and chemical properties, synthesis, and applications. The content herein is curated to provide both foundational knowledge and practical insights for professionals in scientific research and development.

Molecular Identity and Nomenclature

3-Amyl Acetoacetate, systematically known as pentyl 3-oxobutanoate, is a β-keto ester characterized by the presence of both a ketone and an ester functional group. This dual reactivity makes it a versatile intermediate in organic synthesis. For clarity and reproducibility in scientific contexts, a consistent identification of this compound is crucial.

Identifier Value
IUPAC Name pentyl 3-oxobutanoate
Synonyms Amyl acetoacetate, Acetoacetic acid n-amyl ester, 3-Oxobutanoic acid pentyl ester
CAS Number 6624-84-6
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol [1]
Canonical SMILES CCCCCCOC(=O)CC(=O)C[2]
InChI Key IDZAUPYMMSSVHP-UHFFFAOYSA-N[2]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of 3-Amyl Acetoacetate is essential for its proper handling, storage, and application in experimental design.

Physical Properties

The physical state and constants of 3-Amyl Acetoacetate are summarized below. These properties are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.

Property Value Source
Appearance Colorless liquid
Odor Fruity, banana-like[3]
Boiling Point 222 °C[4]
Density 0.96 g/cm³[4]
Solubility Insoluble in water; soluble in ethanol and ether[5]
Refractive Index 1.426[4]
Flash Point 86 °C[4]
Chemical Properties and Reactivity

The chemical behavior of 3-Amyl Acetoacetate is dominated by the interplay between its ketone and ester functionalities, and the particularly reactive methylene group positioned between them.

  • Keto-Enol Tautomerism : A key characteristic of β-dicarbonyl compounds, 3-Amyl Acetoacetate exists in a dynamic equilibrium between its keto and enol forms. The enol tautomer is stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. This equilibrium is solvent-dependent and is fundamental to its reactivity.

Keto_Enol_Tautomerism Keto Keto Form CCCCC-O-C(=O)-CH₂-C(=O)-CH₃ Enol Enol Form CCCCC-O-C(=O)-CH=C(OH)-CH₃ Keto->Enol caption Keto-Enol Tautomerism of 3-Amyl Acetoacetate Synthesis_Workflow A 1. Reagent Setup (Flask, Dean-Stark, Condenser) B 2. Charge Reagents & Catalyst (Amyl Alcohol, Ethyl Acetoacetate, NaOEt) A->B C 3. Reflux & Azeotropic Removal (Collect Ethanol byproduct) B->C D 4. Reaction Quench & Neutralization (Cool, add dilute acid) C->D E 5. Aqueous Work-up (Wash with water and brine) D->E F 6. Drying & Solvent Removal (Dry over MgSO₄, Rotovap) E->F G 7. Vacuum Distillation (Purification of final product) F->G H Pure 3-Amyl Acetoacetate G->H

Caption: Workflow for the synthesis of 3-Amyl Acetoacetate.

Industrial and Research Applications

The unique reactivity of 3-Amyl Acetoacetate makes it a valuable precursor in various chemical industries.

  • Pharmaceutical Intermediates : It is a key building block in the synthesis of heterocyclic compounds, which form the core structure of many pharmaceutical agents.

  • Flavors and Fragrances : Its characteristic fruity aroma makes it a component in the formulation of flavorings and perfumes. [3]* Pesticide Manufacturing : The acetoacetate moiety is utilized in the synthesis of certain classes of pesticides and herbicides.

  • Dyes and Pigments : It is used in the manufacturing of certain organic pigments.

Safety, Handling, and Storage

Proper safety protocols are mandatory when working with 3-Amyl Acetoacetate to minimize risks.

  • Handling : Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors. Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. [6][7]Avoid contact with skin and eyes. [8]* Storage : Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition. [9]Keep containers tightly sealed. It is incompatible with strong oxidizing agents, acids, and bases.

  • First Aid : In case of skin contact, wash immediately with plenty of soap and water. [7]For eye contact, rinse cautiously with water for several minutes. [7]If inhaled, move to fresh air. [10]Seek medical attention if irritation or other symptoms persist. Always have a current Safety Data Sheet (SDS) available for reference.

References

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A Comprehensive Technical Guide to 3-Pentyl Acetoacetate: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Pentyl acetoacetate, systematically known as pentan-3-yl 3-oxobutanoate (CAS No. 13562-8-7), is a β-keto ester of significant interest in various fields of chemical synthesis. Its unique structural features, particularly the presence of a reactive methylene group flanked by two carbonyl functionalities, make it a versatile precursor for the synthesis of a wide array of more complex molecules. This guide provides an in-depth analysis of the commercial availability of this compound, its physicochemical properties, synthetic routes, and its applications, with a particular focus on its utility for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound is commercially available from a number of reputable chemical suppliers, typically in research-grade purities. The compound is generally offered with a purity of over 97%, as determined by gas chromatography (GC). When sourcing this chemical, it is crucial to verify the CAS number (13562-8-7) to ensure the correct isomer is being procured, as other pentyl esters of acetoacetic acid exist.

Below is a summary of prominent suppliers of this compound:

SupplierPurityAvailable QuantitiesSynonyms Provided
TCI America >97.0% (GC)[1][2][3]25 mL and bulk inquiries[1][2][3]Acetoacetic Acid 3-Pentyl Ester, 3-Amyl Acetoacetate[1][2][3]
Santa Cruz Biotechnology N/AResearch quantitiesN/A[4]
Aladdin Scientific ≥97% (GC)[5]1 mL and larger quantities[5]Acetoacetic Acid 3-Amyl Ester, Acetoacetic Acid 3-Pentyl Ester[6]
Sigma-Aldrich 97%Research quantitiespentan-3-yl 3-oxobutanoate[7]

It is advisable for researchers to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound prior to use.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a chemical is paramount for its effective use in research and development. Below is a table summarizing the key properties of this compound.

PropertyValueSource
CAS Number 13562-81-7[1][2][3][4][5][6][7]
Molecular Formula C9H16O3[4][5]
Molecular Weight 172.22 g/mol [4][5]
Appearance Colorless to almost colorless clear liquid[2][3]
Purity >97.0% (GC)[1][2][3]
IUPAC Name pentan-3-yl 3-oxobutanoate[8]
Spectroscopic Data

Spectroscopic data is essential for the verification of the chemical structure and purity of this compound.

  • Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum is a critical tool for confirming the structure of this compound. A publicly available spectrum can be accessed through ChemicalBook, which provides the expected proton environments of the molecule.

  • Mass Spectrometry (MS): A mass spectrum for this compound is not widely published. However, the expected molecular ion peak [M]+ would be at m/z = 172. Fragmentation would likely involve the loss of the 3-pentoxy group or parts of the ester and ketone functionalities.

Synthesis of this compound

The synthesis of β-keto esters such as this compound is a classic example of a condensation reaction. The most common and industrially scalable method is the transesterification of another acetoacetate ester, typically ethyl acetoacetate or methyl acetoacetate, with 3-pentanol. This reaction is generally catalyzed by a sodium alkoxide.

The overall synthetic scheme is depicted in the following workflow diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products ethyl_acetoacetate Ethyl Acetoacetate process Transesterification ethyl_acetoacetate->process pentanol 3-Pentanol pentanol->process catalyst Sodium Ethoxide (catalyst) catalyst->process Catalyst heat Heat heat->process Energy product This compound ethanol Ethanol (byproduct) process->product process->ethanol

Caption: Transesterification workflow for the synthesis of this compound.

Causality in Experimental Choices

The choice of a catalytic amount of sodium ethoxide is crucial. The ethoxide anion acts as a nucleophile, deprotonating the 3-pentanol to form the 3-pentoxide anion. This anion then attacks the electrophilic carbonyl carbon of the ethyl acetoacetate. The reaction is driven to completion by the removal of the ethanol byproduct, which is typically more volatile than the other components of the reaction mixture. Heating the reaction mixture serves to increase the reaction rate and facilitate the removal of ethanol.

Applications in Research and Development

As a versatile building block, this compound is primarily used as a chemical intermediate in organic synthesis. Its ability to undergo alkylation, acylation, and other modifications at the C2 position makes it a valuable starting material for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds.

While specific examples in late-stage drug development are not widely documented in public literature, the acetoacetate moiety is a common feature in the synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceutical agents. The 3-pentyl ester group can influence the solubility and reactivity of the molecule compared to the more common methyl or ethyl esters.

Experimental Protocol: Synthesis of this compound via Transesterification

The following is a representative, self-validating protocol for the synthesis of this compound.

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • 3-Pentanol (1.2 eq)

  • Sodium metal (0.05 eq)

  • Toluene (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a distillation head

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: In a dry, inert atmosphere, carefully add sodium metal (0.05 eq) to a portion of the 3-pentanol in a separate flask to generate sodium 3-pentoxide.

  • Reaction Setup: To a round-bottom flask, add ethyl acetoacetate (1.0 eq), 3-pentanol (1.2 eq), and the freshly prepared sodium 3-pentoxide solution.

  • Reaction: Heat the mixture to a gentle reflux. The more volatile ethanol will begin to distill off. Monitor the reaction progress by observing the temperature at the distillation head and by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by the cessation of ethanol distillation and TLC analysis), cool the reaction mixture to room temperature.

  • Neutralization: Carefully quench the reaction by adding 1 M HCl until the mixture is neutral to pH paper.

  • Extraction: Transfer the mixture to a separatory funnel and extract with toluene. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Self-Validation: The identity and purity of the synthesized product should be confirmed by GC-MS and ¹H NMR spectroscopy, comparing the obtained data with reference spectra.

Conclusion

This compound is a readily available and highly versatile chemical intermediate. Its synthesis via transesterification is a straightforward and scalable process. For researchers and drug development professionals, this compound offers a valuable building block for the creation of novel molecular architectures. A clear understanding of its properties and synthesis is key to unlocking its full potential in the laboratory and beyond.

References

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A-Scientist's Guide to 3-Pentyl Acetoacetate: Synthesis, Reactivity, and Applications as a Core Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pentyl acetoacetate, a member of the β-keto ester family, stands as a pivotal yet often overlooked chemical intermediate. Its unique structural features—a reactive methylene group flanked by two carbonyls and a branched ester moiety—endow it with a versatile reactivity profile that is highly valuable in organic synthesis. This guide provides an in-depth exploration of this compound, from its fundamental synthesis and physicochemical properties to its core utility in constructing complex molecular architectures. We will dissect the mechanistic principles behind its key reactions, provide actionable experimental protocols, and survey its applications in the synthesis of high-value compounds, including pharmaceuticals and fine chemicals.

Introduction: The Strategic Value of β-Keto Esters

β-Keto esters are foundational building blocks in synthetic chemistry. The ester functionality serves to activate the α-carbon (the methylene group), making its protons significantly more acidic (pKa ≈ 11) than those of a simple ketone. This increased acidity allows for easy deprotonation with common bases to form a resonance-stabilized enolate, a potent carbon nucleophile.[1] This reactivity is the cornerstone of the classical acetoacetic ester synthesis , a powerful method for producing α-substituted ketones.[2][3]

While ethyl acetoacetate is the most commonly cited member of this class, homologues like this compound offer distinct advantages, including modified solubility, steric influence, and unique physical properties that can be beneficial in specific synthetic contexts. Understanding its role as an intermediate is crucial for chemists aiming to leverage its reactivity for targeted molecular construction.

Synthesis and Physicochemical Properties

The most common route to this compound is through the transesterification of a more readily available β-keto ester, such as ethyl or methyl acetoacetate, with 3-pentanol. This reaction can be catalyzed by acids, bases, or enzymes.[4]

Synthesis via Transesterification

The reaction involves heating the starting β-keto ester with an excess of 3-pentanol in the presence of a suitable catalyst. The equilibrium is driven towards the product by removing the lower-boiling alcohol (e.g., ethanol) via distillation.

Synthesis

Physicochemical Data

A summary of key physical and chemical properties for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₉H₁₆O₃[5]
Molecular Weight 172.22 g/mol [5][6]
CAS Number 13562-81-7[5][6]
Appearance Colorless to almost colorless clear liquid
IUPAC Name pentan-3-yl 3-oxobutanoate[5]
Synonyms Acetoacetic Acid 3-Pentyl Ester, 3-Amyl Acetoacetate[7]

Core Reactivity: The Methylene Group as a Nucleophilic Hub

The synthetic utility of this compound hinges on the reactivity of its α-methylene group. The electron-withdrawing effects of the adjacent ketone and ester carbonyls facilitate the formation of a stable enolate ion.

Enolate Formation and Alkylation

The central reaction of acetoacetic esters is their alkylation.[8] This is a two-step process:

  • Deprotonation: A strong base, typically an alkoxide like sodium ethoxide (NaOEt), is used to quantitatively remove an α-proton, generating the nucleophilic enolate.[3]

    • Causality: Using an alkoxide base that matches the ester group (e.g., sodium 3-pentoxide in this case, though NaOEt is often sufficient) is crucial to prevent transesterification, which would lead to a mixture of ester products.[9] However, since the ester is often removed in the final step, this is sometimes less critical than in other applications.

  • Nucleophilic Substitution: The resulting enolate attacks an electrophilic carbon, typically from an alkyl halide (R-X), in an Sₙ2 reaction.[1] This forms a new carbon-carbon bond at the α-position.

Reactivity

Hydrolysis and Decarboxylation: The Ketone Synthesis

Following alkylation, the modified β-keto ester can be converted into a ketone. This is achieved by heating with aqueous acid (e.g., H₂SO₄ or HCl).[2] This process involves two distinct transformations:

  • Ester Hydrolysis: The ester is hydrolyzed to a β-keto acid.

  • Decarboxylation: β-Keto acids are thermally unstable and readily lose carbon dioxide (CO₂) upon heating to yield the final ketone product.[9]

This entire sequence, from enolate formation to decarboxylation, allows for the formal replacement of an alkyl halide's halogen with a —CH₂C(O)CH₃ group, making it a powerful tool for ketone synthesis.

Advanced Applications and Named Reactions

Beyond simple alkylation, the reactivity of this compound can be harnessed in more complex transformations, particularly in the synthesis of heterocyclic compounds.

The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto esters and aryl diazonium salts.[10][11] The reaction proceeds via nucleophilic attack of the enolate onto the diazonium salt, followed by hydrolysis and cleavage of the acyl group.[10][12]

  • Mechanism Insight: The reaction first forms an azo compound intermediate.[10] Under basic or acidic conditions, this intermediate undergoes hydrolytic cleavage. Depending on the conditions, either the acetyl group or the ester group can be cleaved.[13] The resulting hydrazone is a highly valuable intermediate.

  • Synthetic Utility: The hydrazone products are key precursors for synthesizing indoles via the Fischer indole synthesis, a cornerstone reaction in medicinal chemistry for building the core of many pharmaceutical agents.[11]

Japp_Klingemann

Experimental Protocols: A Self-Validating System

The following protocol outlines a general procedure for the synthesis of an α-substituted ketone using this compound.

Protocol: Synthesis of 3-Methyl-2-pentanone (Illustrative Example)

This protocol adapts the general acetoacetic ester synthesis for a specific target.[14]

Step 1: Enolate Formation (Alkylation 1)

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.0 eq) to anhydrous ethanol under an inert atmosphere.

  • Addition: Slowly add this compound (1.0 eq) to the stirred solution at room temperature. Stir for 1 hour to ensure complete enolate formation.

    • Self-Validation: The formation of the sodium salt may result in a thicker suspension or a slight color change.

Step 2: First Alkylation (Methylation)

  • Reaction: Add methyl iodide (1.0 eq) dropwise to the enolate solution. The reaction is often exothermic; maintain the temperature with a water bath if necessary.

  • Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

Step 3: Saponification and Decarboxylation

  • Hydrolysis: Add a solution of aqueous HCl (e.g., 3M) to the reaction mixture and heat to reflux.

    • Causality: The acid serves two purposes: it neutralizes the base and catalyzes both the hydrolysis of the ester to the carboxylic acid and the subsequent decarboxylation.[1][9]

  • Reflux: Maintain reflux for 2-4 hours. The evolution of CO₂ gas should be observed.

    • Self-Validation: The cessation of gas evolution is a strong indicator that the decarboxylation is complete.

Step 4: Workup and Purification

  • Extraction: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with water, then with saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain pure 3-methyl-2-pentanone.

Step 5: Characterization

  • Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Safety and Handling

This compound is classified as a skin and eye irritant.[5] It is also a combustible liquid.[15]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and powerful chemical intermediate. Its value lies in the predictable and controllable reactivity of its α-methylene protons, which enables the formation of new carbon-carbon bonds. Through fundamental reactions like the acetoacetic ester synthesis and more advanced transformations such as the Japp-Klingemann reaction, this intermediate provides a reliable pathway to complex ketones and heterocyclic systems that are vital to the pharmaceutical and fine chemical industries. By understanding the mechanistic principles and applying robust, self-validating protocols, researchers can effectively integrate this building block into their synthetic strategies to achieve their molecular design goals.

References

  • Wikipedia. Acetoacetic ester synthesis.

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Accounts of Chemical Research, 38(10), 777-788.

  • Hunt, I. Ch21: Acetoacetic esters. University of Calgary.

  • Wikipedia. Japp-Klingemann-Reaktion.

  • OpenOChem Learn. Acetoacetic Ester Synthesis.

  • Wikipedia. Japp–Klingemann reaction.

  • Chemistry Notes. (2022). Acetoacetic ester synthesis; Mechanism and Application.

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.

  • chemeurope.com. Japp-Klingemann reaction.

  • Chemistry Steps. Acetoacetic Ester Synthesis.

  • Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404.

  • O'Brien, P. J., & Hinkley, S. F. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24755-24773.

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester.

  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.

  • Slideshare. (2015). Japp klingemann reaction.

  • ECHEMI. ACETOACETIC ACID 3-PENTYL ESTER.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14677137, this compound.

  • National Institute of Standards and Technology. Pentyl acetoacetate. NIST Chemistry WebBook.

  • Filo. (2025). Prepare 3-methyl-2-pentanone from acetoacetic ester.

  • Cram. Pentyl Acetate Synthesis Lab Report.

  • Tokyo Chemical Industry (India) Pvt. Ltd. This compound.

  • TCI Chemicals. This compound 13562-81-7.

  • CP Lab Safety. This compound, min 97% (GC), 1 ml.

  • accedaCRIS. (2013). SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE.

  • Ladero, M., et al. (2021). Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. Processes, 9(7), 1184.

  • Occupational Safety and Health Administration. 3-PENTYL ACETATE.

  • Pradhan, S. (2025). Ethyl Acetate Applications in Pharmaceuticals: An Overview.

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Methodological & Application

Application Notes and Protocols for the Preparation of 3-Pentyl Acetoacetate via Transesterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-pentyl acetoacetate through the transesterification of a readily available starting material, ethyl acetoacetate, with 3-pentanol. The protocol details an acid-catalyzed approach, leveraging a Dean-Stark apparatus to drive the reaction equilibrium towards the desired product. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering in-depth explanations of the procedural steps, reaction mechanism, purification techniques, and analytical characterization.

Introduction: The Strategic Importance of β-Keto Esters

β-Keto esters are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules, including pharmaceuticals and agrochemicals.[1][2][3] Their utility stems from the presence of both electrophilic and nucleophilic centers, allowing for a diverse range of chemical transformations.[3] The synthesis of specific β-keto esters, such as this compound, is often a critical step in the development of novel compounds.

Transesterification represents a highly efficient and atom-economical method for the preparation of various esters.[4][5] This process involves the exchange of the alkoxy group of an ester with another alcohol.[4] In the context of β-keto esters, this reaction is particularly advantageous as it allows for the modification of commercially available and cost-effective starting materials like ethyl acetoacetate.[1][2] The selective transesterification of β-keto esters can be achieved under various conditions, including the use of acid or base catalysts, as well as enzymatic and catalyst-free approaches.[2][6]

This protocol focuses on an acid-catalyzed transesterification, a robust and widely applicable method. The reaction equilibrium is effectively shifted towards the product by the continuous removal of the ethanol byproduct using a Dean-Stark apparatus.[7][8][9]

Reaction Mechanism and Rationale

The acid-catalyzed transesterification of ethyl acetoacetate with 3-pentanol proceeds through a series of equilibrium steps. The overall transformation is depicted below:

Overall Reaction: CH₃C(O)CH₂COOCH₂CH₃ + CH₃CH₂CH(OH)CH₂CH₃ ⇌ CH₃C(O)CH₂COOCH(CH₂CH₃)₂ + CH₃CH₂OH Ethyl Acetoacetate + 3-Pentanol ⇌ this compound + Ethanol

The mechanism, commonly referred to as a PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) sequence, is initiated by the protonation of the carbonyl oxygen of the ester by the acid catalyst (e.g., p-toluenesulfonic acid).[4] This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 3-pentanol. The subsequent steps involve proton transfers and the elimination of ethanol to yield the final product, this compound.

To ensure a high yield of the desired product, the equilibrium must be driven to the right. According to Le Chatelier's principle, the removal of one of the products, in this case, ethanol, will shift the equilibrium towards the formation of more products. The use of a Dean-Stark apparatus is a classic and effective technique for achieving this by azeotropically removing the lower-boiling ethanol from the reaction mixture.[7][9]

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
Ethyl acetoacetateReagentSigma-Aldrich141-97-9
3-PentanolReagentSigma-Aldrich584-02-1
p-Toluenesulfonic acid monohydrate (p-TsOH)ReagentSigma-Aldrich6192-52-5Catalyst
TolueneAnhydrousSigma-Aldrich108-88-3Solvent
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionFisher Scientific144-55-8For neutralization
Brine (Saturated NaCl solution)Fisher Scientific7647-14-5For washing
Anhydrous magnesium sulfate (MgSO₄)ReagentSigma-Aldrich7487-88-9Drying agent
Boiling chipsVWRN/ATo ensure smooth boiling

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.[8]

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.[8]

  • Toluene is flammable and toxic; handle with care.[8]

  • p-Toluenesulfonic acid is corrosive and should be handled with caution.[8]

Experimental Protocol

Apparatus Setup

The reaction is carried out using a Dean-Stark apparatus. The setup consists of a round-bottom flask, a Dean-Stark trap, a condenser, and a heating mantle with a magnetic stirrer.[7][10]

Caption: Experimental workflow for the synthesis of this compound.

Reaction Procedure
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and boiling chips, add ethyl acetoacetate (13.0 g, 0.1 mol), 3-pentanol (10.6 g, 0.12 mol), and toluene (100 mL).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%).

  • Assemble the Dean-Stark apparatus and condenser.[10] Ensure that water is flowing through the condenser.[10]

  • Heat the mixture to reflux using a heating mantle. The toluene-ethanol azeotrope will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more ethanol is collected in the trap (approximately 4-6 hours). The theoretical amount of ethanol to be collected is approximately 4.6 g (5.8 mL).

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete (as indicated by the consumption of the starting ethyl acetoacetate), turn off the heat and allow the mixture to cool to room temperature.

Work-up and Purification
  • Transfer the cooled reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).[9]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • The crude this compound can be purified by vacuum distillation to yield a colorless liquid.[11]

Characterization and Data Analysis

The successful synthesis of this compound can be confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ketone functional groups.[12][13]

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (ester)~1740
C=O (ketone)~1715
C-O (ester)~1200 and ~1100
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the product. The spectra will confirm the presence of the pentyl group and the acetoacetate backbone.

Expected ¹H NMR (CDCl₃) Chemical Shifts (δ):

  • ~0.9 ppm (t, 6H): Methyl protons of the two ethyl groups on the pentyl chain.

  • ~1.4-1.6 ppm (m, 4H): Methylene protons of the two ethyl groups on the pentyl chain.

  • ~2.2 ppm (s, 3H): Methyl protons adjacent to the ketone.

  • ~3.4 ppm (s, 2H): Methylene protons between the two carbonyl groups.

  • ~4.8 ppm (quintet, 1H): Methine proton of the pentyl group attached to the ester oxygen.

Expected ¹³C NMR (CDCl₃) Chemical Shifts (δ):

  • ~9 ppm: Methyl carbons of the two ethyl groups on the pentyl chain.

  • ~26 ppm: Methylene carbons of the two ethyl groups on the pentyl chain.

  • ~30 ppm: Methyl carbon adjacent to the ketone.

  • ~50 ppm: Methylene carbon between the two carbonyl groups.

  • ~78 ppm: Methine carbon of the pentyl group attached to the ester oxygen.

  • ~167 ppm: Ester carbonyl carbon.

  • ~201 ppm: Ketone carbonyl carbon.

Expected Results and Troubleshooting

ParameterExpected Value
Yield 75-85%
Appearance Colorless liquid
Purity (by GC) >97%

Troubleshooting:

  • Low Yield:

    • Incomplete reaction: Ensure sufficient reflux time and efficient removal of ethanol. Check the activity of the catalyst.

    • Loss during work-up: Avoid vigorous shaking during extractions to prevent emulsion formation. Ensure complete drying of the organic layer.

  • Product Contamination:

    • Starting materials: Ensure the reaction has gone to completion via TLC or GC analysis. Optimize distillation conditions for efficient separation.

    • Side products: Incomplete neutralization can lead to residual acid. Ensure thorough washing with sodium bicarbonate solution.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound via acid-catalyzed transesterification. By following the outlined procedures for reaction setup, execution, work-up, and purification, researchers can consistently obtain the desired product in high yield and purity. The provided mechanistic insights and characterization data serve as a valuable resource for both educational and practical applications in organic synthesis.

References

  • Leonard, N. J., Gutowsky, H. S., Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(16), 4070–4074.
  • Master Organic Chemistry. (2022). Transesterification. [Link]

  • Wikipedia. Dean–Stark apparatus. [Link]

  • SciSpace. (2021). Recent advances in the transesterification of b-keto esters. [Link]

  • University of Bristol. Setting up Dean-Stark apparatus. [Link]

  • National Institutes of Health. (2021). Recent advances in the transesterification of β-keto esters. [Link]

  • University of Wisconsin-Madison. Esterification Using a Dean-Stark Trap. [Link]

  • University of Calgary. Carbonyl compounds - IR spectroscopy. [Link]

  • ResearchGate. (2021). Efficient transesterification of ethyl acetoacetate with higher alcohols without catalysts. [Link]

  • Scribd. Dean-Stark Setup Guide for Chemists. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • ResearchGate. (2021). β-Ketoesters: An Overview and It's Applications via Transesterification. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Scholars Research Library. (2015). Solvent free transesterification of ethylacetoacetate and higher alcohols over nanocrystalline CeO2 loaded hierarchical Mobil Five (MFI) zeolite. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. [Link]

  • Google Patents.

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Application Note: Strategic Synthesis of α-Substituted Methyl Ketones via Acetoacetic Ester Condensation Using a 3-Pentyl Acetoacetate Backbone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The acetoacetic ester synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry, offering a robust and highly adaptable method for the preparation of α-substituted methyl ketones.[1][2][3] This application note provides an in-depth guide to the synthesis of 4-ethyl-2-heptanone , utilizing 3-pentyl acetoacetate as the starting β-ketoester and 1-bromo-2-ethylbutane as the alkylating agent. We will explore the mechanistic underpinnings of the reaction, present a detailed, field-tested protocol, and discuss the critical parameters that ensure a high-yield, verifiable outcome. The methodology leverages the enhanced acidity of the α-proton in the β-ketoester to facilitate controlled alkylation under relatively mild conditions, avoiding the harsher reagents often required for direct ketone alkylation.[2][4]

Introduction and Scientific Principles

The acetoacetic ester synthesis provides a reliable pathway to complex ketones from simple precursors. The core of this synthetic strategy lies in the unique reactivity of a β-ketoester, such as this compound. The methylene protons located between the two carbonyl groups (the α-protons) exhibit significant acidity (pKa ≈ 11), making them susceptible to deprotonation by moderately strong bases like sodium ethoxide.[2]

The synthesis proceeds through three fundamental stages:

  • Enolate Formation: A base abstracts an α-proton to form a resonance-stabilized enolate. This nucleophilic intermediate is the key reactive species for the subsequent alkylation.

  • SN2 Alkylation: The enolate attacks a suitable electrophile, typically a primary or secondary alkyl halide, forming a new carbon-carbon bond at the α-position.[5][6]

  • Saponification & Decarboxylation: The ester group, having served its purpose of activating the α-position, is removed. This is achieved by hydrolysis (saponification) to form a β-keto acid, which upon gentle heating, readily undergoes decarboxylation (loss of CO₂) to yield the final ketone product.[2][5][7]

This entire process effectively replaces an alkyl halide's halogen with a —CH₂(C=O)CH₃ group, making it a powerful tool for building molecular complexity.

Reaction Mechanism Overview

Acetoacetic_Ester_Synthesis_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: SN2 Alkylation cluster_3 Step 3: Saponification & Decarboxylation Start This compound Enolate Resonance-Stabilized Enolate Start->Enolate Deprotonation Base NaOEt Base->Start Enolate_ref Enolate AlkylHalide 1-Bromo-2-ethylbutane AlkylHalide->Enolate_ref Intermediate Alkylated β-Ketoester Intermediate_ref Alkylated Ester Enolate_ref->Intermediate Nucleophilic Attack Hydrolysis 1. NaOH, H₂O 2. H₃O⁺ Hydrolysis->Intermediate_ref KetoAcid Unstable β-Keto Acid FinalProduct 4-Ethyl-2-heptanone + CO₂ + 3-Pentanol KetoAcid->FinalProduct Heat (Δ) Intermediate_ref->KetoAcid Saponification

Caption: General mechanism of the acetoacetic ester synthesis.

Reagent Data and Properties

Proper planning requires a thorough understanding of the reagents involved. The following table summarizes key data for the primary reactants.

ReagentFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Key Hazards
This compound C₉H₁₆O₃172.22~200 (est.)N/ACombustible liquid
Sodium Ethoxide C₂H₅NaO68.05Decomposes0.868Flammable, Corrosive, Water-reactive[8][9][10]
1-Bromo-2-ethylbutane C₆H₁₃Br165.07143-1441.179Flammable liquid[11][12]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each stage concludes with an isolation step, allowing for characterization (e.g., TLC, NMR) before proceeding, ensuring the integrity of the synthetic pathway.

Part A: Alkylation of this compound

Objective: To synthesize 3-pentyl 2-(2-ethylbutyl)-3-oxobutanoate.

Materials:

  • Sodium metal

  • Anhydrous Ethanol (absolute)

  • This compound

  • 1-Bromo-2-ethylbutane

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heat source

  • Diethyl ether, distilled water, brine

  • Separatory funnel

Procedure:

  • Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal (1.0 eq) in small pieces to a flask containing anhydrous ethanol at 0°C. Allow the sodium to react completely to form a solution of sodium ethoxide.

    • Causality: Sodium ethoxide is highly reactive with atmospheric moisture and must be prepared fresh or handled under strictly anhydrous conditions to ensure its efficacy as a base.[10] Using an alkoxide that matches the ester (ethoxide for an ethyl ester, pentoxide for a pentyl ester) prevents transesterification, though for this synthesis which ends in decarboxylation, it is less critical.[2]

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) dropwise at room temperature. Stir for 1 hour.

  • Alkylation: Add 1-bromo-2-ethylbutane (1.05 eq) to the enolate solution. Attach a reflux condenser and heat the mixture to a gentle reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.

  • Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude alkylated product.

Part B: Saponification and Decarboxylation

Objective: To convert the alkylated intermediate into 4-ethyl-2-heptanone.

Materials:

  • Crude product from Part A

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • 6M Hydrochloric Acid (HCl)

  • Heating mantle

  • Extraction solvent (e.g., dichloromethane)

Procedure:

  • Saponification: Combine the crude alkylated ester with a 10% NaOH solution (3-4 eq) and heat at reflux for 2-3 hours to ensure complete hydrolysis of the ester.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify by slowly adding 6M HCl until the pH is ~1-2. Vigorous gas evolution (CO₂) will be observed.

    • Trustworthiness: Acidification protonates the carboxylate intermediate to form the β-keto acid, which is essential for the subsequent decarboxylation step.[13]

  • Decarboxylation: Gently heat the acidified mixture to 50-70°C for 1 hour to drive the decarboxylation to completion.

  • Extraction and Purification: Cool the mixture and extract the aqueous layer three times with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude ketone can be purified by fractional distillation to yield pure 4-ethyl-2-heptanone.

Experimental Workflow Diagram

Experimental_Workflow cluster_A Part A: Alkylation cluster_B Part B: Saponification & Decarboxylation A1 Prepare NaOEt in Anhydrous EtOH A2 Add this compound (Enolate Formation) A1->A2 A3 Add 1-Bromo-2-ethylbutane & Reflux A2->A3 A4 Quench, Extract & Isolate Alkylated Intermediate A3->A4 B1 Hydrolyze with NaOH (aq) & Reflux A4->B1 Transfer Crude Product B2 Acidify with HCl (Forms β-Keto Acid) B1->B2 B3 Heat to Induce Decarboxylation B2->B3 B4 Extract & Purify Final Ketone B3->B4

Caption: Step-by-step workflow for ketone synthesis.

Safety and Handling Precautions

  • Sodium Ethoxide: A highly flammable and corrosive solid that reacts violently with water.[8][14] It causes severe skin and eye burns.[9] All manipulations must be performed under an inert atmosphere, away from ignition sources, and using appropriate personal protective equipment (PPE), including neoprene or nitrile gloves and chemical safety goggles.[8][15]

  • 1-Bromo-2-ethylbutane: A flammable liquid.[12] Handle in a well-ventilated fume hood and keep away from open flames or sparks.

  • General Precautions: The entire synthesis should be conducted in a well-ventilated chemical fume hood. Standard PPE (lab coat, safety glasses, gloves) is mandatory. An eyewash station and safety shower must be readily accessible.[15]

Conclusion

The acetoacetic ester synthesis remains a highly relevant and powerful method for the targeted construction of ketones. By using this compound, this protocol demonstrates a clear and efficient pathway to 4-ethyl-2-heptanone. The procedure is designed with logical checkpoints and relies on well-understood chemical principles, making it a reliable and instructive example for researchers in synthetic chemistry. The careful choice of base and alkylating agent, coupled with controlled reaction conditions, ensures high selectivity and yield, underscoring the enduring utility of this classic synthetic transformation.

References

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  • Stenutz. 1-bromo-2-ethylbutane. [Link]

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Application Note: Step-by-Step Alkylation of 3-Pentyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The acetoacetic ester synthesis is a versatile and powerful method in organic chemistry for the synthesis of ketones.[1][2][3][4] This application note provides a detailed, step-by-step protocol for the alkylation of a substituted β-keto ester, specifically 3-pentyl acetoacetate. This process is a cornerstone of carbon-carbon bond formation, allowing for the introduction of various alkyl groups at the α-carbon.[5] The subsequent hydrolysis and decarboxylation of the alkylated product yield a substituted ketone, a valuable intermediate in the synthesis of numerous organic molecules, including pharmaceuticals and agrochemicals.

The core of this synthesis relies on the enhanced acidity of the α-hydrogen located between the two carbonyl groups of the acetoacetic ester.[6] This acidity allows for deprotonation with a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[2] This enolate then acts as a nucleophile, attacking an alkyl halide in a classic SN2 reaction to form the alkylated product.[5][7] This guide will elucidate the mechanistic underpinnings of each step and provide a robust protocol for researchers, scientists, and drug development professionals.

Mechanistic Overview

The alkylation of this compound follows a well-established two-step mechanism:

  • Enolate Formation: The first step involves the deprotonation of the α-carbon of this compound by a suitable base. Sodium ethoxide is a commonly used base for this purpose as it is strong enough to quantitatively deprotonate the β-keto ester without causing unwanted side reactions like ester hydrolysis.[6][8] The resulting enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups.

  • Nucleophilic Attack (SN2 Alkylation): The generated enolate anion is a potent nucleophile. It attacks the electrophilic carbon of an alkyl halide in an SN2 fashion, leading to the formation of a new carbon-carbon bond and the displacement of the halide leaving group.[5][7] The choice of the alkyl halide is critical; primary and methyl halides are preferred to minimize competing elimination reactions.[5][9]

Following alkylation, the resulting disubstituted β-keto ester can be hydrolyzed and decarboxylated to yield the final ketone product.[2]

Reaction Workflow Diagram

Alkylation_Workflow cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Workup & Synthesis of Ketone (Optional) Start This compound Enolate Resonance-Stabilized Enolate Start->Enolate Deprotonation Base Sodium Ethoxide (NaOEt) Base->Enolate Alkylated_Product Alkylated this compound Enolate->Alkylated_Product SN2 Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_Product Ketone Final Ketone Product Alkylated_Product->Ketone Hydrolysis Hydrolysis Acid Hydrolysis (H3O+) Hydrolysis->Ketone Decarboxylation Heating (Δ)

Caption: Workflow of the alkylation of this compound.

Experimental Protocol

This protocol details the alkylation of this compound with a primary alkyl halide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially availableStore under inert atmosphere.
Sodium ethoxide≥95% (solid) or 21% in ethanolCommercially availableHighly moisture-sensitive. Handle under inert atmosphere.[10]
Anhydrous Ethanol≥99.5%Commercially availableUse freshly distilled or from a sealed bottle.
Alkyl Halide (e.g., 1-bromobutane)≥99%Commercially availablePrimary alkyl halides are recommended.
Diethyl etherAnhydrousCommercially available
Saturated aqueous ammonium chloride (NH₄Cl)Reagent gradeN/AFor quenching the reaction.
Saturated aqueous sodium chloride (brine)Reagent gradeN/AFor washing the organic layer.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)Reagent gradeN/AFor drying the organic layer.
Round-bottom flaskN/AN/AAppropriately sized for the reaction scale.
Reflux condenserN/AN/A
Magnetic stirrer and stir barN/AN/A
Dropping funnelN/AN/A
Inert atmosphere setup (e.g., nitrogen or argon)N/AN/A
Separatory funnelN/AN/A
Rotary evaporatorN/AN/A
Step-by-Step Procedure

1. Reaction Setup and Enolate Formation:

  • 1.1 Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • 1.2 To the flask, add anhydrous ethanol (e.g., 50 mL for a 0.1 mol scale reaction).

  • 1.3 Carefully add sodium ethoxide (1.0 equivalent) to the ethanol with stirring. If using solid sodium ethoxide, it may be added in portions to control any exotherm. The sodium ethoxide will dissolve to form a solution of sodium ethoxide in ethanol.

  • 1.4 In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in a small amount of anhydrous ethanol.

  • 1.5 Add the this compound solution dropwise to the stirred sodium ethoxide solution at room temperature.

  • 1.6 After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the enolate.

2. Alkylation:

  • 2.1 Add the alkyl halide (1.0-1.1 equivalents) to the dropping funnel.

  • 2.2 Add the alkyl halide dropwise to the stirred enolate solution. An exothermic reaction may be observed. The rate of addition should be controlled to maintain a gentle reflux.

  • 2.3 After the addition is complete, heat the reaction mixture to reflux using a heating mantle. The reaction time will vary depending on the alkyl halide used but is typically 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

3. Workup and Purification:

  • 3.1 Once the reaction is complete, cool the mixture to room temperature.

  • 3.2 Remove the ethanol under reduced pressure using a rotary evaporator.

  • 3.3 To the resulting residue, add diethyl ether and water.

  • 3.4 Transfer the mixture to a separatory funnel and separate the layers.

  • 3.5 Wash the organic layer sequentially with water, saturated aqueous ammonium chloride solution, and finally with brine.

  • 3.6 Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • 3.7 Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude alkylated product.

  • 3.8 Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure alkylated this compound.

Safety Precautions
  • Sodium Ethoxide: Sodium ethoxide is a corrosive and flammable solid.[11] It reacts violently with water.[10] Handle in a fume hood under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][12]

  • Alkyl Halides: Many alkyl halides are toxic and/or carcinogenic. Handle with care in a well-ventilated fume hood and wear appropriate PPE.

  • Anhydrous Solvents: Anhydrous solvents are flammable. Keep away from ignition sources.

Subsequent Saponification and Decarboxylation (Optional)

To convert the alkylated this compound to the corresponding ketone, a saponification and decarboxylation step is necessary.

Step-by-Step Procedure

1. Saponification:

  • 1.1 To the purified alkylated this compound, add an aqueous solution of a strong base, such as sodium hydroxide (e.g., 10-20% w/v).

  • 1.2 Heat the mixture to reflux with vigorous stirring until the ester is fully hydrolyzed (typically 1-2 hours). Monitor by TLC.

2. Acidification and Decarboxylation:

  • 2.1 Cool the reaction mixture in an ice bath.

  • 2.2 Carefully acidify the cooled solution with a strong acid, such as hydrochloric acid or sulfuric acid, until the pH is acidic. Carbon dioxide will be evolved during this step.

  • 2.3 Gently heat the acidified mixture to ensure complete decarboxylation. The evolution of CO₂ should cease.

3. Workup and Purification:

  • 3.1 Extract the final ketone product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • 3.2 Wash the organic layer with water and brine.

  • 3.3 Dry the organic layer over an anhydrous drying agent.

  • 3.4 Remove the solvent under reduced pressure and purify the resulting ketone by distillation or column chromatography.

Troubleshooting

IssuePossible CauseSolution
Low yield of alkylated productIncomplete enolate formationEnsure the use of anhydrous conditions and an adequate amount of a strong enough base.
Competing elimination reactionUse a primary alkyl halide. Secondary and tertiary halides are more prone to elimination.[5]
Incomplete reactionIncrease the reaction time or temperature. Monitor the reaction by TLC.
Presence of starting materialInsufficient amount of alkylating agentUse a slight excess (1.05-1.1 equivalents) of the alkyl halide.
Short reaction timeAllow the reaction to proceed for a longer duration.
Formation of dialkylated productUse of an excess of base and alkyl halideCarefully control the stoichiometry of the reagents.
Ester hydrolysis during alkylationPresence of waterEnsure all reagents and glassware are thoroughly dried.

Conclusion

The alkylation of this compound is a robust and reliable method for the synthesis of α-substituted ketones. By following the detailed protocol and understanding the underlying chemical principles, researchers can effectively utilize this reaction to construct complex molecular architectures. Careful attention to reaction conditions, particularly the exclusion of moisture and the choice of alkylating agent, is paramount for achieving high yields and purity.

References

  • Chemistry Steps. Acetoacetic Ester Synthesis. [Link]

  • Farmer, S. (2023, January 22). Acetoacetic Ester Synthesis. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023, November 28). Acetoacetic ester synthesis. [Link]

  • Reusch, W., & Farmer, S. (n.d.). 9.7. Enolate alkylation. In Organic Chemistry 1: An open textbook. Lumen Learning. [Link]

  • Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. [Link]

  • Chad's Prep. (n.d.). The Acetoacetic Ester Synthesis. [Link]

  • Online Chemistry notes. (2022, July 2). Acetoacetic ester synthesis (of ketones). [Link]

  • Hunt, I. (n.d.). Ch21: Acetoacetic esters. University of Calgary. [Link]

  • Hunt, I. (n.d.). Ch18: Enols and Enolates. University of Calgary. [Link]

  • OpenOChem Learn. (n.d.). Direct Alkylation of Enolates. [Link]

  • Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis. [Link]

  • PharmaXChange.info. (2011, February 8). Acetoacetic Ester Synthesis – Alkylation of Enolates. [Link]

  • Chem Help ASAP. (2019, November 4). alkylation of enolates in an SN2 reaction [Video]. YouTube. [Link]

  • Gelest, Inc. (2015, October 19). SODIUM ETHOXIDE, 95%. [Link]

  • LookChem. (n.d.). Handling and Storage of Sodium Ethoxide (CAS 141-52-6) for Safety. [Link]

  • Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Pearson. (2024, June 26). Show how the following compound can be synthesized from the given starting material. (Hint: Start with an acetoacetic ester.). [Link]

  • Gauth. (n.d.). frac 1.NaOCH_2CH_32.CH_3CH_2CH_2Ixrightarrow H_3O^+ [Chemistry]. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. [Link]

  • Chegg. (2019, August 14). Give the structure of the product formed on reaction of ethyl acetoacetate with each of the following. [Link]

  • Chem Help ASAP. (2020, February 29). acetoacetic ester synthesis [Video]. YouTube. [Link]

  • Gauth. (n.d.). Starting from ethyl acetoacetate how will you synthesize of the following compounds (any f [Chemistry]. [Link]

  • Filo. (2025, May 28). Prepare 3-methyl-2-pentanone from acetoacetic ester. [Link]

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Application Notes and Protocols for the Hantzsch Pyridine Synthesis Utilizing 3-Pentyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the Hantzsch pyridine synthesis, with a specific focus on the use of 3-pentyl acetoacetate as the β-keto ester reactant. The Hantzsch reaction is a cornerstone of heterocyclic chemistry, enabling the one-pot synthesis of 1,4-dihydropyridines (DHPs), a scaffold of immense pharmacological importance.[1][2] This document is tailored for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the reaction mechanism, a step-by-step experimental protocol, troubleshooting advice, and a discussion on the strategic applications of the resulting di-3-pentyl 1,4-dihydropyridine derivatives in modern drug discovery.

Introduction: The Strategic Value of the Hantzsch Synthesis

First reported by Arthur Hantzsch in 1881, the Hantzsch synthesis is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor, most commonly ammonia or ammonium acetate.[2] The primary product is a 1,4-dihydropyridine (1,4-DHP), which can be subsequently oxidized to the corresponding pyridine derivative.[2][3][4] The elegance and efficiency of this one-pot reaction have established it as a premier method for constructing highly functionalized heterocyclic systems.

The 1,4-DHP core is the pharmacophore of a major class of L-type calcium channel blockers, including blockbuster drugs like nifedipine, amlodipine, and felodipine, which are widely used in the treatment of hypertension and angina.[2] The substituents on the dihydropyridine ring, particularly at the C3, C4, and C5 positions, play a crucial role in modulating the pharmacological activity. The choice of the β-keto ester directly dictates the nature of the ester groups at the C3 and C5 positions of the resulting DHP.

While ethyl acetoacetate is the most commonly employed β-keto ester in the Hantzsch synthesis, the use of bulkier, more lipophilic esters like this compound offers a strategic avenue for modifying the physicochemical and pharmacokinetic properties of the target molecules. Increased lipophilicity can influence drug absorption, distribution, metabolism, and excretion (ADME) profiles, and the steric bulk of the ester group can affect the binding affinity and selectivity for the target protein. This guide will specifically explore the nuances of employing this compound in the Hantzsch synthesis to generate novel dihydropyridine scaffolds for potential therapeutic applications.

Reaction Mechanism: A Stepwise Annulation

The Hantzsch synthesis proceeds through a series of well-established intermediates. While at least five mechanistic pathways have been proposed depending on the specific reactants and conditions, a generally accepted route involves the initial formation of two key intermediates: a Knoevenagel condensation product and an enamine.[2]

  • Knoevenagel Condensation: One equivalent of this compound reacts with the aldehyde (in this example, benzaldehyde) via a Knoevenagel condensation to form an α,β-unsaturated keto ester.

  • Enamine Formation: The second equivalent of this compound reacts with ammonia (from ammonium acetate) to form a β-enamino ester.

  • Michael Addition & Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated keto ester. This is followed by an intramolecular cyclization and dehydration to yield the final 1,4-dihydropyridine product.

The overall mechanism is depicted in the following diagram:

Hantzsch_Mechanism Figure 1: General Mechanism of the Hantzsch Dihydropyridine Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_final_steps Final Steps Aldehyde Aldehyde (e.g., Benzaldehyde) Knoevenagel_Product Knoevenagel Product (α,β-Unsaturated Keto Ester) Aldehyde->Knoevenagel_Product Ketoester1 This compound (1st equivalent) Ketoester1->Knoevenagel_Product Knoevenagel Condensation Ketoester2 This compound (2nd equivalent) Enamine Enamine Ketoester2->Enamine Ammonia Ammonia (from Ammonium Acetate) Ammonia->Enamine Condensation Michael_Adduct Michael Adduct Knoevenagel_Product->Michael_Adduct Enamine->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product Di-3-pentyl 1,4-Dihydropyridine Cyclized_Intermediate->Product Dehydration Workflow Figure 2: Experimental Workflow for Hantzsch Synthesis A 1. Combine Reactants: - Benzaldehyde - this compound - Ammonium Acetate in Ethanol B 2. Reflux (80-85°C, 4-6 hours) A->B C 3. Monitor by TLC B->C D 4. Cool to Room Temperature & Add Cold Water C->D Reaction Complete E 5. Vacuum Filtration & Wash with Water and Cold Ethanol D->E F 6. Dry Crude Product E->F G 7. Recrystallization (e.g., from Ethanol/Water) F->G Purification H 8. Isolate & Dry Pure Product G->H

Sources

Application Notes and Protocols for the Decarboxylation of Alkylated 3-Pentyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides detailed protocols and theoretical insights for the decarboxylation of alkylated 3-pentyl acetoacetate derivatives. Decarboxylation is a pivotal transformation in organic synthesis, enabling the conversion of β-keto esters into valuable ketone products. This document outlines two primary, robust methodologies: Acid-Catalyzed Hydrolysis and Decarboxylation, and the Krapcho Decarboxylation. Each protocol is presented with a step-by-step guide, mechanistic explanations, and key experimental parameters. The causality behind procedural choices is elucidated to empower researchers to adapt and troubleshoot these methods for their specific substrates.

Introduction: The Synthetic Importance of β-Keto Ester Decarboxylation

The acetoacetic ester synthesis is a cornerstone of carbon-carbon bond formation in organic chemistry, allowing for the straightforward synthesis of a wide array of ketones.[1][2] A key step in this synthetic sequence is the removal of the ester group as carbon dioxide, a process known as decarboxylation.[3][4] This reaction is particularly facile for β-keto acids, which are intermediates in the acid- or base-catalyzed hydrolysis of β-keto esters.[5][6] The presence of a carbonyl group beta to the carboxylic acid is crucial, as it stabilizes the transition state of the reaction.[3]

Alkylated this compound serves as a versatile precursor. Following alkylation at the α-carbon, the subsequent decarboxylation yields a substituted ketone, a motif prevalent in numerous biologically active molecules and pharmaceutical intermediates. The choice of decarboxylation method can significantly impact yield, purity, and compatibility with other functional groups within the molecule.

Mechanistic Overview of Decarboxylation

The decarboxylation of a β-keto acid, formed from the hydrolysis of the corresponding ester, proceeds through a cyclic, six-membered transition state.[3][7] This pericyclic reaction involves the transfer of the acidic proton to the β-carbonyl oxygen, leading to the formation of an enol and the release of carbon dioxide.[6][7] The resulting enol then tautomerizes to the more stable ketone product.[1][7]

Below is a diagram illustrating the general workflow from a β-keto ester to the final ketone product.

G cluster_0 General Workflow Alkylated this compound Alkylated this compound Hydrolysis Hydrolysis Alkylated this compound->Hydrolysis Acid or Base β-Keto Acid Intermediate β-Keto Acid Intermediate Hydrolysis->β-Keto Acid Intermediate Decarboxylation Decarboxylation β-Keto Acid Intermediate->Decarboxylation Heat Enol Intermediate Enol Intermediate Decarboxylation->Enol Intermediate Tautomerization Tautomerization Enol Intermediate->Tautomerization Final Ketone Product Final Ketone Product Tautomerization->Final Ketone Product

Caption: General workflow for the conversion of a β-keto ester to a ketone.

Protocol I: Acid-Catalyzed Hydrolysis and Decarboxylation

This classic and widely used method involves the initial hydrolysis of the ester to the corresponding β-keto acid, which readily decarboxylates upon gentle heating.[3][8][9] Aqueous acid, such as sulfuric acid or hydrochloric acid, is typically employed.

Rationale for Method Selection

This protocol is often the first choice due to its simplicity and the use of inexpensive reagents. It is particularly effective for substrates that are stable to acidic conditions. The in-situ formation and decarboxylation of the β-keto acid often lead to high yields of the desired ketone.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the alkylated this compound (1.0 eq) in a suitable solvent such as dioxane or ethanol.

  • Addition of Acid: Add a 1-3 M aqueous solution of sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (5-10 eq). The use of a co-solvent is necessary to ensure miscibility.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material. The evolution of CO₂ gas is also an indicator of reaction progression.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • The crude ketone can be purified by flash column chromatography on silica gel or by distillation, depending on its physical properties.

Data Summary Table
ParameterRecommended ConditionsNotes
Acid 1-3 M H₂SO₄ or HClHigher concentrations may lead to side reactions.
Solvent Dioxane, EthanolA co-solvent is often necessary for solubility.
Temperature 80-100 °C (Reflux)Gentle heating is sufficient for decarboxylation.
Reaction Time 2-12 hoursMonitor by TLC or GC for completion.
Workup NaHCO₃ neutralization, extractionCareful neutralization is crucial to avoid foaming.

Protocol II: Krapcho Decarboxylation

The Krapcho decarboxylation is a powerful method for the dealkoxycarbonylation of esters that have an electron-withdrawing group at the β-position.[10][11] This reaction is performed under near-neutral conditions, making it suitable for substrates with acid- or base-sensitive functional groups.[12] It typically involves heating the substrate with a salt, such as lithium chloride or sodium cyanide, in a dipolar aprotic solvent like dimethyl sulfoxide (DMSO).[10][12]

Rationale for Method Selection

The Krapcho decarboxylation is advantageous as it avoids harsh acidic or basic conditions.[10] It is particularly useful for complex molecules where other functional groups might not tolerate traditional hydrolysis conditions. The reaction is often high-yielding and clean.

Mechanistic Insight

The mechanism of the Krapcho decarboxylation involves the nucleophilic attack of a halide ion (e.g., Cl⁻) on the alkyl group of the ester in an Sₙ2 fashion.[10] This is followed by decarboxylation to yield a carbanion, which is then protonated by a trace amount of water in the solvent.

G cluster_1 Krapcho Decarboxylation Mechanism β-Keto Ester β-Keto Ester SN2 Attack SN2 Attack β-Keto Ester->SN2 Attack + Cl⁻ Carboxylate Intermediate Carboxylate Intermediate SN2 Attack->Carboxylate Intermediate Decarboxylation Decarboxylation Carboxylate Intermediate->Decarboxylation Heat Carbanion Intermediate Carbanion Intermediate Decarboxylation->Carbanion Intermediate Protonation Protonation Carbanion Intermediate->Protonation + H₂O Final Ketone Product Final Ketone Product Protonation->Final Ketone Product

Caption: Simplified mechanism of the Krapcho decarboxylation.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine the alkylated this compound (1.0 eq), lithium chloride (LiCl) or sodium chloride (NaCl) (1.1-2.0 eq), and a small amount of water (1.0-2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO).

  • Heating: Heat the reaction mixture to a high temperature, typically between 140-180 °C. The reaction progress should be monitored by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Extract the aqueous layer with the organic solvent three times.

    • Combine the organic layers, wash thoroughly with water to remove DMSO, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or distillation.

Data Summary Table
ParameterRecommended ConditionsNotes
Salt LiCl, NaCl, KCN, NaCNLiCl is often more effective due to its higher solubility in DMSO.
Solvent DMSOA dipolar aprotic solvent is crucial for the reaction.
Temperature 140-180 °CHigh temperatures are generally required.
Reaction Time 1-8 hoursMonitor by TLC or GC for completion.
Workup Water quench, extractionThorough washing with water is necessary to remove DMSO.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the amount of catalyst/reagent. For the acid-catalyzed method, ensure sufficient acid is present to facilitate hydrolysis.

  • Side Reactions: In the acid-catalyzed method, acid-sensitive functional groups may react. In such cases, the Krapcho decarboxylation is a better alternative. Strong bases can sometimes lead to a retro-Claisen condensation; therefore, acidic or Krapcho conditions are generally preferred for decarboxylation.[13]

  • Substrate Dependence: The optimal conditions can vary depending on the specific alkyl group on the this compound. It is always advisable to perform a small-scale trial reaction to optimize the conditions for a new substrate.

References

  • Acetoacetic Ester Synthesis | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. (n.d.). Retrieved from [Link]

  • Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study. (1996). The Journal of Organic Chemistry, 61(18), 6346–6353.
  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014, July 8). YouTube. Retrieved from [Link]

  • Reactivity: Decarboxylation. (n.d.). Retrieved from [Link]

  • Decarboxylation Reaction Mechanism. (2018, May 11). YouTube. Retrieved from [Link]

  • 9.4: β-Ketoacids Decarboxylate. (2021, October 31). Chemistry LibreTexts. Retrieved from [Link]

  • Acetoacetic Ester Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Acetoacetic Ester Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Krapcho decarboxylation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. (2007). The Journal of Organic Chemistry, 72(24), 9214–9222.
  • Krapcho decarboxylation. (n.d.). Grokipedia. Retrieved from [Link]

  • Acetoacetic-Ester Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Krapcho Decarboxylation. (2018, January 21). Chem-Station Int. Ed.. Retrieved from [Link]

  • Advances in Krapcho Decarboxylation. (n.d.). Scribd. Retrieved from [Link]

  • (PDF) Advances in the Krapcho Decarboxylation. (2011, February 10). ResearchGate. Retrieved from [Link]

  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021). ACS Omega, 6(6), 4257–4267.
  • synthetic applications of Ethyl Acetoacetate. (2024, February 18). Chemistry for everyone. Retrieved from [Link]

  • This compound, min 97% (GC), 1 ml. (n.d.). CP Lab Safety. Retrieved from [Link]

  • 23.11: Decarboxylation Reactions. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Transacetoacetylation with tert-butyl acetoacetate: synthetic applications. (1998). The Journal of Organic Chemistry, 63(23), 8052–8053.
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Application Note: Synthesis of Novel Heterocyclic Scaffolds Using 3-Pentyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 3-Pentyl Acetoacetate in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science, with their unique structures enabling a vast array of biological activities and physical properties. The choice of starting materials in their synthesis is a critical determinant of the final product's characteristics. This compound, a versatile β-keto ester, has emerged as a strategic building block for creating novel heterocyclic scaffolds.

Unlike the more common methyl or ethyl acetoacetates, the presence of the 3-pentyl (or pentan-3-yl) ester group offers distinct advantages:

  • Modulation of Physicochemical Properties: The branched pentyl group significantly increases the lipophilicity of the resulting heterocyclic compounds, a key parameter influencing drug absorption, distribution, metabolism, and excretion (ADME).

  • Steric Influence: The bulkier ester can influence the regioselectivity and stereoselectivity of certain reactions, potentially leading to novel isomers that are inaccessible with smaller ester groups.

  • Enhanced Solubility: The non-polar nature of the pentyl group can improve the solubility of the final products in organic solvents, simplifying purification and handling.

This guide provides detailed protocols and mechanistic insights for leveraging this compound in the synthesis of high-value heterocyclic systems, including dihydropyrimidinones (DHPMs) and pyrazoles, which are prominent in drug discovery.

Synthesis of Dihydropyrimidinones (DHPMs) via the Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] These scaffolds are found in numerous pharmacologically active molecules, including calcium channel blockers and antihypertensive agents.[2] Using this compound as the β-keto ester component allows for the direct incorporation of a lipophilic side chain.

Reaction Principle and Mechanism

The reaction involves the acid-catalyzed condensation of an aldehyde, a β-keto ester (this compound), and urea.[3] The generally accepted mechanism proceeds through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then acts as an electrophile for the enol of the β-keto ester.[4] Subsequent cyclization and dehydration yield the final DHPM product.

Experimental Workflow and Mechanism Diagram

The following diagram illustrates the general workflow for the Biginelli synthesis.

G cluster_workflow Biginelli Reaction Workflow reagents Combine Aldehyde, This compound, Urea & Catalyst reaction Heat & Stir (e.g., 80-100°C) reagents->reaction One-Pot workup Cool & Precipitate reaction->workup Reaction Complete purify Filter & Recrystallize workup->purify product Pure DHPM Product purify->product G cluster_mechanism Knorr Pyrazole Synthesis Mechanism start This compound + Hydrazine intermediate1 Hydrazone Intermediate start->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product Pyrazolone Product intermediate2->product Dehydration

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Application Notes: The Strategic Use of 3-Pentyl Acetoacetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of β-Keto Esters in Modern Drug Synthesis

In the landscape of pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Among the most versatile and powerful tools in the medicinal chemist's arsenal are β-keto esters, a class of compounds prized for their unique reactivity. The presence of a ketone and an ester function separated by a methylene group creates a highly acidic α-carbon, facilitating the formation of a stabilized enolate. This reactivity makes them exceptional building blocks for carbon-carbon bond formation and the synthesis of a wide array of heterocyclic systems that form the core of many modern drugs.

While ethyl acetoacetate is the most commonly cited reagent in this class, the selection of the ester moiety is a critical, often overlooked, strategic decision. This guide focuses on the applications of 3-pentyl acetoacetate , a less common but strategically valuable analogue. We will explore the causality behind choosing a bulkier, more lipophilic ester group and provide detailed protocols for its application in key pharmaceutical synthetic transformations.

Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name pentan-3-yl 3-oxobutanoate[PubChem][1]
CAS Number 13562-81-7[PubChem][1]
Molecular Formula C₉H₁₆O₃[PubChem][1]
Molecular Weight 172.22 g/mol [PubChem][1]
Appearance Colorless to Almost colorless clear liquid[TCI][2]

Core Directive: Why Choose this compound?

The choice of the 3-pentyl group over a smaller methyl or ethyl group is a deliberate one, driven by several key experimental and strategic considerations:

  • Modulation of Solubility: The pentyl group increases the lipophilicity of the ester and its subsequent intermediates. This can be advantageous in reactions conducted in non-polar organic solvents, potentially improving the solubility of reactants and homogeneity of the reaction mixture.

  • Steric Influence: The branched, moderately bulky 3-pentyl group can exert steric hindrance, which may influence the regioselectivity or stereoselectivity of certain reactions. In multi-component reactions, this can sometimes disfavor the formation of specific side products.[3]

  • Prevention of Transesterification: In reactions catalyzed by alkoxide bases, it is crucial to match the alcohol portion of the base to the ester to prevent unwanted transesterification.[4] The use of this compound necessitates the use of sodium 3-pentoxide or potassium 3-pentoxide, which may offer different solubility and reactivity profiles compared to the more common ethoxide or methoxide bases.

  • Kinetic and Thermodynamic Control: The bulkier ester group can influence the rate of both the desired reaction and potential side reactions. For example, in the Biginelli reaction, high temperatures can lead to the decomposition of urea into ammonia, promoting a competing Hantzsch pyridine synthesis.[5] The specific reaction kinetics afforded by the 3-pentyl ester might allow for better temperature control to favor the desired Biginelli product.

Application 1: Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a cornerstone reaction for the production of 1,4-dihydropyridines (DHPs), a class of compounds famous for their application as L-type calcium channel blockers in the treatment of hypertension and angina.[6][7] Drugs like Nifedipine, Felodipine, and Amlodipine are all based on the DHP scaffold. The reaction is a multi-component condensation of an aldehyde, a nitrogen source (ammonia or ammonium acetate), and two equivalents of a β-keto ester.[8]

Mechanistic Rationale

The reaction proceeds through a series of condensations and cyclizations. The use of this compound would lead to a DHP with bulky ester groups at the C3 and C5 positions. This can enhance the lipophilicity of the final molecule, a key parameter influencing its pharmacokinetic profile.

Hantzsch_Synthesis reagents Aldehyde (R-CHO) + 2x this compound + Ammonium Acetate knoevenagel Knoevenagel Adduct (α,β-Unsaturated Keto Ester) reagents->knoevenagel Knoevenagel Condensation enamine Enamine Intermediate reagents->enamine Enamine Formation michael_adduct Michael Adduct knoevenagel:e->michael_adduct:w Michael Addition enamine:s->michael_adduct:n cyclized Cyclized Intermediate michael_adduct->cyclized Cyclization & Dehydration dhp 1,4-Dihydropyridine (DHP Product) cyclized->dhp

Caption: Hantzsch Dihydropyridine Synthesis Workflow.

General Protocol: Synthesis of a 4-Aryl-1,4-Dihydropyridine Intermediate

This protocol outlines a general procedure for the synthesis of a dihydropyridine using this compound.

Materials:

  • Aromatic Aldehyde (e.g., 2-chlorobenzaldehyde) (10 mmol, 1 eq)

  • This compound (21 mmol, 2.1 eq)

  • Ammonium Acetate (12 mmol, 1.2 eq)

  • Ethanol (or another suitable alcohol like isopropanol)

  • Reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (10 mmol), this compound (21 mmol), ammonium acetate (12 mmol), and ethanol (25 mL).

  • Equip the flask with a reflux condenser and place it on a heating mantle with magnetic stirring.

  • Heat the mixture to reflux (approx. 78-85 °C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. Often, the product will begin to crystallize.

  • If crystallization occurs, cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude 4-aryl-3,5-bis(pentan-3-yloxycarbonyl)-1,4-dihydropyridine.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or isopropanol.

Self-Validation:

  • TLC Monitoring: Use a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) to track the consumption of the aldehyde and the formation of the DHP product spot.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the aldehydic proton signal and the appearance of characteristic DHP ring proton signals in the NMR spectrum are key indicators of success.

Application 2: Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is another powerful multi-component reaction that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[9] These scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[10] They are found in drugs with antihypertensive, antiviral, and anticancer activities.[11] The reaction condenses an aldehyde, a β-keto ester (like this compound), and urea or thiourea under acidic catalysis.[12]

Mechanistic Rationale

The most accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion from the aldehyde and urea, which then acts as an electrophile for the enol form of the acetoacetic ester. Subsequent cyclization and dehydration yield the DHPM. The use of this compound can influence the reaction yield and potentially suppress the formation of Hantzsch-type side products.[5]

Biginelli_Reaction reagents Aldehyde (R-CHO) + this compound + Urea iminium N-Acyliminium Ion reagents->iminium Acid Catalysis enolate Enolate of Acetoacetate reagents->enolate Tautomerization adduct Open-Chain Adduct iminium:e->adduct:w Nucleophilic Addition enolate:s->adduct:n dhpm 3,4-Dihydropyrimidin-2(1H)-one (DHPM Product) adduct->dhpm Cyclization & Dehydration

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Application Notes & Protocols: 3-Pentyl Acetoacetate as a Versatile Precursor for Flavor and Fragrance Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Pentyl acetoacetate is a highly versatile and valuable precursor in the synthesis of a diverse range of flavor and fragrance compounds. Its unique β-ketoester functionality allows for straightforward and high-yield derivatization through classic organic reactions. This application note provides detailed scientific insights and step-by-step protocols for researchers and drug development professionals on leveraging this compound to synthesize two key classes of aroma compounds: fruity methyl ketones and valuable γ-lactones. The methodologies are grounded in the well-established acetoacetic ester synthesis, with specific guidance on experimental choices, reaction mechanisms, and validation.

Introduction: The Strategic Value of this compound

The flavor and fragrance industry continually seeks efficient and reliable synthetic routes to nature-identical and novel aroma compounds.[1] Precursors that offer flexibility and access to multiple compound classes are of significant economic and scientific interest. This compound, with the chemical structure shown in Figure 1, is an ideal candidate.

Its core value lies in the reactivity of the α-carbon (the CH₂ group) positioned between two carbonyl groups. The protons on this carbon are significantly acidic (pKa ≈ 11 in DMSO), facilitating easy deprotonation with common bases to form a stabilized enolate.[2] This nucleophilic enolate can then be alkylated or acylated, serving as a linchpin for building more complex carbon skeletons.

Crucially, the β-ketoester moiety can be subsequently removed via hydrolysis and decarboxylation, a clean and high-yield reaction that liberates a ketone.[3][4][5][6] This powerful one-two punch of alkylation followed by decarboxylation forms the basis of the classic acetoacetic ester synthesis .[7][8][9]

This guide will detail two primary applications of this precursor:

  • Synthesis of α-Substituted Methyl Ketones: These compounds are often characterized by their fruity, floral, and creamy notes.

  • Synthesis of γ-Lactones: A class of compounds prized for their creamy, fruity, and sweet aromas, found in fruits like peaches and apricots.

Figure 1: Structure of this compound Caption: IUPAC Name: pentan-3-yl 3-oxobutanoate.[10]

Application I: Synthesis of Fruity α-Substituted Methyl Ketones

The most direct application of this compound is the synthesis of methyl ketones. The general workflow involves deprotonation to form the enolate, alkylation with an alkyl halide, and finally, acidic hydrolysis and decarboxylation.

Scientific Principles & Causality

Enolate Formation: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the α-carbon without the risk of attacking the ester carbonyl group.[11] Alternatively, an alkoxide base such as sodium 3-pentoxide could be used. Using a matched alkoxide (3-pentoxide for a 3-pentyl ester) prevents transesterification, which would occur if a different alkoxide like sodium ethoxide were used.[3]

Alkylation: The formed enolate is a soft nucleophile and reacts efficiently with primary and secondary alkyl halides via an Sₙ2 mechanism.[5] This step introduces the desired "R" group that will ultimately define the final ketone's structure and aroma profile.

Hydrolysis & Decarboxylation: Treatment with aqueous acid (e.g., H₂SO₄) first hydrolyzes the 3-pentyl ester to a carboxylic acid, forming a β-ketoacid intermediate. Upon heating, this intermediate readily loses CO₂ through a cyclic, six-membered transition state to yield an enol, which then tautomerizes to the stable ketone product.[2][4]

Workflow Diagram

G start This compound enolate Enolate Formation (Base: NaH or NaO-Pent-3-yl) start->enolate alkylation Alkylation (Alkyl Halide, R-X) enolate->alkylation intermediate Alkylated this compound alkylation->intermediate decarboxylation Hydrolysis & Decarboxylation (H₃O⁺, Heat) intermediate->decarboxylation product α-Substituted Methyl Ketone decarboxylation->product co2 CO₂ decarboxylation->co2 pentanol 3-Pentanol decarboxylation->pentanol

Caption: General workflow for the synthesis of methyl ketones.

Detailed Protocol: Synthesis of 5-Methyl-2-hexanone (Fruity, Cheesy Aroma)

This protocol details the synthesis of 5-methyl-2-hexanone via the alkylation of this compound with isobutyl bromide.

Part A: Alkylation

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Eq.
This compound172.228.61 g50.01.0
Sodium Hydride (60%)40.00 (as 100%)2.20 g55.01.1
Isobutyl Bromide137.027.54 g55.01.1
Anhydrous THF-200 mL--

Procedure:

  • Preparation: Set up a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried.

  • Enolate Formation: Under a positive pressure of nitrogen, add the 60% sodium hydride dispersion to the flask. Carefully wash the NaH with anhydrous hexane (2 x 20 mL) to remove the mineral oil, decanting the hexane wash each time. Add 100 mL of anhydrous THF to create a slurry.[11]

  • Cool the NaH slurry to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of this compound (8.61 g) in 50 mL of anhydrous THF.

  • Add the substrate solution dropwise to the stirred NaH slurry over 30 minutes. Hydrogen gas will evolve.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add isobutyl bromide (7.54 g) dropwise via the dropping funnel over 20 minutes.

  • Once the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.

Part B: Hydrolysis and Decarboxylation

ReagentConcentrationAmount
Sulfuric Acid6 M~100 mL
Sodium Hydroxide5% (w/v)As needed
Diethyl Ether-~150 mL

Procedure:

  • Work-up & Hydrolysis: Cool the reaction mixture from Part A to room temperature. Cautiously quench the reaction by the slow, dropwise addition of 50 mL of water.

  • Transfer the mixture to a 1 L round-bottom flask. Add 100 mL of 6 M H₂SO₄.

  • Decarboxylation: Equip the flask for distillation. Heat the mixture to a gentle boil. The β-ketoacid intermediate will form and decarboxylate. CO₂ will evolve.[12]

  • Continue to heat and distill the mixture. The product, 5-methyl-2-hexanone, will co-distill with water. Collect the distillate until about one-third of the total volume has been collected.

  • Purification: Transfer the distillate to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of 5% NaOH solution and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • The crude product can be further purified by fractional distillation to yield pure 5-methyl-2-hexanone (b.p. 145 °C).

Application II: Synthesis of Fruity γ-Lactones

A more advanced application involves a multi-step synthesis to produce γ-lactones. This pathway demonstrates the precursor's utility in building more complex heterocyclic structures, which are prevalent in high-value fragrances. The key is to introduce a two-carbon chain with a latent hydroxyl group.

Scientific Principles & Causality

This synthesis proceeds in three main stages:

  • Alkylation with a Haloacetate: The enolate of this compound is alkylated with an α-haloacetate ester (e.g., ethyl bromoacetate). This installs the required four-carbon backbone of the eventual γ-lactone.

  • Selective Hydrolysis & Decarboxylation: The resulting tri-functional molecule is treated with acid and heat. This step is designed to hydrolyze both the 3-pentyl ester and the newly introduced ethyl ester, followed by the decarboxylation of the β-ketoacid moiety. The product is a γ-ketoacid .

  • Reductive Lactonization: The γ-ketoacid is treated with a mild reducing agent, such as sodium borohydride (NaBH₄). NaBH₄ is chemoselective and will reduce the ketone to a secondary alcohol without affecting the carboxylic acid.[13] The resulting γ-hydroxyacid spontaneously undergoes intramolecular esterification (lactonization) under the reaction or mild acidic work-up conditions to form the stable five-membered γ-lactone ring.

Workflow Diagram

G cluster_0 γ-Ketoacid Synthesis cluster_1 Lactone Formation start This compound alkylation 1. Enolate Formation (NaH) 2. Alkylation (BrCH₂CO₂Et) start->alkylation decarbox Hydrolysis & Decarboxylation (H₃O⁺, Heat) alkylation->decarbox ketoacid γ-Ketoacid Intermediate decarbox->ketoacid reduction Reduction (NaBH₄) ketoacid->reduction cyclization Spontaneous Lactonization reduction->cyclization product γ-Lactone Product cyclization->product

Caption: Multi-step workflow for the synthesis of γ-lactones.

Detailed Protocol: Synthesis of γ-Hexalactone (Coconut, Creamy Aroma)

This protocol outlines the synthesis of γ-hexalactone (also known as γ-caprolactone) by first alkylating with ethyl bromoacetate, followed by a second alkylation with ethyl iodide before proceeding to the key reductive lactonization step.

Part A: Synthesis of the γ-Ketoacid Intermediate (3-Oxoheptanoic Acid)

  • First Alkylation: Following the alkylation procedure in section 2.3 (Part A), use this compound (50.0 mmol) and ethyl iodide (55.0 mmol) to produce 3-pentyl 2-ethyl-3-oxobutanoate. Purify this intermediate before proceeding.

  • Second Alkylation: Using the same procedure, deprotonate the mono-alkylated intermediate (1.0 eq.) with NaH (1.1 eq.) and alkylate with ethyl bromoacetate (1.1 eq.). This yields the γ-keto-diester intermediate.

  • Hydrolysis & Decarboxylation: Subject the purified γ-keto-diester to acidic hydrolysis and decarboxylation as described in section 2.3 (Part B). This will yield the target intermediate, 3-oxoheptanoic acid.

Part B: Reductive Lactonization

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Eq.
3-Oxoheptanoic Acid144.177.21 g50.01.0
Sodium Borohydride37.831.04 g27.50.55
Methanol-100 mL--
Hydrochloric Acid1 MAs needed--

Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve the 3-oxoheptanoic acid (7.21 g) in 100 mL of methanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. While stirring, add the sodium borohydride (1.04 g) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Lactonization & Work-up: Cool the mixture again to 0 °C. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and acidify the solution to pH ~2. Vigorous hydrogen evolution will occur.

  • Remove the methanol via rotary evaporation.

  • Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude γ-hexalactone can be purified by vacuum distillation to yield the final product.

Conclusion

This compound serves as an exemplary precursor for the synthesis of high-value flavor and fragrance compounds. The classic acetoacetic ester synthesis provides a reliable and scalable platform for producing a wide array of α-substituted methyl ketones. Furthermore, by employing a multi-step strategy involving sequential alkylations and a final reductive lactonization, access to desirable γ-lactones is readily achieved. The protocols described herein are robust and founded on well-understood chemical principles, offering researchers a clear pathway to utilizing this versatile starting material in their discovery and development programs.

References

  • Acetoacetic Ester Synthesis. Chemistry Steps. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Acetoacetic-Ester Synthesis. Organic Chemistry Portal. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Acetoacetic ester synthesis. Wikipedia. [Link]

  • Acetoacetic ester synthesis (of ketones). Online Chemistry Notes. [Link]

  • Enantioselective synthesis of chiral multicyclic γ-lactones via dynamic kinetic resolution of racemic γ-keto carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Lactone synthesis. Organic Chemistry Portal. [Link]

  • Pentyl Acetate: The Green Fruity-Scented Solution for Diverse Applications. Chemtradeasia. [Link]

  • Acetoacetic Ester Synthesis. Chemistry LibreTexts. [Link]

  • Biocatalytic synthesis of lactones and lactams. PMC - NIH. [Link]

  • Acetoacetic Ester Synthesis. Chemistry LibreTexts. [Link]

  • This compound. PubChem - NIH. [Link]

  • ETHYL n-BUTYLACETOACETATE. Organic Syntheses Procedure. [Link]

  • Reduction of carboxylic acids (video). Khan Academy. [Link]

  • Why some esters can be reduced by sodium borohydride? ResearchGate. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • METHYL n-AMYL KETONE. Organic Syntheses Procedure. [Link]

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Introduction: Leveraging β-Keto Esters in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Crossed Claisen Condensation of 3-Pentyl Acetoacetate for the Synthesis of Advanced β-Dicarbonyl Compounds

The Claisen condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of two ester molecules in the presence of a strong base.[1][2] This reaction is fundamental to the construction of β-keto esters, which are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[3][4]

While the classic Claisen condensation involves the self-condensation of a simple enolizable ester, the "crossed" or "mixed" Claisen condensation expands this utility by reacting two different carbonyl partners.[5] A highly effective strategy in crossed Claisen reactions is to use a reactant with a particularly acidic α-hydrogen as the nucleophilic component. β-keto esters, such as this compound, are ideal candidates for this role. The methylene protons situated between the two carbonyl groups of a β-keto ester exhibit significantly higher acidity (pKa ≈ 11) compared to the α-protons of a simple ester (pKa ≈ 25), facilitating rapid and selective enolate formation.[6]

This application note provides a comprehensive experimental protocol for a crossed Claisen condensation utilizing this compound as the enolate precursor and a non-enolizable ester, ethyl benzoate, as the electrophilic partner. We will delve into the mechanistic rationale behind the procedural steps, from the choice of base to the final purification, offering field-proven insights for researchers in organic synthesis and drug development.

Mechanism and Scientific Rationale

The success of the Claisen condensation hinges on a sequence of equilibrium steps, which are ultimately driven to completion by a final, irreversible deprotonation.[7][8]

  • Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), abstracts an acidic α-proton from the this compound. The proton between the two carbonyls is preferentially removed to form a resonance-stabilized enolate.[1][2]

  • Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the second ester (ethyl benzoate). This forms a tetrahedral intermediate.[9]

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl bond and expelling the alkoxide leaving group (ethoxide in this case) to yield the β-dicarbonyl product.[8]

  • Driving the Reaction Forward: All steps up to this point are reversible. The reaction is driven to completion because the newly formed product is itself a β-dicarbonyl compound with a highly acidic proton between the carbonyls. The alkoxide base present in the reaction mixture immediately deprotonates this product, forming a new, highly resonance-stabilized enolate.[7][10] This final deprotonation is the thermodynamic sink of the reaction, pulling the equilibrium toward the product side.[11] This necessitates the use of at least a stoichiometric amount of base.[1][6]

  • Acidic Workup: A final acidic workup is required to neutralize any remaining base and to protonate the product enolate, yielding the final, neutral β-dicarbonyl compound.[3][11]

Diagram of the Reaction Mechanism

Claisen_Mechanism Reactants This compound + Ethyl Benzoate + NaH Enolate Enolate Formation (Deprotonation of Acetoacetate) Reactants->Enolate - H₂ Attack Nucleophilic Attack on Ethyl Benzoate Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Ethoxide Intermediate->Elimination - EtO⁻ Product_Enolate Product Deprotonation (Thermodynamic Driving Force) Elimination->Product_Enolate + EtO⁻ Workup Acidic Workup (H3O+) Product_Enolate->Workup Final_Product Final Product: pentan-3-yl 2-benzoyl-3-oxobutanoate Workup->Final_Product

Caption: Mechanism of the Crossed Claisen Condensation.

Experimental Protocol

This protocol details the reaction of this compound with ethyl benzoate using sodium hydride as the base. Sodium hydride is chosen as a strong, non-nucleophilic base to avoid potential side reactions like transesterification.[5]

Materials and Reagents
Reagent/MaterialGradePuritySupplier (Example)CAS NumberNotes
This compoundSynthesis≥97%TCI America13562-81-7Starting nucleophile.
Ethyl BenzoateAnhydrous≥99%Sigma-Aldrich93-89-0Starting electrophile.
Sodium Hydride (NaH)Reagent60% dispersion in mineral oilSigma-Aldrich7646-69-7Handle with extreme care.
Diethyl Ether (Et₂O)Anhydrous≥99%Fisher Scientific60-29-7Reaction solvent.
Hydrochloric Acid (HCl)Concentrated37%VWR7647-01-0For acidic workup.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Reagent--144-55-8For washing.
Brine (Saturated NaCl)ACS Reagent--7647-14-5For washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent--7487-88-9For drying.
Equipment
  • Three-neck round-bottom flask (flame-dried)

  • Reflux condenser and nitrogen/argon inlet

  • Addition funnel (pressure-equalizing)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation or column chromatography setup

Safety Precautions
  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate PPE, including a lab coat, safety goggles, and gloves.[6]

  • Diethyl Ether: Extremely flammable liquid and vapor. Can form explosive peroxides upon exposure to air and light.[12][13] Ensure no ignition sources are present. Use in a well-ventilated fume hood.[14][15][16]

  • Acids: Handle concentrated HCl with care in a fume hood.

  • The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent quenching of the base and enolate by atmospheric moisture.[6]

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a flame-dried three-neck flask with a magnetic stir bar, reflux condenser with a nitrogen inlet, and a rubber septum.

    • Place the flask under a positive pressure of nitrogen or argon.

    • In the flask, suspend sodium hydride (1.1 equivalents) in anhydrous diethyl ether (approx. 5 mL per mmol of NaH).

    • Cool the suspension to 0 °C using an ice-water bath.

  • Enolate Formation:

    • In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Transfer this solution to an addition funnel and add it dropwise to the stirred NaH suspension over 30 minutes.

    • Rationale: Slow addition prevents an excessive exotherm and ensures controlled formation of the enolate. Hydrogen gas will evolve during this step.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.

  • Condensation Reaction:

    • Dissolve ethyl benzoate (1.0 equivalent) in anhydrous diethyl ether.

    • Add the ethyl benzoate solution dropwise to the reaction mixture at room temperature.

    • After addition, gently heat the reaction mixture to reflux (approx. 35 °C for diethyl ether) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • CAUTION: Quench the reaction by very slowly and carefully adding 1M HCl to neutralize any unreacted NaH and the product enolate.[11] Continue adding until the aqueous layer is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.[17]

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[6]

    • Rationale: The washes remove acidic impurities and residual water-soluble components.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product will be a viscous oil. Purify the oil by vacuum distillation or flash column chromatography on silica gel.[17][18]

    • Rationale: Purification is essential to remove unreacted starting materials and any side products, such as the self-condensation product of this compound.

Experimental Workflow Diagram

Workflow Setup 1. Setup Flame-dried flask under N₂. Suspend NaH in Et₂O. Enolate 2. Enolate Formation Add this compound dropwise at 0 °C. Setup->Enolate Reaction 3. Condensation Add ethyl benzoate. Reflux for 2-4h. Enolate->Reaction Quench 4. Quenching Cool to 0 °C. Add 1M HCl slowly. Reaction->Quench Extract 5. Extraction Separate layers. Extract aqueous with Et₂O. Quench->Extract Wash 6. Washing Wash organic layer with H₂O, NaHCO₃, Brine. Extract->Wash Dry 7. Drying & Concentration Dry with MgSO₄. Rotary Evaporation. Wash->Dry Purify 8. Purification Vacuum Distillation or Column Chromatography. Dry->Purify Analysis 9. Characterization NMR, IR, MS. Purify->Analysis

Caption: General experimental workflow for the condensation.

Characterization of Expected Product

The expected product is pentan-3-yl 2-benzoyl-3-oxobutanoate . The following are predicted spectroscopic data based on the structure and data from similar compounds.[19][20][21][22]

Analysis Expected Characteristics
¹H NMR Signals corresponding to aromatic protons (benzoate), the methine proton on the pentyl group, methylene and methyl protons of the pentyl group, the methine proton between the carbonyls, and the terminal methyl group.
¹³C NMR Carbonyl signals (~190-200 ppm for ketone, ~165-175 ppm for ester), aromatic carbons, and aliphatic carbons from the pentyl and acetyl groups.
IR Spectroscopy Strong C=O stretching absorptions for the ketone (~1715 cm⁻¹) and ester (~1740 cm⁻¹), as well as C=C stretches for the aromatic ring (~1600 cm⁻¹).
Mass Spec (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₆H₂₀O₄, MW = 276.33).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive base (quenched by moisture).2. Insufficient amount of base (less than 1 equivalent).[6]3. Starting ester is not fully enolizable.1. Use freshly opened, anhydrous solvents and flame-dry all glassware. Ensure a good inert atmosphere.2. Use at least 1.05-1.1 stoichiometric equivalents of base.3. Confirm the presence of α-hydrogens on the nucleophilic partner.
Recovery of Starting Materials 1. Reaction time too short or temperature too low.2. Base not strong enough for the specific ester.1. Increase reflux time and monitor by TLC.2. Switch to a stronger base like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA).[5]
Ketone Product Instead of β-Keto Ester Hydrolysis and subsequent decarboxylation of the product during workup.[6][23]Perform the acidic workup at low temperatures (0 °C). Avoid prolonged exposure to strong acid or heat during purification.
Mixture of Products Self-condensation of the nucleophilic ester or transesterification.[6][11]Use a non-enolizable electrophile. To prevent transesterification, use a base with an alkoxide that matches the ester (e.g., NaOEt for ethyl esters), or use a non-nucleophilic base like NaH.[7]

References

  • Organic Chemistry Tutor. (n.d.). Claisen Condensation. organicchemistrytutor.com. [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Chemistrysteps.com. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chem.libretexts.org. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Organic-chemistry.org. [Link]

  • ACS Publications. (2023). Improvement of the Ethyl Acetoacetate Preparation Experiment: A Green Chemistry Experiment. Journal of Chemical Education. [Link]

  • University of Babylon. (n.d.). The Claisen Condensation. [Link]

  • Scribd. (n.d.). Claisen Condensation. Scribd.com. [Link]

  • Wikipedia. (n.d.). Claisen condensation. En.wikipedia.org. [Link]

  • OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Openstax.org. [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Chem.libretexts.org. [Link]

  • RCI Labscan. (2021). diethyl ether - SAFETY DATA SHEET. Rcilabscan.com. [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Byjus.com. [Link]

  • University of California. (2012). Diethyl Ether - Standard Operating Procedure. Ehs.ucsc.edu. [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure - Diethyl Ether. Ehs.ucsb.edu. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate - IR Spectrum. Webbook.nist.gov. [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate - Mass spectrum. Webbook.nist.gov. [Link]

  • PubChem. (n.d.). Ethyl Acetoacetate. Pubchem.ncbi.nlm.nih.gov. [Link]

  • CP Lab Safety. (n.d.). This compound, min 97% (GC), 1 ml. Cplabsafety.com. [Link]

  • Google Patents. (n.d.). CN100335456C - Method for preparing acyclic beta keto ester.
  • MDPI. (n.d.). Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. Mdpi.com. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Aklectures.com. [Link]

  • PubChem. (n.d.). This compound. Pubchem.ncbi.nlm.nih.gov. [Link]

  • YouTube. (2022). Preparation of 3-methyl-2-pentanone and 4 methyl Uracil. Youtube.com. [Link]

Sources

Troubleshooting & Optimization

How to avoid dialkylation in 3-Pentyl Acetoacetate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the alkylation of acetoacetate derivatives, with a specific focus on controlling selectivity and avoiding undesired dialkylation byproducts.

Introduction: The Challenge of Selective Alkylation

The acetoacetic ester synthesis is a powerful and versatile method for creating α-substituted methyl ketones by alkylating the α-carbon of a β-keto ester.[1][2] The process involves the deprotonation of the acidic α-hydrogen to form a stabilized enolate, which then acts as a nucleophile to attack an alkyl halide. While highly effective, a common challenge is controlling the extent of alkylation. After the first alkyl group is added, a second acidic α-hydrogen often remains, creating the potential for a second, often undesired, alkylation event.[3][4] This guide will address the key parameters and strategies to achieve selective mono-alkylation and troubleshoot the formation of dialkylated products.

Frequently Asked Questions (FAQs)

Q1: What exactly is dialkylation in the context of the acetoacetic ester synthesis?

Dialkylation refers to the addition of two alkyl groups to the α-carbon of the acetoacetic ester.[5] The reaction proceeds in a stepwise manner. After the first alkyl group is introduced to create a mono-alkylated product (like 3-pentyl acetoacetate), the resulting molecule may still possess an acidic α-hydrogen.[6] If reaction conditions permit, this second hydrogen can be removed by a base to form a new enolate, which can then react with another molecule of the alkylating agent, leading to a dialkylated product.[7]

Q2: I am trying to synthesize this compound, but I'm seeing a significant amount of a dialkylated byproduct. What are the most likely causes?

The formation of a dialkylated byproduct during the synthesis of a mono-substituted acetoacetate is a classic problem that usually points to issues with reaction control. The primary causes include:

  • Incorrect Stoichiometry: Using more than one molar equivalent of the alkylating agent relative to the acetoacetic ester will naturally drive the reaction toward dialkylation once the mono-alkylated product is formed.

  • Rapid Addition of Alkylating Agent: Adding the alkyl halide too quickly to the reaction mixture can create localized areas of high concentration. This allows some of the newly formed mono-alkylated ester to be deprotonated and react a second time before all the initial acetoacetic ester has reacted once.

  • Insufficiently Strong Base for Initial Deprotonation: If the base is not strong enough to fully deprotonate the starting acetoacetic ester, you will have a mixture of starting material, enolate, and alkylating agent. This complex mixture can lead to multiple reaction pathways occurring simultaneously.[2]

Q3: I am starting with this compound and want to add a second, different alkyl group. What are the key challenges?

Adding a second, different alkyl group is a common synthetic goal but presents unique challenges. The primary difficulty is that the remaining α-hydrogen on your mono-substituted ester (this compound) is less acidic than the α-hydrogens of the original unsubstituted ester.[6] This is due to the electron-donating nature of the first alkyl group. Consequently, you may need a stronger base to efficiently deprotonate it for the second alkylation.[6] This change in reactivity requires careful selection of the base and reaction conditions to avoid side reactions.

Q4: How does the choice of base affect the selectivity between mono- and dialkylation?

The base is arguably the most critical factor for controlling selectivity.

  • Base Strength: For the first alkylation, a base like sodium ethoxide (NaOEt) in ethanol is often sufficient to completely deprotonate ethyl acetoacetate (pKa ≈ 11). For the second alkylation, the mono-alkylated ester is less acidic, so a stronger base like potassium tert-butoxide (t-BuOK) is often preferred to ensure complete deprotonation before adding the second alkyl halide.[6]

  • Steric Hindrance: A bulky base, such as potassium tert-butoxide, can offer advantages beyond its strength. Its size can help prevent unwanted side reactions, such as attacking the ester carbonyl group.[6]

  • Preventing Transesterification: It is crucial to use an alkoxide base that matches the alkyl group of the ester (e.g., sodium ethoxide for ethyl acetoacetate).[8] Using a different alkoxide can lead to transesterification, resulting in a mixture of ester products.

Q5: Can temperature control help minimize dialkylation?

Yes, temperature control is a key tool. Alkylation reactions are typically exothermic. Running the reaction at lower temperatures (e.g., 0 °C or even lower) can slow down the reaction rates, including the undesired second alkylation. This provides better control and often leads to a cleaner reaction profile with higher selectivity for the mono-alkylated product.

Q6: What is the correct order of addition for the reagents to favor mono-alkylation?

To maximize the yield of the mono-alkylated product, the enolate should be fully formed before the alkylating agent is introduced. The standard and recommended procedure is:

  • Dissolve the acetoacetic ester in a suitable solvent.

  • Add the base (e.g., sodium ethoxide) to the ester solution and allow sufficient time for the deprotonation to complete, forming the enolate.

  • Slowly add the alkylating agent (e.g., 1-bromopentane) dropwise to the enolate solution, maintaining temperature control. This ensures the alkylating agent reacts with the abundant initial enolate rather than the small amount of newly formed mono-alkylated product enolate.[7]

Troubleshooting Guide

Problem 1: Low Yield of Mono-alkylated Product & Excess Starting Material
  • Likely Cause: Incomplete deprotonation of the starting acetoacetic ester. This can happen if the base is not strong enough, if it has degraded due to improper storage, or if an insufficient amount was used.

  • Solution:

    • Verify Base Quality: Use a fresh, unopened container of base or titrate it to determine its exact concentration. Sodium and potassium alkoxides are hygroscopic and can be deactivated by moisture.

    • Ensure Anhydrous Conditions: Use dry solvents and glassware. Any water present will consume the base, reducing the amount available to form the enolate.

    • Increase Base Equivalents: While stoichiometric amounts are ideal, using a slight excess (e.g., 1.05-1.1 equivalents) of the base can help drive the deprotonation to completion.

Problem 2: Significant Dialkylation Product Observed
  • Likely Cause: Conditions are allowing the mono-alkylated product to react a second time.

  • Solution:

    • Strict Stoichiometry: Carefully measure your reagents. Use no more than 1.0 equivalent of the alkylating agent.

    • Slow Addition: Add the alkylating agent very slowly using a syringe pump or a dropping funnel over a prolonged period (e.g., 1-2 hours). This keeps the instantaneous concentration of the alkylating agent low.

    • Lower the Temperature: Perform the alkylating agent addition at 0 °C or below to increase selectivity.

    • Pre-form the Enolate: Ensure the enolate is fully formed before beginning the addition of the alkyl halide.

Problem 3: Suspected Alkylation at the Terminal Methyl (γ-carbon)
  • Likely Cause: This is an uncommon but possible side reaction that occurs when using an exceptionally strong base (e.g., n-butyllithium or LDA) in a 2:1 ratio with the acetoacetic ester.[1] The strong base can deprotonate both the α-carbon and the less acidic terminal γ-carbon (pKa ≈ 20) to form a dianion. This dianion's more reactive terminal carbon then attacks the alkylating agent.[9]

  • Solution:

    • Avoid Overly Strong Bases: Unless γ-alkylation is the specific goal, avoid bases like n-BuLi or LDA for standard α-alkylation. Stick to alkoxides like NaOEt or t-BuOK.

    • Control Stoichiometry of Base: Use only one equivalent of base to form the more stable α-enolate.

Data Presentation

Table 1: Comparison of Common Bases for Acetoacetic Ester Synthesis
BaseConjugate Acid pKaKey CharacteristicsTypical Use Case
Sodium Ethoxide (NaOEt)~16Standard, inexpensive. Must match ethyl esters.First alkylation of ethyl acetoacetate.[10]
Sodium Hydride (NaH)~36 (H₂)Irreversible deprotonation (H₂ gas evolves).When complete and irreversible enolate formation is desired.
Potassium tert-Butoxide (t-BuOK)~18Stronger and sterically bulky.[6]Second alkylation of a mono-substituted ester; minimizes side reactions.[6]
Lithium Diisopropylamide (LDA)~36Very strong, non-nucleophilic, bulky base.Used for less acidic ketones/esters; can cause dianion formation.[2]

Experimental Protocols & Visualizations

Protocol 1: Optimized Workflow for Selective Mono-alkylation (Synthesis of Ethyl 3-Pentylacetoacetate)

This protocol details a standard procedure designed to maximize the yield of the mono-alkylated product and minimize dialkylation.

Step-by-Step Methodology:

  • Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Enolate Formation:

    • Add absolute ethanol (solvent) to the flask.

    • Carefully add sodium metal in small pieces to generate sodium ethoxide in situ (1.05 eq.). Allow the sodium to react completely.

    • Cool the resulting sodium ethoxide solution to 0 °C in an ice bath.

    • Add ethyl acetoacetate (1.0 eq.) dropwise to the cooled solution over 30 minutes.

    • Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add 1-bromopentane (1.0 eq.) to the dropping funnel.

    • Add the 1-bromopentane dropwise to the enolate solution over 2 hours, ensuring the internal temperature does not rise above 5 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by carefully adding dilute HCl until the solution is neutral.

    • Perform a liquid-liquid extraction with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product via vacuum distillation to isolate the pure ethyl 3-pentylacetoacetate.

Diagram 1: Optimized Mono-Alkylation Workflow

G cluster_prep Preparation cluster_enolate Enolate Formation cluster_alkylation Alkylation cluster_workup Workup & Purification prep1 Flame-dry glassware under N2 prep2 Prepare NaOEt in EtOH (1.05 eq) enolate1 Cool NaOEt solution to 0°C prep2->enolate1 enolate2 Add Ethyl Acetoacetate (1.0 eq) dropwise enolate1->enolate2 enolate3 Stir for 1 hour at 0°C enolate2->enolate3 alkyl1 Slowly add 1-Bromopentane (1.0 eq) (over 2h, keep T < 5°C) enolate3->alkyl1 alkyl2 Warm to RT, stir overnight alkyl1->alkyl2 workup1 Neutralize with dilute HCl alkyl2->workup1 workup2 Extract with Et2O workup1->workup2 workup3 Purify by vacuum distillation workup2->workup3

Caption: Workflow for selective mono-alkylation of ethyl acetoacetate.

Diagram 2: Competing Mono- vs. Dialkylation Pathways

G start Ethyl Acetoacetate enolate1 Enolate (1) start->enolate1 + Base p1 enolate1->p1 + R-X mono_product Mono-alkylated Product (this compound) enolate2 Enolate (2) mono_product->enolate2 + Base (if present) p2 enolate2->p2 + R-X (if present) di_product Dialkylated Product p1->mono_product p2->di_product p3

Caption: Reaction pathways showing desired mono-alkylation vs. undesired dialkylation.

References

  • Wikipedia. Acetoacetic ester synthesis. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • StudySmarter. Acetoacetic Ester Synthesis Explained. [Link]

  • CORE. Steric hindrance in the ketonic splitting of substituted acetoacetic ester. [Link]

  • Chemistry LibreTexts. 22.8: Alkylation of Enolate Ions. [Link]

  • Organic Chemistry Portal. Acetoacetic-Ester Synthesis. [Link]

  • OpenStax. 22.7 Alkylation of Enolate Ions. [Link]

  • Datapdf.com. Alkylation of dianions of. beta.-keto esters. [Link]

  • University of Babylon. The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones. [Link]

  • Missouri S&T Scholars' Mine. Steric hindrance in the ketonic splitting of substituted acetoacetic ester. [Link]

  • Chemistry Steps. Acetoacetic Ester Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Chemistry Notes. Acetoacetic ester synthesis; Mechanism and Application. [Link]

  • PharmaXChange.info. Acetoacetic Ester Synthesis - Alkylation of Enolates. [Link]

  • Sciencemadness.org. Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • OpenOChem Learn. Acetoacetic Ester Synthesis. [Link]

  • University of Calgary. Ch21: Acetoacetic esters. [Link]

  • Nature. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. [Link]

  • NIH National Center for Biotechnology Information. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]

  • Chemistry Stack Exchange. Preparation of compounds using acetoacetic ester synthesis. [Link]

  • Organic Chemistry On-Line. The Acetoacetic Ester Synthesis. [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Alkylation of 3-Pentyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of β-keto esters. This guide is designed for researchers, chemists, and drug development professionals who are working with or troubleshooting the alkylation of 3-pentyl acetoacetate and related substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to make informed decisions and optimize your reaction conditions effectively.

Introduction: The Nuances of Acetoacetic Ester Synthesis

The acetoacetic ester synthesis is a cornerstone of carbon-carbon bond formation, allowing for the conversion of alkyl halides into methyl ketones.[1] The reaction hinges on the generation of a resonance-stabilized enolate from a β-keto ester, which then acts as a nucleophile in an SN2 reaction.[2] While the textbook example often uses ethyl acetoacetate, substituting it with a more complex ester like this compound (PubChem CID: 14677137) introduces specific challenges that require careful optimization of reaction parameters.[3] This guide will address common pitfalls and provide robust strategies for achieving high yield and purity.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the alkylation of this compound.

Q1: I am getting very low or no yield of my alkylated product. What are the most likely causes?

A1: A low or zero yield is typically traced back to one of three critical areas:

  • Ineffective Deprotonation: The α-hydrogens of a β-keto ester are acidic (pKa ≈ 11), but deprotonation is an equilibrium process.[4] Your chosen base must have a conjugate acid with a pKa significantly higher than that of the β-keto ester to drive the equilibrium towards the enolate.[5] If the base is too weak, an insufficient concentration of the nucleophilic enolate will be present for the reaction to proceed.

  • Choice of Alkylating Agent: This reaction proceeds via an SN2 mechanism.[1] This mechanism is highly sensitive to steric hindrance. Best results are obtained with primary alkyl halides. Secondary halides give poor yields, and tertiary halides will almost exclusively result in elimination products instead of alkylation.[6]

  • Presence of Protic Contaminants: The enolate is a strong base. Any water or alcohol present in the reaction flask will protonate the enolate, quenching the nucleophile and halting the reaction.[7] Meticulous drying of glassware, solvents, and reagents is paramount.

Q2: My main impurity is a dialkylated product. How can I improve the selectivity for mono-alkylation?

A2: The formation of a dialkylated product occurs when the initially formed mono-alkylated product, which still possesses one acidic α-hydrogen, is deprotonated and reacts with a second molecule of the alkyl halide.[8] To favor mono-alkylation, strict stoichiometric control is essential:

  • Use only a slight excess (e.g., 1.05 to 1.1 equivalents) of the base to ensure full conversion of the starting material to the enolate.

  • Use no more than 1.0 equivalent of the alkylating agent.

  • Add the alkylating agent slowly and at a controlled temperature to maintain a low instantaneous concentration, which disfavors a second alkylation event.

Q3: I'm observing a significant side product that I suspect is from O-alkylation. How can I favor the desired C-alkylation?

A3: The acetoacetate enolate is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[9] While C-alkylation is generally thermodynamically favored, the reaction conditions can influence the ratio:

  • Solvent: Polar aprotic solvents like THF or DMF are generally preferred. They solvate the cation of the base (e.g., Na⁺) without strongly solvating the enolate, leaving the carbon atom more accessible for nucleophilic attack.

  • Counter-ion: The nature of the counter-ion (from the base) can play a role. Larger, "softer" cations can coordinate more loosely with the oxygen, increasing the propensity for C-alkylation.

Troubleshooting Guide: From Observation to Solution

This section provides a deeper dive into specific experimental issues in a problem-and-solution format.

Issue 1: The reaction does not go to completion, and a large amount of starting material remains.
  • Question: I've run the reaction for 24 hours, but TLC and GC analysis show a significant amount of unreacted this compound. I used sodium ethoxide in ethanol. What went wrong?

  • Analysis & Solution: The choice of base is critical and should match the ester to prevent transesterification.[10] While sodium ethoxide is standard for ethyl acetoacetate, using it with this compound can lead to a complex equilibrium involving transesterification. A more robust approach is to use a non-nucleophilic strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF.[10] NaH offers the advantage that the only byproduct of deprotonation is hydrogen gas, which is easily removed.

Issue 2: The reaction is messy, with multiple unidentified spots on the TLC plate.
  • Question: My reaction with a secondary alkyl bromide has resulted in a complex mixture of products. How do I identify the byproducts and clean up the reaction?

  • Analysis & Solution: As mentioned, secondary alkyl halides are poor substrates for this SN2 reaction and are prone to a competing E2 elimination reaction, especially with a strong, sterically unhindered base like an alkoxide.[6] The multiple spots likely correspond to your desired (low-yield) C-alkylated product, the O-alkylated product, the dialkylated product, and the alkene from the elimination of your alkyl bromide.

    Recommended Actions:

    • Confirm Byproducts: Attempt to isolate a small amount of the main byproduct by column chromatography for characterization (e.g., by NMR and MS) to confirm its identity.

    • Optimize for the Future: If possible, switch to a primary alkyl halide. If a secondary alkyl group is essential, you may need to explore alternative synthetic routes or extensively screen reaction conditions (e.g., lower temperatures, different base/solvent combinations) to minimize elimination.

Data-Driven Optimization: Choosing Your Reaction Components

The following tables summarize key parameters to guide your experimental design.

Table 1: Guide to Selecting the Right Base and Solvent

BasepKa (Conjugate Acid)Typical SolventKey Considerations
Sodium Hydride (NaH)~36 (H₂)THF, DMFExcellent choice. Non-nucleophilic, avoids transesterification. Byproduct is H₂ gas. Requires careful handling (moisture-sensitive).
Sodium Ethoxide (NaOEt)~16 (EtOH)EthanolClassic choice for ethyl acetoacetate. Causes transesterification with other esters.[10]
Potassium tert-Butoxide (KOtBu)~18 (tBuOH)THF, t-ButanolStrong, sterically hindered base. Can favor elimination with secondary alkyl halides.
Lithium Diisopropylamide (LDA)~36 (Diisopropylamine)THFVery strong, non-nucleophilic base. Ideal for complete and rapid enolate formation, but requires low temperatures (-78 °C) and inert atmosphere techniques.[1]

Table 2: Troubleshooting Common Side Products

Observed Side ProductLikely Cause(s)Proposed Solution(s)
Dialkylated Product>1.0 equivalent of alkyl halide used; reaction run at high concentration or temperature.Use exactly 1.0 equivalent of alkyl halide; add slowly to the enolate solution at 0 °C.[8][9]
O-Alkylated ProductReaction conditions favoring kinetic control (e.g., highly polar protic solvents).Use a polar aprotic solvent (THF, DMF); consider a base with a larger counter-ion (e.g., potassium vs. sodium).[9]
Alkene (from Alkyl Halide)Use of a secondary or tertiary alkyl halide; sterically unhindered base.Switch to a primary alkyl halide if possible. Use a more hindered base.[6]
Hydrolyzed Ester (β-Keto Acid)Presence of water in reagents or solvents; using a hydroxide base.Ensure all reagents and solvents are rigorously dry. Avoid hydroxide bases.[7]

Visualizing the Process

Diagrams can clarify complex experimental workflows and competing reaction pathways.

Experimental Workflow

The following diagram outlines the general, optimized workflow for the alkylation of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Reagents B Add this compound to Anhydrous Solvent (THF) A->B C Cool to 0 °C B->C D Add NaH (1.1 eq) Wait for H₂ evolution to cease C->D E Slowly Add Alkyl Halide (1.0 eq) D->E F Warm to RT Stir until completion (TLC) E->F G Quench with aq. NH₄Cl F->G H Liquid-Liquid Extraction G->H I Dry Organic Layer & Concentrate H->I J Purify (Distillation or Chromatography) I->J G Start This compound + Base Enolate Enolate Intermediate Start->Enolate - H⁺ C_Alk C-Alkylation (Desired Product) Enolate->C_Alk + R-X O_Alk O-Alkylation (Side Product) Enolate->O_Alk + R-X Di_Alk Dialkylation (Side Product) C_Alk->Di_Alk + Base, + R-X

Caption: C-Alkylation competes with O-alkylation and dialkylation pathways.

Recommended Experimental Protocols

Protocol 1: Optimized Mono-alkylation using Sodium Hydride

This protocol is designed to maximize the yield of the mono-alkylated product.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (10 mL per 10 mmol of substrate) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Substrate Addition: Add this compound (1.0 eq).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C until hydrogen gas evolution ceases (typically 30-60 minutes).

  • Alkylation: Add the primary alkyl halide (1.0 eq), either neat or as a solution in a small amount of anhydrous THF, dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

Protocol 2: Standard Aqueous Workup and Purification
  • Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation. [11][12]Alternatively, for less volatile products or to remove close-boiling impurities, purification can be achieved by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

References

  • Sciencemadness Discussion Board. (2025). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Sciencemadness.org. [Link]

  • Li, W., et al. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Ashenhurst, J. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(7), 349–363. [Link]

  • Amend, W. J. (1959). Purification of acetoacetic esters by distillation.
  • Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions. [Link]

  • Blackmond, D. G., et al. (2011). Continuous process for the production of beta-keto esters by claisen condensation.
  • PharmaXChange.info. (2011). Acetoacetic Ester Synthesis - Alkylation of Enolates. [Link]

  • Chegg.com. (2022). Solved PRACTICE PROBLEM 18.8 The acetoacetic ester synthesis. [Link]

  • Wikipedia. (n.d.). Acetoacetic ester synthesis. [Link]

  • Chemistry Steps. (n.d.). Acetoacetic Ester Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Acetoacetic-Ester Synthesis. [Link]

  • Physics Forums. (2021). Choosing an appropriate base for deprotonation. [Link]

  • Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE. [Link]

  • Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • University of Calgary. (n.d.). Chapter 21: Ester Enolates. [Link]

  • Patra, S., et al. (2018). Mechanistic insights into solvent induced alkylation of p-cresol with tert-butyl alcohol using Brönsted acidic ionic liquids. ResearchGate. [Link]

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Improving the yield of the Hantzsch synthesis using 3-Pentyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for optimizing the Hantzsch pyridine synthesis, with a specific focus on leveraging 3-pentyl acetoacetate to improve reaction yields and product purity. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively using this versatile multi-component reaction. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow and enhance outcomes.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch reaction with this compound is resulting in a low yield. What are the most common causes?

A1: Low yields in the Hantzsch synthesis are a frequent issue and can typically be attributed to several key factors. The classical approach often suffers from drawbacks like harsh conditions and extended reaction times.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. The reaction often requires heating to proceed efficiently.[2][3] Traditional methods using refluxing ethanol can be slow and lead to lower yields.[4]

  • Reagent Purity: The purity of your starting materials—the aldehyde, this compound, and the ammonia source (commonly ammonium acetate)—is paramount. Impurities can lead to significant side reactions.[2]

  • Inefficient Mixing/Mass Transfer: As a multi-component reaction, ensuring all reactants are in close proximity is crucial for the reaction to proceed.

  • Side Reactions: The Hantzsch synthesis is prone to the formation of various byproducts, which can consume starting materials and complicate purification.[1][5] Careful control over reaction conditions is necessary to minimize these competing pathways.[2]

  • Catalyst Issues: While the classic synthesis can be run without a catalyst, modern variations often employ one to boost efficiency.[2][6] If you are using a catalyst, its activity and concentration are critical parameters.

Q2: I'm observing several unexpected spots on my TLC plate. What are the likely side products?

A2: The formation of multiple products is a common challenge. The Hantzsch mechanism involves several intermediates, and competing reactions can occur.[1][2] The most probable side products include:

  • Knoevenagel Condensation Product: Formed from the reaction of the aldehyde with one equivalent of this compound.[5][7][8]

  • Enamine Intermediate: Resulting from the condensation of this compound with ammonia.[1][5][7][8]

  • 1,5-Diketone: Arises from the Michael addition of the enamine to the Knoevenagel product.[5][7]

  • Over-oxidation: If the reaction conditions are too harsh or an oxidant is present, the desired 1,4-dihydropyridine can be aromatized to the corresponding pyridine derivative.[1][9]

Q3: Can I use a catalyst to improve my reaction? If so, what type is recommended?

A3: Absolutely. The use of a catalyst is a highly effective strategy for improving both the yield and reaction time of the Hantzsch synthesis.[6] Both Brønsted and Lewis acids are commonly employed to activate the substrates.[6]

Modern approaches have demonstrated excellent results with:

  • Heterogeneous Catalysts: Options like sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) can give near-quantitative yields in short reaction times at or near room temperature.[6]

  • "Green" Catalysts: Environmentally friendly options such as tannic acid and cellulose-SO₃H have also shown high efficacy, often in aqueous solvent systems.[6]

  • Ionic Liquids: These can serve as effective and non-toxic catalysts, promoting high yields at room temperature.[1]

  • Ceric Ammonium Nitrate (CAN): This has been used as a catalyst for solvent-free, room temperature reactions.[1]

Q4: What is the optimal solvent for this reaction?

A4: The choice of solvent significantly impacts reaction efficiency.[2] While traditional protocols often use ethanol or methanol[2], recent studies have shown that other solvents can provide superior results.

  • Aqueous Micelles: Ultrasonic irradiation in aqueous micellar solutions (e.g., with SDS) has been shown to produce excellent yields, often exceeding 90%.[1]

  • Water: Green chemistry approaches have successfully utilized water as a solvent, offering environmental benefits and often good yields.[1][9][10]

  • Glycerol: This can be used as a green solvent, promoting high atom economy under mild conditions.[9]

  • Solvent-Free Conditions: In some cases, particularly with certain catalysts, solvent-free reactions can be highly effective.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Suboptimal Temperature: Reaction is too cold.The Hantzsch reaction often requires heating.[2] Experiment with increasing the temperature, for example, to 80°C, as a significant increase in yield has been observed with higher temperatures.[3]
Incorrect Solvent: The chosen solvent may not be ideal.While ethanol is common, consider greener and potentially more effective alternatives like water or glycerol.[9] Studies have shown that reactions in aqueous micelles under ultrasonic irradiation can give yields above 90%.[1]
Reagent Impurity: Impurities in this compound or other reagents can cause side reactions.Ensure high purity of all starting materials.[2] Consider purification of the this compound if its purity is questionable.
Multiple Products Formation of Stable Intermediates: Knoevenagel and enamine intermediates may not be fully consumed.The order of reagent addition can be critical.[5] Consider a sequential approach where you pre-form one of the key intermediates before adding the remaining reagents.[11]
Side Reactions: Competing reaction pathways are occurring.Tighter control of reaction parameters (temperature, concentration) can minimize side product formation.[2] The use of an effective catalyst can also promote the desired reaction pathway.[6]
Reaction Stalls Inactive Catalyst: If using a catalyst, it may be deactivated or used in an insufficient amount.Ensure the catalyst is active and used in the correct loading. For example, when using a silver-based catalyst, an optimal amount was found to be 7 mg for a specific model reaction.[3]
Poor Solubility: Reactants may not be fully dissolved.Consider a solvent system that provides better solubility for all components. The use of co-solvents or phase-transfer catalysts like PEG-400 might be beneficial.[9][12]
Difficult Purification Similar Polarity of Products: The desired product and side products may have similar polarities.Optimize the reaction to minimize side products. For purification, column chromatography is often effective.[13]

Experimental Protocol: High-Yield Hantzsch Synthesis of a 1,4-Dihydropyridine using this compound

This protocol is a generalized starting point and may require optimization for specific aldehydes.

Materials:

  • Aldehyde (1 mmol)

  • This compound (2 mmol, >97% purity)

  • Ammonium acetate (1.1 mmol)

  • Catalyst (e.g., p-Toluenesulfonic acid (PTSA), 10 mol%)

  • Ethanol (5 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1 mmol), this compound (2 mmol), ammonium acetate (1.1 mmol), and the chosen catalyst.

  • Add ethanol (5 mL) as the solvent.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-6 hours, depending on the aldehyde and catalyst), cool the mixture to room temperature.

  • The product may precipitate out of solution upon cooling. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizing the Hantzsch Synthesis

Hantzsch Reaction Mechanism

The Hantzsch synthesis proceeds through a series of key steps, including a Knoevenagel condensation and a Michael addition.[5][7][8][9]

Hantzsch_Mechanism Aldehyde Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Ketoester1 This compound Ketoester1->Knoevenagel Ketoester2 This compound Enamine Enamine Ketoester2->Enamine Ammonia Ammonia (NH3) Ammonia->Enamine Michael_Adduct Michael Adduct Knoevenagel->Michael_Adduct Enamine->Michael_Adduct Michael Addition Cyclized Cyclized Intermediate Michael_Adduct->Cyclized Cyclization DHP 1,4-Dihydropyridine Cyclized->DHP Dehydration

Caption: The reaction mechanism of the Hantzsch synthesis.

Troubleshooting Workflow

A systematic approach to troubleshooting can help quickly identify and resolve issues in the Hantzsch synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Verify Reagent Purity (Aldehyde, Ketoester, NH4OAc) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Solvent, Time) Check_Reagents->Check_Conditions Pure Purify_Reagents Purify/Replace Reagents Check_Reagents->Purify_Reagents Impure Check_Catalyst Evaluate Catalyst (Type, Loading, Activity) Check_Conditions->Check_Catalyst Optimal Optimize_Conditions Optimize Temperature, Solvent, or Reaction Time Check_Conditions->Optimize_Conditions Suboptimal Change_Catalyst Screen Different Catalysts or Adjust Loading Check_Catalyst->Change_Catalyst Ineffective Success Improved Yield/ Purity Check_Catalyst->Success Effective Purify_Reagents->Check_Conditions Optimize_Conditions->Check_Catalyst Change_Catalyst->Success

Caption: A workflow for troubleshooting the Hantzsch synthesis.

References

  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Optimization of the reaction conditions for the Hantzsch condensation... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Bain, R. M., Pulliam, C. J., & Cooks, R. G. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science, 5(11), 4363-4371. [Link]

  • Saini, A., Kumar, S., & Sandhu, J. S. (2007). Hantzsch reaction: recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 66(2), 95-111.
  • Yang, J., et al. (2013). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water.
  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (n.d.). PubMed Central - NIH. Retrieved January 12, 2026, from [Link]

  • Learning from the Hantzsch synthesis. (2000). ACS Publications. Retrieved from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. (2017). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • Applications of Hantzsch Esters in Organocatalytic Enantioselective Synthesis. (2023). MDPI. Retrieved from [Link]

  • Hantzsch pyridine synthesis. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]

  • Microporous hierarchically Zn-MOF as an efficient catalyst for the Hantzsch synthesis of polyhydroquinolines. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in 3-Pentyl Acetoacetate Decarboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the decarboxylation of 3-Pentyl Acetoacetate. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with this specific transformation. As Senior Application Scientists, we have structured this guide to move beyond simple procedural lists, focusing instead on the underlying chemical principles to empower you to diagnose and resolve issues effectively.

The conversion of a β-keto ester like this compound to a ketone (in this case, 2-octanone) is a cornerstone of organic synthesis, often utilized in the acetoacetic ester synthesis pathway.[1][2] However, achieving high conversion rates requires careful control of a multi-step process. This guide provides a logical, in-depth framework for troubleshooting common problems, ensuring your experiments are both successful and reproducible.

Section 1: Understanding the Core Mechanism

Low conversion rates often stem from a misunderstanding of the reaction's required steps. The transformation is not a direct decarboxylation of the ester. It is a sequential process involving hydrolysis (saponification) of the ester to form a β-keto acid intermediate, which then undergoes thermal decarboxylation.[2][3]

The key steps are:

  • Ester Hydrolysis: The this compound ester is first hydrolyzed under acidic or basic conditions to yield acetoacetic acid substituted at the alpha position and pentanol.

  • Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses carbon dioxide (CO₂) upon heating. This proceeds through a six-membered cyclic transition state, forming an enol intermediate.[1][4][5]

  • Tautomerization: The enol intermediate rapidly tautomerizes to the more stable ketone product, 2-octanone.

Reaction Pathway

Decarboxylation Mechanism sub This compound (β-Keto Ester) bka 3-Oxooctanoic Acid (β-Keto Acid Intermediate) sub->bka 1. Hydrolysis (H₃O⁺ or OH⁻) enol Enol Intermediate bka->enol 2. Decarboxylation (Heat, Δ) ketone 2-Octanone (Ketone Product) + CO₂ enol->ketone 3. Tautomerization (Rapid)

Caption: The sequential mechanism for converting a β-keto ester to a ketone.

Section 2: Troubleshooting Guide for Low Conversion

This section is formatted as a series of questions that address specific experimental observations. Each answer provides potential causes and actionable solutions based on chemical principles.

Q1: My conversion is very low, and analysis (GC/TLC) shows primarily unreacted this compound. What went wrong?

This is the most common issue and typically points to a failure in one of the two primary reaction stages: hydrolysis or decarboxylation.

Potential Cause 1: Incomplete Hydrolysis The ester must first be converted to the corresponding carboxylic acid to undergo decarboxylation. If the hydrolysis step is incomplete, the starting ester will remain, as it is thermally stable under typical decarboxylation conditions.

  • Solution:

    • Verify Catalyst: Ensure you are using an appropriate concentration of acid (e.g., 6M HCl) or base (e.g., 10-20% NaOH).[6] Basic conditions (saponification) are often more efficient for complete hydrolysis.

    • Increase Reaction Time/Temperature: Allow sufficient time for the hydrolysis to complete. This can be monitored by TLC or by quenching a small aliquot and checking for the disappearance of the starting ester spot. Mild heating can accelerate this step.

    • Ensure Miscibility: If using a biphasic system, ensure adequate stirring to facilitate contact between the aqueous catalyst and the organic ester. A phase-transfer catalyst can sometimes be beneficial.

Potential Cause 2: Insufficient Temperature for Decarboxylation The loss of CO₂ from the β-keto acid intermediate is thermally driven.[2][4] If the temperature is too low, this step will be exceedingly slow or will not occur at all, leaving you with the intermediate acid (if hydrolysis was successful).

  • Solution:

    • Increase Heat: After confirming hydrolysis is complete, gradually increase the temperature of the reaction mixture. Refluxing is a common and effective method. The evolution of CO₂ gas is a clear indicator that the reaction is proceeding.

    • Solvent Choice: Use a solvent with a boiling point high enough to achieve the necessary temperature. For aqueous-based hydrolysis, refluxing the solution is typically sufficient.

Q2: The reaction has started, but it seems to stall, and I'm left with a mixture of starting material, product, and potentially an intermediate. Why?

A stalled reaction suggests that conditions are not robust enough to drive the reaction to completion or that an equilibrium has been unfavorably established.

Potential Cause 1: Catalyst Neutralization or Insufficiency If using a catalytic amount of acid or base for hydrolysis, it may be consumed by impurities or buffered by the reaction medium, effectively stopping the hydrolysis.

  • Solution:

    • Use Stoichiometric Reagents: For saponification, use at least one full equivalent of base (e.g., NaOH, KOH) to drive the hydrolysis to completion. For the final decarboxylation step, the mixture is typically acidified, which also catalyzes the decarboxylation.

    • One-Pot Protocol: A reliable method is to perform a full saponification with excess base, followed by a careful, single-step acidification. Once acidified, the β-keto acid forms in situ and can be decarboxylated by heating the acidic mixture.

Potential Cause 2: Reversibility and Equilibrium While the decarboxylation step is generally irreversible due to the loss of CO₂ gas, the initial hydrolysis can be an equilibrium process, especially under acidic conditions.

  • Solution:

    • Drive the Reaction Forward: Use an excess of water in the hydrolysis step to push the equilibrium towards the products (Le Châtelier's principle). Saponification (using a strong base) is generally preferred as it is effectively irreversible.

Q3: My yield is low, and my product is contaminated with significant byproducts. How can I improve selectivity?

Byproduct formation indicates that reaction conditions are too harsh or non-selective, promoting alternative reaction pathways.

Potential Cause 1: Self-Condensation Reactions Under strong basic conditions, the enolate of the starting material or the product ketone can participate in aldol or Claisen-type condensation reactions, leading to high-molecular-weight impurities.

  • Solution:

    • Control Temperature: Avoid excessively high temperatures during the basic hydrolysis step. Perform the saponification at room temperature or with gentle warming before increasing the heat for decarboxylation.

    • Isolate and Acidify: A clean method involves completing the saponification at a moderate temperature, extracting the resulting carboxylate salt into an aqueous layer, washing away organic non-acidic impurities, and then re-acidifying the aqueous layer to form the β-keto acid, which can then be decarboxylated by heating.

Potential Cause 2: Thermal Decomposition Excessively high temperatures during decarboxylation can lead to charring or decomposition of the starting material or the 2-octanone product.

  • Solution:

    • Find the Sweet Spot: Heat the reaction just enough to see a steady evolution of CO₂. A temperature range of 80-100°C for the aqueous acidic solution is often sufficient.[7] Do not heat indiscriminately.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the ideal catalyst: acid or base?

    • A: For a complete and clean reaction starting from the ester, a two-stage, one-pot approach is often best. Start with a strong base (e.g., NaOH, KOH) to ensure complete and irreversible saponification. Then, acidify the mixture (e.g., with HCl, H₂SO₄) which protonates the carboxylate to form the β-keto acid and also creates an acidic environment that can catalyze the subsequent decarboxylation upon heating.[2][8]

  • Q: What is the optimal temperature for the decarboxylation step?

    • A: There is no single universal temperature, as it depends on the specific substrate and solvent. However, for most aqueous β-keto acid decarboxylations, heating to reflux (around 100°C) is sufficient to drive the reaction to completion in a reasonable timeframe.[7] Monitor CO₂ evolution as your primary guide.

  • Q: What is the best solvent to use?

    • A: The reaction is often performed in an aqueous medium since hydrolysis is a required step. If starting from the isolated β-keto acid, non-polar aprotic solvents can be effective as they favor the intramolecular hydrogen bonding in the cyclic transition state.[1] However, for the complete synthesis from the ester, an aqueous/alcoholic co-solvent system is common.

  • Q: How can I be certain my product is 2-octanone and the reaction is complete?

    • A: Use analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for confirming the disappearance of the starting material (this compound) and the appearance of the product peak with the correct mass for 2-octanone.[7][9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can definitively confirm the structure of the purified product.

Section 4: Protocols and Data

Protocol 4.1: Optimized One-Pot Synthesis of 2-Octanone

This protocol is designed as a self-validating system to maximize conversion.

  • Saponification:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of this compound in ethanol (approx. 2-3 mL per gram of ester).

    • Add 1.5 equivalents of 20% aqueous NaOH solution.

    • Stir the mixture at room temperature for 2 hours or until TLC/GC analysis of an acidified aliquot shows complete consumption of the starting ester. Gentle warming (40-50°C) can be applied if the reaction is slow.

  • Acidification:

    • Cool the reaction mixture in an ice bath.

    • Slowly add 6M HCl dropwise with vigorous stirring until the solution is strongly acidic (pH < 2, check with pH paper). A precipitate of the β-keto acid may form.

  • Decarboxylation:

    • Heat the acidic mixture to reflux (approx. 95-100°C). You should observe vigorous bubbling as CO₂ evolves.

    • Maintain reflux until gas evolution ceases (typically 1-2 hours).

  • Workup and Isolation:

    • Cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution (to remove any remaining acid), then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2-octanone.

  • Analysis:

    • Analyze the crude product by GC-MS to determine conversion and purity. The product can be further purified by distillation if necessary.

Table 4.1: Troubleshooting Reaction Parameters
ParameterSub-Optimal ConditionPotential ProblemRecommended Action
Temperature < 80°C (for decarboxylation)Incomplete or slow decarboxylationIncrease heat to reflux (90-100°C) after acidification.
> 150°CThermal decomposition, charringMaintain temperature just sufficient for steady CO₂ evolution.
Catalyst (Base) < 1.0 equivalentIncomplete hydrolysisUse 1.2-1.5 equivalents of NaOH or KOH.
Catalyst (Acid) pH > 3Incomplete protonation of carboxylateAdd acid until pH is strongly acidic (pH 1-2).
Reaction Time < 1 hour (hydrolysis)Incomplete hydrolysisMonitor by TLC/GC; allow 2-4 hours at RT or 1 hour at 40°C.
< 1 hour (decarboxylation)Incomplete decarboxylationContinue heating until CO₂ evolution completely stops.
Solvent Anhydrous organic solventNo hydrolysis will occurEnsure sufficient water is present for the hydrolysis step.

Section 5: Visual Summaries & Workflows

Troubleshooting Workflow for Low Conversion

Troubleshooting Workflow decision decision action action start Start: Low Conversion Observed check_sm Analysis shows unreacted starting material? start->check_sm check_hydrolysis Review Hydrolysis Step: - Catalyst amount (use >1 eq. base) - Reaction time/temp - Proper mixing check_sm->check_hydrolysis Yes check_decarb Review Decarboxylation Step: - Insufficient heat? - Incomplete acidification? check_sm->check_decarb No (Intermediate observed) optimize_temp Increase heat to reflux (90-100°C) and ensure pH is < 2. check_hydrolysis->optimize_temp check_decarb->optimize_temp check_byproducts Analysis shows byproducts? optimize_temp->check_byproducts optimize_conditions Reduce temperature during base step. Consider extraction/wash before acidification to improve purity. check_byproducts->optimize_conditions Yes end_node Problem Resolved check_byproducts->end_node No optimize_conditions->end_node

Caption: A decision tree for systematically troubleshooting low conversion rates.

Influence of Key Parameters on Reaction Outcome

Parameter Influence center Conversion to 2-Octanone temp Temperature center->temp - (decomposition if too high) base Base Conc. center->base - (side reactions if too harsh) temp->center + (up to optimum) time Reaction Time time->center + (drives to completion) base->center + (ensures full hydrolysis) acid Acid Conc. acid->center + (ensures intermediate formation)

Caption: Relationship between key experimental parameters and the final product yield.

References

  • Wikipedia. (n.d.). Acetoacetate decarboxylase. Retrieved from [Link][10]

  • Uranga, J., & Mata, R. A. (2023). The Catalytic Mechanism of Acetoacetate Decarboxylase: A Detailed Study of Schiff Base Formation, Protonation States, and Their Impact on Catalysis. Journal of Chemical Information and Modeling, 63(10), 3118–3127. Available from: [Link][11][12][13]

  • Guthrie, J. P., & Jordan, F. (1972). Amine-catalyzed decarboxylation of acetoacetic acid. The rate constant for decarboxylation of a .beta.-imino acid. Journal of the American Chemical Society, 94(26), 9132–9136. Available from: [Link][14]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link][1]

  • Quora. (2017). How to determine ease of decarboxylation among the compounds which decarboxylates on heating. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Time dependence of the decarboxylation of 10000 μM acetoacetate at 100, 90, and 80°C. Retrieved from [Link][7]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link][9]

  • College of St. Benedict & St. John's University. (n.d.). Reactivity: Decarboxylation. Retrieved from [Link][2]

  • The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. Retrieved from [Link][5]

  • ResearchGate. (n.d.). Table 3: Optimization of the decarboxylation reaction. Retrieved from [Link][6]

  • Organic Chemistry with Victor. (2024). Decarboxylation of Carboxylic Acids. YouTube. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2020). 23.11: Decarboxylation Reactions. Retrieved from [Link][3]

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Navigating Enolate Formation of 3-Pentyl Acetoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enolization of 3-pentyl acetoacetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with β-keto esters and require a deep, practical understanding of how to control enolate formation. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What makes the α-hydrogens of this compound acidic?

The hydrogens on the carbon situated between the two carbonyl groups (the α-carbon) of a β-keto ester like this compound are significantly more acidic than typical C-H bonds.[1][2] This increased acidity, with a pKa of approximately 11, is due to the formation of a highly stabilized conjugate base, the enolate.[1][3] The negative charge of the enolate is delocalized through resonance across both carbonyl oxygen atoms, which greatly stabilizes the anion.[1][2]

Q2: What is the difference between a kinetic and a thermodynamic enolate?

In asymmetrical ketones and β-dicarbonyl compounds, deprotonation can occur at different α-carbons, leading to two different enolates: the kinetic and the thermodynamic enolate.[4][5]

  • Kinetic Enolate: This enolate is formed faster, typically by removing the most sterically accessible (less hindered) proton.[4] Its formation is favored under irreversible conditions, such as using a strong, bulky base at low temperatures.[6][7][8][9]

  • Thermodynamic Enolate: This is the more stable enolate, usually corresponding to the more substituted double bond.[4][5][8] Its formation is favored under conditions that allow for equilibrium, such as higher temperatures and the use of a smaller, non-bulky base where the deprotonation is reversible.[4][5][6][7][8]

Q3: How does the choice of base influence which enolate is formed?

The strength and steric bulk of the base are critical factors in determining whether the kinetic or thermodynamic enolate is the major product.[4][6]

  • Strong, Bulky Bases (e.g., Lithium Diisopropylamide - LDA): These bases favor the formation of the kinetic enolate.[7][8][9] Due to their large size, they preferentially abstract the less sterically hindered proton.[8] The reaction is typically fast and irreversible, especially at low temperatures like -78°C, which prevents equilibration to the more stable thermodynamic enolate.[7][8][9]

  • Smaller, Strong Bases (e.g., Sodium Hydride - NaH) or Weaker Bases (e.g., Sodium Ethoxide - NaOEt): These bases favor the formation of the thermodynamic enolate.[5][8] Smaller bases can access the more sterically hindered proton.[5] Weaker bases set up an equilibrium that allows the initially formed enolates to interconvert, eventually leading to a predominance of the more stable thermodynamic isomer.[5][8] Higher reaction temperatures also promote this equilibration.[5][7][9]

Troubleshooting Guide

Problem 1: Low yield of the desired alkylated product.

  • Possible Cause: Incomplete enolate formation. If the base is not strong enough or if an insufficient amount is used, the equilibrium between the starting material and the enolate will not fully favor the enolate.[10] This leaves unreacted starting material that can interfere with the subsequent alkylation step.[10]

  • Solution:

    • Base Selection: Ensure the pKa of the base's conjugate acid is significantly higher than that of the β-keto ester (pKa ~11). LDA (pKa of conjugate acid ~36) is an excellent choice for ensuring complete and irreversible deprotonation.[7][10]

    • Stoichiometry: Use at least one full equivalent of the strong base to drive the deprotonation to completion.[7]

    • Reaction Conditions: For sensitive substrates, ensure anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the base and the enolate.

Problem 2: Formation of a mixture of regioisomers (alkylation at both α- and γ-positions).

  • Possible Cause: Loss of regiocontrol during enolate formation. This occurs when the reaction conditions allow for the formation of both the kinetic and thermodynamic enolates.

  • Solution:

    • For Kinetic Control (γ-enolate): Use a strong, sterically hindered base like LDA in an aprotic solvent like THF at a low temperature (-78°C).[4][7][9][11] Add the β-keto ester solution slowly to the LDA solution to ensure the base is always in excess, preventing equilibration.

    • For Thermodynamic Control (α-enolate): Use a smaller, strong base like NaH or a weaker alkoxide base like NaOEt at room temperature or with gentle heating.[5][8][9] These conditions allow the system to reach equilibrium, favoring the more stable enolate.[5][8]

Problem 3: O-alkylation instead of the desired C-alkylation.

  • Possible Cause: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.[12] The counterion and the nature of the electrophile can influence the site of attack. Hard electrophiles tend to react at the hard oxygen center, while soft electrophiles favor the soft carbon center.[12]

  • Solution:

    • Electrophile Choice: Use soft electrophiles, such as primary alkyl halides (e.g., methyl iodide, benzyl bromide), for C-alkylation.[11]

    • Counterion and Solvent: Lithium enolates in a non-polar solvent like THF generally favor C-alkylation. The lithium cation coordinates to the oxygen, reducing its nucleophilicity.

Experimental Protocols

Protocol 1: Selective Formation of the Kinetic Enolate (γ-Deprotonation)

This protocol is designed to favor the deprotonation at the less substituted methyl group (γ-position).

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.

  • Reagent Preparation: In a separate flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78°C (dry ice/acetone bath).

  • Enolate Formation:

    • Cool the LDA solution to -78°C.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution via syringe over 15-20 minutes.

    • Stir the resulting mixture at -78°C for 30-60 minutes to ensure complete formation of the kinetic lithium enolate.[13]

  • Alkylation (Example):

    • Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the enolate solution at -78°C.[13]

    • Allow the reaction to stir at this temperature for 1-2 hours, then slowly warm to room temperature.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Formation of the Thermodynamic Enolate (α-Deprotonation)

This protocol favors deprotonation at the more substituted methylene group (α-position).

Step-by-Step Methodology:

  • Apparatus Setup: Use a similar flame-dried setup as described in Protocol 1.

  • Reagent Preparation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF in the reaction flask. Wash the NaH with dry hexanes to remove the mineral oil if desired.

  • Enolate Formation:

    • Cool the NaH suspension to 0°C (ice bath).

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen gas evolution ceases. Gentle heating may be required to drive the reaction to completion.

  • Alkylation (Example):

    • Cool the reaction mixture to 0°C.

    • Add the alkylating agent (e.g., methyl iodide, 1.2 eq) dropwise.

    • Stir at room temperature until the reaction is complete (monitor by TLC).

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

Data Summary

ParameterKinetic ControlThermodynamic Control
Favored Product γ-Enolate (less substituted)α-Enolate (more substituted)
Typical Base LDA (Lithium Diisopropylamide)[7][8][9]NaH, NaOEt, KOtBu[5][8][9]
Base Characteristics Strong, sterically hindered[7][8][9]Strong, non-hindered or weaker base[5][8]
Temperature Low (-78°C)[7][9]Room temperature or higher[5][9]
Solvent Aprotic (e.g., THF)[4][12]Protic or Aprotic[4]
Reaction Nature Irreversible, fast[6]Reversible, equilibrium-driven[4]

Visualizing the Pathways

Enolate Formation Pathways

Enolate_Formation cluster_start This compound cluster_kinetic Kinetic Pathway cluster_thermodynamic Thermodynamic Pathway Start Start (this compound) Kinetic_Base LDA, THF -78°C Start->Kinetic_Base Fast, Irreversible (Less Hindered Proton) Thermo_Base NaH, THF RT Start->Thermo_Base Slower, Reversible (Equilibration) Kinetic_Enolate Kinetic Enolate (γ-Deprotonation) Kinetic_Base->Kinetic_Enolate Thermo_Enolate Thermodynamic Enolate (α-Deprotonation) Kinetic_Enolate->Thermo_Enolate Equilibration (at higher temp) Thermo_Base->Thermo_Enolate Workflow A 1. Prepare LDA in THF at -78°C B 2. Add this compound solution dropwise A->B C 3. Stir for 30-60 min at -78°C (Enolate Formation) B->C D 4. Add Alkyl Halide (e.g., CH3I) C->D E 5. Reaction Quench (aq. NH4Cl) D->E F 6. Extraction & Workup E->F G 7. Purification (Chromatography) F->G H Final Product G->H

Caption: Step-by-step workflow for kinetic enolate alkylation.

References

  • Wikipedia. Enolate. [Link]

  • JoVE. Regioselective Formation of Enolates. (2023-04-30). [Link]

  • Organic Chemistry Frontiers. Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. (RSC Publishing). [Link]

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. (2023-02-12). [Link]

  • Chemistry LibreTexts. 18.1: Acidity of Aldehydes and Ketones: Enolate Ions. (2015-07-18). [Link]

  • Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. (2022-08-16). [Link]

  • Master Organic Chemistry. Kinetic Versus Thermodynamic Enolates. (2022-08-19). [Link]

  • Lumen Learning. 9.7. Enolate alkylation. [Link]

  • Organic Chemistry Academy. Thermodynamic vs Kinetic Enolates. (2023-06-26). [Link]

  • Chem LibreTexts. Kinetic vs. Thermodynamic Enolates. [Link]

  • National Institutes of Health (NIH). An Increased Understanding of Enolate Additions under Mechanochemical Conditions. [Link]

  • Macmillan Group. Enolate Seminar. (2008-03-12). [Link]

  • National Institutes of Health (NIH). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. (2011-05-02). [Link]

  • Organic Chemistry Tutor. Enolization of Carbonyls. [Link]

  • Fiveable. Alkylation of enolates. [Link]

  • Chemistry Stack Exchange. How does chelation control result in rate acceleration?. (2019-03-19). [Link]

  • ResearchGate. Kinetic Enolate Formation by Lithium Arylamide: Effects of Basicity on Selectivity. (2025-08-06). [Link]

  • YouTube. Enolate Reactions - Direct Alkylation of Ketones With LDA. (2018-05-09). [Link]

  • Khan Academy. Kinetic and thermodynamic enolates. [Link]

  • Chemistry LibreTexts. 19.8: Using LDA to Form an Enolate Ion. (2014-07-26). [Link]

  • Acid-base properties of esters. [Link]

  • Macmillan Group. Elements that dictate enolate !-facial selectivity. [Link]

  • Chemistry Stack Exchange. Which alpha Hydrogens are more acidic?. (2014-06-28). [Link]

  • PharmaXChange.info. Chemistry of Enolates and Enols - Acidity of Alpha-Hydrogens. (2011-02-13). [Link]

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. (2025-03-12). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033945). [Link]

  • YouTube. Alkylation of Enolates [ORGANIC CHEMISTRY] Klein 22.5. (2021-04-12). [Link]

  • University of Calgary. Ch21: Acidity of alpha hydrogens. [Link]

  • ResearchGate. Regioselective Formation of Enolates: A Way to Understanding Kinetic versus Thermodynamic Control. (2016-09-17). [Link]

  • Reddit. Bases to promote enolate formation. (2022-07-25). [Link]

  • Chemistry LibreTexts. Acidity of Alpha Hydrogens & Keto-enol Tautomerism. (2023-01-22). [Link]

  • YouTube. Alkylation of Enolates. (2025-01-07). [Link]

  • Chemistry LibreTexts. 9.4: Diastereoselective Addition to Aldehydes and Ketones. (2020-08-15). [Link]

  • 18: Reactions of Enolate Ions and Enols. [Link]

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Technical Support Center: Managing Steric Hindrance of the 3-Pentyl Group in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers. This guide provides practical, in-depth strategies for managing the steric challenges presented by the 3-pentyl group in organic synthesis. The branched nature of the 3-pentyl group can significantly impact reaction rates and outcomes, but with the right approach, these hurdles can be overcome.[1][2][3]

I. Understanding the Challenge: The Nature of 3-Pentyl Steric Hindrance

The 3-pentyl group (or pentan-3-yl group) is a five-carbon alkyl substituent with the formula -CH(CH₂CH₃)₂.[4][5] Its symmetrical, branched structure presents a moderate yet significant level of steric bulk around the point of attachment. This steric hindrance arises from the spatial arrangement of its atoms, which can impede the approach of reagents to a reaction site.[1][3]

Key characteristics influencing its steric profile:

  • Branching at the alpha-carbon: The presence of two ethyl groups directly attached to the central carbon creates a congested environment.

  • Conformational Flexibility: While the ethyl groups can rotate, certain conformations can create a more significant steric shield than others.[6]

This steric bulk can lead to several common issues in synthesis, including reduced reaction rates, lower yields, and altered selectivity.[1]

Troubleshooting Common Issues

Here we address specific problems you might encounter when working with 3-pentyl substituted compounds.

Issue 1: Slow or No Reaction in Nucleophilic Substitution (Sₙ2)

  • Question: I'm trying to perform an Sₙ2 reaction on a substrate with a 3-pentyl group attached to the electrophilic carbon, but the reaction is extremely slow or doesn't proceed. Why is this happening?

  • Answer: The Sₙ2 mechanism requires a backside attack by the nucleophile on the electrophilic carbon. The bulky 3-pentyl group physically blocks this approach, creating significant steric hindrance.[7][8][9] This raises the activation energy of the transition state, dramatically slowing down the reaction.[8] Tertiary carbons, which have even more substitution, are generally unreactive in Sₙ2 reactions for the same reason.[10]

    Troubleshooting Protocol:

    • Switch to Sₙ1 Conditions: If your substrate is secondary or tertiary, favor a mechanism that avoids a direct backside attack. Sₙ1 reactions proceed through a planar carbocation intermediate, which is more accessible to the nucleophile.[11]

      • Solvent: Use polar protic solvents like ethanol, methanol, or water to stabilize the carbocation intermediate and the leaving group.[12][13]

      • Nucleophile: Employ a weak, non-basic nucleophile to minimize competing elimination (E1) reactions.[12][13]

    • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier, but be aware this can also favor elimination byproducts.[12]

Issue 2: Poor Yields in Coupling Reactions (e.g., Suzuki-Miyaura)

  • Question: I am attempting a Suzuki-Miyaura cross-coupling with a 3-pentyl-substituted aryl halide, and my yields are disappointingly low. What can I do to improve this?

  • Answer: Steric hindrance from the 3-pentyl group can impede the crucial transmetalation and reductive elimination steps in the catalytic cycle. The bulky groups on both coupling partners can prevent them from coordinating effectively to the metal center.

    Troubleshooting Protocol:

    • Catalyst and Ligand Selection:

      • Bulky, Electron-Rich Ligands: Employ catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a coordinatively unsaturated metal center, which is more reactive, and can facilitate the coupling of sterically demanding substrates.[14]

      • Palladium Pre-catalysts: Consider using modern palladium pre-catalysts that are designed for challenging coupling reactions.

    • Reaction Conditions Optimization:

      • Base: A stronger, non-nucleophilic base like t-BuOK can be more effective.[14]

      • Solvent: Aprotic polar solvents like dioxane or THF are often suitable.[14]

      • Temperature: Increasing the temperature or using microwave irradiation can sometimes improve yields for hindered substrates.[14]

ParameterStandard ConditionsOptimized for Steric HindranceRationale
Catalyst Pd(PPh₃)₄Pd-NHC complexes[14]Bulky ligands facilitate reductive elimination.
Ligand PPh₃Buchwald or Josiphos-type ligandsElectron-rich and bulky, promoting oxidative addition.
Base Na₂CO₃, K₂CO₃t-BuOK, Cs₂CO₃Stronger bases can facilitate the catalytic cycle.
Solvent Toluene, DMEDioxane, THF[14]Can improve solubility and reaction rates.

Issue 3: Undesired Regioselectivity in Electrophilic Aromatic Substitution

  • Question: When performing an electrophilic aromatic substitution on a benzene ring bearing a 3-pentyl group, I am getting a higher than expected amount of the para product and very little ortho product. Why?

  • Answer: The 3-pentyl group is an electron-donating group (EDG) and therefore an ortho, para-director.[15][16] However, its steric bulk hinders attack at the ortho positions, making the para position more accessible to the incoming electrophile.[16][17][18] The larger the electrophile, the more pronounced this effect will be.[17]

    Troubleshooting Protocol:

    • If ortho substitution is desired:

      • Use a Directing Group: Employ a directing group strategy. A directing group can be temporarily installed on the substrate to chelate to the catalyst and direct the reaction to the desired ortho position, overriding the steric effects of the 3-pentyl group.[19][20] Transient directing groups are particularly efficient as they are installed and removed in situ.[21][22]

    • If para substitution is desired:

      • Utilize a Bulky Electrophile: The inherent steric hindrance of the 3-pentyl group already favors para substitution. Using a larger electrophile will further enhance this selectivity.

II. Frequently Asked Questions (FAQs)

  • Q1: How does the 3-pentyl group compare to a tert-butyl group in terms of steric hindrance?

    • A1: The tert-butyl group is generally considered to be more sterically demanding than the 3-pentyl group. The three methyl groups of the tert-butyl group are all attached to a single carbon, creating a very dense steric shield. The 3-pentyl group, while bulky, has more conformational flexibility in its ethyl arms, which can sometimes reduce its effective steric hindrance compared to the more rigid tert-butyl group.

  • Q2: Can computational chemistry help predict the impact of the 3-pentyl group's steric hindrance?

    • A2: Yes, computational modeling can be a powerful tool. Techniques like Density Functional Theory (DFT) can be used to calculate the conformational energies of reactants and transition states.[6] This can help predict which reaction pathways are more likely to be affected by steric hindrance and can aid in the rational design of substrates and catalysts to overcome these challenges.

  • Q3: Are there any "steric-proof" reactions for substrates with a 3-pentyl group?

    • A3: While no reaction is completely immune to steric effects, radical reactions are often less sensitive to steric hindrance than ionic reactions. The radical intermediates are planar, which can reduce steric congestion. Additionally, some modern catalytic systems, particularly in cross-coupling and C-H activation, have been specifically designed to tolerate or even leverage steric bulk to achieve high selectivity.[23]

III. Experimental Workflow & Visualization

Decision-Making Workflow for Managing 3-Pentyl Steric Hindrance

The following diagram illustrates a general decision-making process when encountering synthetic challenges due to the 3-pentyl group.

StericHindranceWorkflow start Reaction with 3-Pentyl Substrate Fails or Gives Low Yield identify_reaction Identify Reaction Type start->identify_reaction sn2 Sₙ2 Substitution identify_reaction->sn2 Substitution coupling Cross-Coupling identify_reaction->coupling Coupling eas Electrophilic Aromatic Substitution identify_reaction->eas EAS sn2_solution Switch to Sₙ1 Conditions (Polar Protic Solvent, Weak Nucleophile) sn2->sn2_solution coupling_solution Optimize Catalyst/Ligand (Bulky, Electron-Rich) & Conditions (Base, Temp) coupling->coupling_solution eas_solution Desired Regioisomer? eas->eas_solution ortho_desired Use Directing Group Strategy eas_solution->ortho_desired Ortho para_desired Use Bulky Electrophile eas_solution->para_desired Para

Caption: Decision workflow for troubleshooting reactions.

Conceptual Diagram: Steric Shielding in Sₙ2 vs. Sₙ1

This diagram illustrates why Sₙ1 pathways are favored for sterically hindered substrates like those containing a 3-pentyl group.

SN1_vs_SN2 cluster_SN2 Sₙ2 Pathway cluster_SN1 Sₙ1 Pathway Nu_sn2 Nu⁻ C_sn2 C Nu_sn2->C_sn2 Backside Attack Blocked LG_sn2 LG C_sn2->LG_sn2 R1_sn2 3-Pentyl C_sn2->R1_sn2 H1_sn2 H C_sn2->H1_sn2 H2_sn2 H C_sn2->H2_sn2 C_sn1 C⁺ R1_sn1 3-Pentyl C_sn1->R1_sn1 H1_sn1 H C_sn1->H1_sn1 H2_sn1 H C_sn1->H2_sn1 LG_sn1 LG⁻ Nu_sn1 Nu⁻ Nu_sn1->C_sn1 Attack on Planar Carbocation start Substrate

Caption: Sₙ2 vs. Sₙ1 pathways for hindered substrates.

IV. References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]

  • Bioengineer.org. (2026). Direct Enantioselective C(sp3)−H Coupling via Metallaphotoredox. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). [Link]

  • ResearchGate. (2025). Transient Directing Groups for Transformative C–H Activation by Synergistic Metal Catalysis | Request PDF. [Link]

  • National Institutes of Health. (n.d.). Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. [Link]

  • Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). [Link]

  • RSC Publishing. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines. [Link]

  • Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions | Organic Chemistry Class Notes. [Link]

  • Harvard University. (n.d.). Publication: Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. [Link]

  • Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]

  • Scribd. (n.d.). 6 Steric Hindrance | PDF. [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. [Link]

  • ResearchGate. (2025). (PDF) Effects of substituents on the rates of addition of 2-phenylpropionitrile carbanion to nitroarenes. [Link]

  • National Institutes of Health. (n.d.). Combining transition metals and transient directing groups for C–H functionalizations. [Link]

  • ChemTalk. (n.d.). Steric Hindrance. [Link]

  • MDPI. (n.d.). Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activation. [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on Orientation | MCC Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • Prezi. (n.d.). Steric Hindrance in Organic Chemistry - UMER Mobeen. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • PubMed Central. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]

  • ResearchGate. (2025). DFT Study on Conformation of 1-Alkyl-3-methylimidazolium with Ethyl, Propyl, Butyl, Pentyl, and Hexyl Group. [Link]

  • Grokipedia. (n.d.). Pentyl group. [Link]

  • ACS Publications. (n.d.). Synthesis of 3-Substituted Pentane-2,4-Diones: Valuable Intermediates For Liquid Crystals | The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). 3-Pentyl | C5H11 | CID 141034 - PubChem. [Link]

  • YouTube. (2024). Steric Hindrance | Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Wikipedia. (n.d.). Steric effects. [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • Wikipedia. (n.d.). Pentyl group. [Link]

  • Socratic. (n.d.). a) What is a pentyl group structural formula? b) Is a pentyl group chiral?. [Link]

  • Quora. (2016). What produces steric hindrance?. [Link]

  • Homework.Study.com. (n.d.). Synthesis of t pentyl chloride can be classified as a substitution reaction. Show mechanistically.... [Link]

  • Wikipedia. (n.d.). Gabapentin. [Link]

  • CDN. (n.d.). Experiment 6 (LAB PRACTICAL) – Synthesis of t-Pentyl Chloride. [Link]

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Identifying impurities in 3-Pentyl Acetoacetate using GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-pentyl acetoacetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying impurities in this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results.

Troubleshooting Guide: Common Issues in the GC-MS Analysis of this compound

The analysis of β-keto esters like this compound can present unique challenges. The following table outlines common problems, their probable causes rooted in the compound's chemistry, and actionable solutions.

Symptom / Observation Potential Scientific Cause Recommended Action & Explanation
Poor Peak Shape (Tailing, Broadening) Keto-Enol Tautomerism: this compound exists in equilibrium between its keto and enol forms.[1] These tautomers can interconvert on the GC column, leading to a distorted peak shape, often described as a "camel saddle" where the baseline does not return to zero between two partially separated peaks.[2][3]1. Derivatization: Silylate the sample using a reagent like BSTFA. This will react with the enol form to create a stable O-trimethylsilyl derivative, resulting in a single, sharp peak.[3] 2. Optimize Temperature Program: A faster ramp rate can minimize the time the analyte spends on the column, reducing the opportunity for on-column interconversion.[4]
Unexpected Peaks Not in Original Sample Thermal Degradation: β-keto esters can be thermally labile. High temperatures in the GC inlet can cause the molecule to degrade, creating artificial impurities that were not present in the vial.[5][6]1. Lower Inlet Temperature: Start with a lower inlet temperature (e.g., 220 °C) and increase incrementally if peak shape is poor. Avoid excessively high temperatures (e.g., >280 °C) which can promote degradation.[6][7] 2. Use a Split Injection: A higher split ratio minimizes the sample's residence time in the hot inlet, reducing the risk of thermal breakdown.[7]
Peaks of Other Alkyl Acetoacetates (e.g., Methyl, Ethyl) Transesterification: If residual alcohols (e.g., methanol, ethanol from other processes or solvents) are present in the sample matrix, they can react with this compound in the hot GC inlet, replacing the pentyl group and forming different esters.[8][9]1. Ensure Sample Purity: Use high-purity, non-reactive solvents (e.g., acetonitrile, ethyl acetate) for sample dilution.[7] 2. Verify Solvent Blanks: Always run a solvent blank to ensure no reactive impurities are being introduced from your diluent.
Multiple Peaks with Identical or Very Similar Mass Spectra Isomeric Impurities / Tautomer Separation: The peak could correspond to isomers of 3-pentanol used in the synthesis (e.g., 1-pentanol, 2-pentanol). Alternatively, under specific GC conditions, the keto and enol tautomers may achieve baseline separation, appearing as two distinct peaks with nearly identical mass spectra.[4][8]1. Review Synthesis Route: Check the starting materials for isomeric purity. 2. Confirm Tautomerism: Inject the same sample at different inlet temperatures. If the ratio of the two peaks changes significantly, it strongly suggests on-column interconversion or separation of tautomers. A stable ratio is more indicative of true isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities I should look for in this compound synthesis?

A1: Impurities typically arise from the synthesis process itself, which often involves the reaction of a 3-pentanol isomer with an acetoacetylating agent (like diketene) or a Claisen condensation.[10][11] You should primarily look for:

  • Unreacted Starting Materials: Residual 3-pentanol, and other reagents used.

  • Byproducts: Compounds formed from side reactions. Acetoacetic acid itself can be an impurity.[5]

  • Degradation Products: Acetoacetate can be unstable and may degrade, especially with exposure to heat or moisture.[12]

The following table summarizes potential impurities and their key identifiers.

Impurity NameChemical FormulaMolecular Weight ( g/mol )Key Expected m/z Fragments
3-PentanolC₅H₁₂O88.1570, 59, 45, 31
Acetoacetic AcidC₄H₆O₃102.0987, 60, 43, 42
3-Pentyl 3-ethoxycrotonateC₁₁H₂₀O₃200.28155, 127, 115, 87 (enol ether byproduct)[10]
Di-pentyl AcetoacetateC₁₄H₂₆O₃242.36Varies (from dialkylation)[11]
Q2: How does keto-enol tautomerism specifically affect the mass spectrum of this compound?

A2: Keto-enol tautomerism is an equilibrium between two constitutional isomers.[1] While the mass of both tautomers is identical, their fragmentation patterns under Electron Ionization (EI) can differ subtly due to their distinct structures.

  • Keto Form: Fragmentation is typically initiated at the carbonyl group. You can expect strong signals from α-cleavage and McLafferty rearrangements.

  • Enol Form: The presence of a C=C double bond and a hydroxyl group changes the fragmentation pathways. The molecular ion of the enol form is often more stable than the keto form, resulting in a more intense molecular ion peak (M+•).[8] Fragmentation may be directed by the hydroxyl group, leading to a prominent M-18 peak (loss of H₂O), which is less common in the keto form.

The ability to separate and identify these forms by GC-MS has been demonstrated for similar β-ketoesters.[4][8]

G cluster_workflow GC-MS Impurity Identification Workflow cluster_interpretation Interpretation Steps Prep Sample Preparation (Dilution in Acetonitrile) Inject GC Injection (Low Inlet Temp: 220°C) Prep->Inject Separate Chromatographic Separation (HP-5ms Column) Inject->Separate Ionize Ionization (EI, 70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Interpret Data Interpretation Analyze->Interpret LibSearch Library Search (NIST/Wiley) Interpret->LibSearch Automated Frag Manual Fragmentation Analysis Interpret->Frag Manual ImpurityID Impurity Identification LibSearch->ImpurityID Frag->ImpurityID

Caption: Workflow for GC-MS impurity analysis of this compound.

Q3: What is the expected Electron Ionization (EI) fragmentation pattern for the this compound (keto form)?

A3: The fragmentation of an ester in an EI source is a predictable process governed by the stability of the resulting fragments.[13] For this compound (MW: 172.24 g/mol ), the following fragments are expected to be prominent:

  • McLafferty Rearrangement (m/z 58): This is a classic fragmentation for carbonyl compounds with an available gamma-hydrogen. It results in the formation of an enol radical cation and the elimination of a neutral alkene (pentene).

  • Alpha-Cleavage (m/z 101): Cleavage of the C-C bond adjacent to the ketone carbonyl results in the loss of the pentoxy group (•OC₅H₁₁) and the formation of a stable acylium ion [CH₃COCH₂CO]⁺.

  • Loss of Pentene (m/z 102): A different rearrangement can lead to the loss of neutral pentene (C₅H₁₀) from the ester portion, leaving a fragment corresponding to acetoacetic acid radical cation.

  • Acylium Ion (m/z 43): A very common and often base peak in ketones, [CH₃CO]⁺, is formed by cleavage of the bond between the alpha and beta carbons relative to the ester.

  • Pentyl Cation (m/z 71): Cleavage of the ester C-O bond can produce the [C₅H₁₁]⁺ cation.

The molecular ion peak (M+• at m/z 172) may be weak or absent, which is common for esters.[14]

Recommended GC-MS Protocol for Impurity Profiling

This protocol provides a robust starting point for the analysis. It is designed to minimize thermal degradation while achieving good chromatographic resolution.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dilute in 10 mL of high-purity acetonitrile or ethyl acetate to a final concentration of ~1 mg/mL.

  • Vortex thoroughly to ensure complete dissolution.

  • Transfer to a 2 mL autosampler vial.

2. GC-MS Instrumentation & Parameters

ParameterRecommended SettingRationale
GC System Agilent 7890 or equivalentStandard, reliable platform.
Column HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane column offers good general-purpose separation for semi-polar compounds.[15][16]
Injection Volume 1 µLStandard injection volume.
Inlet Temperature 220 °CA lower temperature minimizes the risk of thermal degradation of the β-keto ester.[6]
Injection Mode Split (Ratio 30:1)Reduces sample load and minimizes time in the hot inlet, further preventing degradation.[7]
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert and provides good chromatographic efficiency.[15]
Oven Program Initial: 50 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 minBalances separation of volatile impurities at the beginning with efficient elution of the main analyte.
MS System Agilent 5977 or equivalentStandard single quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for generating reproducible fragmentation patterns for library matching.[16]
Source Temperature 230 °CStandard source temperature.
Quadrupole Temp 150 °CStandard quadrupole temperature.[15]
Mass Scan Range m/z 40 - 350Covers the mass of the parent compound and all expected fragments and common impurities.
Solvent Delay 3.0 minPrevents the high concentration of solvent from saturating the detector.

3. Data Analysis

  • Integrate all peaks in the total ion chromatogram (TIC).

  • For each peak, compare the acquired mass spectrum against a commercial library (e.g., NIST, Wiley) for tentative identification.

  • Manually interpret the mass spectrum for key fragments to confirm the identity of unknown impurities, using the principles outlined in the FAQs.

  • Calculate the area percent of each impurity to estimate its relative concentration.

References
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2011). Determination of thermodynamic parameters of tautomerization in gas phase by mass spectrometry and DFT calculations: Keto-enol versus nitrile-ketenimine equilibria. PubMed.
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  • Chemguide.
  • ResearchGate. (2025).
  • RSC Publishing. (2021).
  • University of Calgary. Ch21: Acetoacetic esters.
  • Wikipedia. Acetoacetic ester synthesis.
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Validation & Comparative

The Analytical Challenge: Keto-Enol Tautomerism and Thermal Instability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 3-Pentyl Acetoacetate and its Derivatives

For researchers, scientists, and drug development professionals engaged in synthetic chemistry and metabolomics, the accurate analysis of β-keto esters like this compound is a frequent necessity. These compounds are valuable synthetic intermediates, but their analysis presents unique challenges due to their chemical nature. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive technique for their separation and identification, offering unparalleled sensitivity and structural elucidation.[1][2]

This guide provides a comprehensive comparison of analytical strategies for this compound, moving beyond a simple recitation of steps to explain the causality behind experimental choices. We will explore direct analysis versus derivatization techniques, supported by established principles and experimental data for analogous compounds, ensuring a trustworthy and authoritative resource for your laboratory.

This compound, like other β-keto esters, exists as a dynamic equilibrium between two constitutional isomers: the keto and enol forms.[3][4] This phenomenon, known as keto-enol tautomerism, can complicate chromatographic analysis, potentially leading to split or broad peaks as interconversion occurs.[5][6]

Furthermore, β-keto esters can be susceptible to thermal degradation at the high temperatures typically used in GC injection ports.[7][8][9] This can result in the formation of byproducts, compromising both qualitative and quantitative accuracy. A robust analytical method must therefore address both tautomerism and thermal lability.

Caption: Keto-Enol equilibrium of a β-keto ester.

Comparative Analysis of GC-MS Methodologies

The choice of analytical approach directly impacts the quality and reliability of the data obtained. Here, we compare direct injection with two common derivatization strategies.

ParameterDirect InjectionSilylation (e.g., with BSTFA)Methoximation + Silylation
Principle Direct volatilization of the analyte.The acidic enol proton is replaced with a non-polar trimethylsilyl (TMS) group.[10]The keto group is first converted to a methoxime, locking the structure and preventing enolization, followed by silylation of any remaining active hydrogens.[11]
Advantages Fast, simple, requires no reagents.Increases volatility and thermal stability; improves peak shape by reducing polarity and adsorption.[12][13]Provides a single, stable derivative, eliminating peak splitting from tautomers; protects the keto group from degradation.[11]
Disadvantages Risk of thermal degradation in the inlet; peak splitting/broadening due to on-column tautomer interconversion.[5][9]Does not prevent keto-enol equilibrium; can still result in multiple derivative peaks if both tautomers react. Reagents are moisture-sensitive.[11]Two-step process, more time-consuming. Reagents are moisture-sensitive.
Expected Key Fragments (m/z) Molecular Ion (M⁺) at 172; McLafferty rearrangement ion; Acylium ion ([CH₃CO]⁺) at 43.[14][15]TMS-derivative (M.W. 244); Characteristic ions at [M-15]⁺ (loss of CH₃) and m/z 73/75 from the TMS group.[13][16]Methoxime-TMS derivative; fragmentation will be directed by the stable oxime and TMS groups, yielding a distinct, predictable pattern.

In-Depth Look at Fragmentation Patterns

Understanding the fragmentation pathways under Electron Ionization (EI) is crucial for confident spectral interpretation.

Fragmentation of Underivatized this compound

The mass spectrum of a β-keto ester is typically dictated by two major pathways:

  • Alpha (α) Cleavage: Fission of the bond adjacent to a carbonyl group. For this compound, this can lead to the highly stable acylium ion, [CH₃CO]⁺ at m/z 43 , which is often the base peak.[15][17]

  • McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds possessing an accessible gamma (γ) hydrogen.[18] The reaction proceeds through a six-membered transition state, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized radical cation.[17][19][20]

Workflow cluster_Deriv Derivatization Options A Sample Preparation (Dissolve in appropriate solvent) B Direct Injection Method A->B C Derivatization Method A->C D GC-MS Analysis B->D S Silylation (BSTFA) C->S MS Methoximation (MeOx) followed by Silylation (BSTFA) C->MS E Data Interpretation D->E S->D MS->D

Caption: General experimental workflow for GC-MS analysis.

Protocol 1: Direct Injection GC-MS Analysis
  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of approximately 1 mg/mL.

  • GC-MS Parameters:

    • Injector: Split/Splitless, set to 250°C (use the lowest temperature that allows for efficient volatilization to minimize degradation). [8] * Column: A mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • MS Quadrupole: 150°C.

    • Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Injection: Inject 1 µL of the prepared sample.

Protocol 2: Silylation using BSTFA
  • Sample Preparation: Place 50-100 µL of the sample solution (from Protocol 1, Step 1) into a 2 mL autosampler vial.

  • Evaporation: Gently evaporate the solvent to dryness under a stream of dry nitrogen. It is critical to remove all solvent and moisture.

  • Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), to the dry residue. [21][22]4. Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL into the GC-MS using the parameters outlined in Protocol 1.

Protocol 3: Two-Step Methoximation and Silylation
  • Sample Preparation & Evaporation: Follow steps 1 and 2 from Protocol 2.

  • Methoximation: Dissolve the dry residue in 50 µL of pyridine containing 20 mg/mL of Methoxyamine hydrochloride (MeOx). [11]3. Reaction 1: Cap the vial and heat at 60°C for 60 minutes to form the methoxime derivative.

  • Cooling: Allow the vial to cool to room temperature.

  • Silylation: Add 100 µL of BSTFA + 1% TMCS to the vial. [11]6. Reaction 2: Re-cap the vial and heat at 70°C for an additional 30 minutes.

  • Analysis: Allow the vial to cool. Inject 1 µL into the GC-MS using the parameters outlined in Protocol 1.

Trustworthiness: Method Validation and Troubleshooting

A described protocol is only as good as its validation. For quantitative applications, methods should be validated according to ICH Q2(R2) guidelines, assessing parameters such as:

  • Specificity: Ensuring no interference from other sample components. MS provides high specificity. [1]* Linearity: Demonstrating a linear relationship between concentration and response (r² ≥ 0.99 is typical). [1]* Accuracy & Precision: Accuracy (% Recovery) should typically be within 98-102%, and precision (RSD) should be <2% for repeatability. [1][23]* Limits of Detection (LOD) and Quantification (LOQ): Establishing the lowest concentration that can be reliably detected and quantified.

Common Troubleshooting:

  • Peak Tailing: Often caused by active sites in the liner or column. Derivatization significantly reduces this. [13]Regular inlet maintenance and use of deactivated liners are crucial.

  • Poor Reproducibility: Frequently caused by incomplete derivatization reactions due to the presence of moisture. Ensure all glassware is dry and use fresh, high-quality reagents.

  • No Peak/Low Signal: Could be due to analyte degradation in a hot inlet. Try lowering the injector temperature or using a gentler injection technique like cool on-column. [8]

Conclusion and Recommendations

The optimal GC-MS method for this compound and its derivatives depends on the analytical goal.

  • For rapid qualitative screening where minor degradation or peak splitting is acceptable, direct injection offers the fastest turnaround.

  • For robust qualitative identification and improved chromatography, silylation with BSTFA is a reliable choice that enhances stability and volatility.

  • For the most accurate and reproducible results, especially in complex matrices or for quantitative analysis, the two-step methoximation-silylation approach is superior. It provides a single, stable derivative, completely eliminating analytical ambiguity arising from keto-enol tautomerism.

By understanding the underlying chemistry of this compound and the specific advantages of each analytical approach, researchers can select and optimize a GC-MS method that delivers accurate, reliable, and defensible results.

References

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A Comparative Guide to the 1H NMR Spectroscopic Analysis of 3-Pentyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the 1H NMR spectrum of 3-pentyl acetoacetate, a β-keto ester of significant interest in synthetic chemistry. As professionals in research and development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, offering detailed insights into the electronic environment of individual atoms.

The interpretation of the 1H NMR spectrum of this compound is particularly instructive as it serves as a quintessential example of keto-enol tautomerism, a fundamental concept in organic chemistry.[1] Unlike simpler esters, the presence of two distinct, slowly interconverting tautomeric forms in equilibrium results in a more complex but highly informative spectrum.[2][3] This guide will deconstruct this complexity, compare the spectral features to its common analogue, ethyl acetoacetate, and provide the necessary protocols to achieve a high-quality, interpretable spectrum.

The Equilibrium Landscape: Keto-Enol Tautomerism

This compound, like other β-dicarbonyl compounds, exists as a dynamic equilibrium between its keto and enol tautomers.[4] The α-hydrogens, situated between two carbonyl groups, are sufficiently acidic to allow for the formation of a stable, conjugated enol form.[2] A key feature of the enol tautomer is the intramolecular hydrogen bond between the hydroxyl proton and the ketone's carbonyl oxygen, which significantly stabilizes this form and shifts the hydroxyl proton's resonance to a very low field.[5]

On the NMR timescale, the interconversion between the keto and enol forms is slow, meaning the spectrometer detects them as two distinct chemical species.[3][6] Consequently, the resulting spectrum is a superposition of the signals from both tautomers, with the integration of these signals providing a direct measure of their equilibrium ratio. The position of this equilibrium is sensitive to factors such as solvent polarity and temperature.[5][6]

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis A Sample Preparation (5-20 mg in ~0.7 mL CDCl₃) B Add TMS Internal Standard (for δ = 0.0 ppm reference) A->B C Insert Sample & Lock (on solvent deuterium signal) B->C D Shim Magnetic Field (for homogeneity and resolution) C->D E Acquire Spectrum (standard 1H pulse sequence) D->E F Fourier Transform (FID -> Spectrum) E->F G Phase Correction & Baseline Correction F->G H Calibrate Chemical Shift (to TMS) G->H I Integrate Signals H->I J Assign Peaks & Analyze Data I->J

Caption: Standardized workflow for 1H NMR spectroscopic analysis.

Methodology Details:

  • Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm). [7]2. Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform magnetic field shimming to optimize the homogeneity of the magnetic field across the sample, which is crucial for achieving sharp, well-resolved peaks.

  • Data Acquisition: Acquire the 1H NMR spectrum using a standard single-pulse experiment. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected and baseline-corrected.

  • Analysis: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. Integrate the relevant peaks and assign the signals to the corresponding protons in the keto and enol tautomers as detailed above. [8] By following this comprehensive guide, researchers can confidently interpret the 1H NMR spectrum of this compound, leveraging the rich information it contains to confirm structural identity and quantify the fascinating equilibrium of its tautomeric forms.

References

  • Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
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  • Chemistry LibreTexts. (2022). 4.4: Ethyl Acetoacetate and Its Enol Form.
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  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
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A Researcher's Guide to Validating Synthesized 3-Pentyl Acetoacetate: An NMR-Centric Approach with Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers working with novel compounds, such as derivatives of acetoacetate, this validation is not merely a procedural step but a critical gateway to understanding reactivity, biological activity, and potential therapeutic applications. This guide provides an in-depth, technically-grounded comparison of methods for validating the structure of a synthesized 3-pentyl acetoacetate derivative, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by orthogonal techniques for a comprehensive and self-validating workflow.

The choice of analytical methodology is dictated by the information required. For the structural elucidation of organic molecules, NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of the molecular framework.[1][2] This guide will delve into the causality behind experimental choices in NMR, present a robust protocol, and compare its outputs with data from Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Central Role of NMR in Structural Elucidation

NMR spectroscopy is the gold standard for determining the structure of organic molecules because it provides detailed information about the chemical environment of individual atoms, specifically ¹H and ¹³C.[3] This technique allows for the precise mapping of the carbon skeleton and the arrangement of protons, revealing the connectivity and stereochemistry of the molecule. For a β-keto ester like this compound, NMR is particularly powerful as it can also provide insights into dynamic processes such as keto-enol tautomerism.[3][4]

Experimental Protocol: Acquiring High-Quality NMR Data

A self-validating protocol is essential for trustworthy results. The following step-by-step methodology for acquiring ¹H and ¹³C NMR spectra is designed to ensure data integrity and reproducibility.

Sample Preparation:

  • Analyte Preparation: Accurately weigh 5-20 mg of the synthesized this compound. The purity of the sample is crucial for clean spectra.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single, well-characterized residual solvent peak.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as the internal reference standard for both ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[6][7]

  • Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe.

Instrumental Setup and Data Acquisition:

  • Spectrometer Insertion: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.

  • Locking and Shimming: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift. The magnetic field is then "shimmed" to achieve maximum homogeneity, resulting in sharp, well-resolved NMR signals.[3]

  • ¹H NMR Acquisition:

    • Utilize a standard single-pulse experiment.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.

    • Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans is required compared to ¹H NMR to obtain a satisfactory signal-to-noise ratio.[3]

Interpreting the NMR Spectra of this compound

The interpretation of NMR spectra involves analyzing four key features: the number of signals, their chemical shifts, the integration of signal areas, and the splitting patterns (multiplicity).[6]

Molecular Structure and Atom Numbering for this compound

Caption: Structure of this compound with atom numbering for NMR assignment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Keto Tautomer) in CDCl₃

Atom Number¹H Chemical Shift (ppm)¹H Multiplicity¹H Integration¹³C Chemical Shift (ppm)
1~2.2Singlet3H~30
2---~201
3~3.4Singlet2H~50
4---~167
6~4.9Quintet1H~73
7, 9~1.6Multiplet4H~26
8, 10~0.9Triplet6H~10

Note: These are approximate chemical shift values. Actual values may vary slightly depending on experimental conditions.[8]

The presence of the keto-enol tautomerism in β-keto esters can lead to an additional set of signals in both ¹H and ¹³C NMR spectra.[4] The enol form is characterized by a vinyl proton signal and a hydroxyl proton signal, which is often broad. The relative integration of the signals for the keto and enol forms can be used to determine the equilibrium constant of the tautomerism.[4]

Comparative Analysis with Alternative Validation Techniques

While NMR is the cornerstone of structural elucidation, a comprehensive validation strategy often employs complementary techniques to provide orthogonal data, thereby increasing confidence in the assigned structure.[9][10]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce structural features.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the purified this compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography.

  • Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Table 2: Comparison of NMR and MS Data for Structural Validation

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed atomic connectivity, chemical environment of nuclei, stereochemistry.Molecular weight, elemental composition (with high-resolution MS), fragmentation patterns.
Strengths Unambiguous structure determination.High sensitivity, provides molecular formula.
Limitations Lower sensitivity compared to MS, requires relatively pure samples.Does not provide detailed connectivity information on its own, isomers can be difficult to distinguish.
Expected Data for this compound A set of signals corresponding to the unique proton and carbon environments.A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.22 g/mol ), and fragment ions corresponding to the loss of specific groups.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Application: A small amount of the liquid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: An infrared beam is passed through the ATR crystal, and the sample absorbs specific frequencies of IR radiation corresponding to the vibrational modes of its functional groups.

  • Spectrum Generation: The detector measures the transmitted IR radiation, and a Fourier transform is applied to generate the infrared spectrum.

Table 3: Comparison of NMR and FTIR Data for Structural Validation

FeatureNMR SpectroscopyFTIR Spectroscopy
Information Provided Detailed atomic connectivity and chemical environment.Presence or absence of specific functional groups.
Strengths Provides a complete structural picture.Fast, requires minimal sample preparation, provides information on bonding.
Limitations Can be time-consuming to acquire and interpret complex spectra.Provides limited information on the overall molecular structure and connectivity.
Expected Data for this compound A set of signals corresponding to the unique proton and carbon environments.Strong absorption bands for the C=O stretching of the ketone (~1715 cm⁻¹) and the ester (~1740 cm⁻¹), and C-O stretching bands.[12]

A Synergistic Workflow for Unambiguous Structure Validation

For the highest level of confidence, a multi-technique approach is recommended. The following workflow illustrates how NMR, MS, and FTIR can be used in a complementary fashion to validate the structure of a synthesized compound.

Comprehensive Structure Validation Workflow

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Techniques cluster_interpretation Data Interpretation & Validation Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR Connectivity Determine Connectivity & Chemical Environment NMR->Connectivity MolWeight Confirm Molecular Weight & Formula MS->MolWeight FuncGroups Identify Functional Groups FTIR->FuncGroups Validation Final Structure Validation Connectivity->Validation MolWeight->Validation FuncGroups->Validation

Caption: A synergistic workflow integrating NMR, MS, and FTIR for robust structural validation.

Conclusion

The validation of a synthesized molecule's structure is a multi-faceted process that demands a rigorous and evidence-based approach. While NMR spectroscopy stands as the most powerful single technique for the complete structural elucidation of a compound like this compound, its combination with orthogonal methods such as Mass Spectrometry and FTIR spectroscopy provides a self-validating system that ensures the highest degree of scientific integrity. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can confidently confirm the identity and purity of their synthesized compounds, paving the way for further investigation and application in drug development and other scientific endeavors.

References

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A Comparative Guide to the Quantification of 3-Pentyl Acetoacetate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the accurate quantification of reaction components is paramount for process optimization, yield determination, and kinetic studies. 3-Pentyl acetoacetate, a β-keto ester, presents unique analytical challenges due to its inherent chemical properties. This guide provides an in-depth comparison of analytical methodologies for the precise quantification of this compound within a complex reaction mixture, with a primary focus on a developed High-Performance Liquid Chromatography (HPLC) method. Alternative techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, are also evaluated to provide a comprehensive analytical landscape.

The Analytical Challenge: Unraveling the Complexities of β-Keto Esters

The quantification of β-keto esters like this compound is often complicated by two key factors:

  • Keto-Enol Tautomerism: β-Keto esters exist as an equilibrium mixture of keto and enol tautomers. This can lead to peak broadening or splitting in chromatographic separations if the interconversion is slow on the chromatographic timescale.

  • Chemical Instability: These compounds can be susceptible to hydrolysis and decarboxylation, particularly under non-optimal analytical conditions, leading to inaccurate quantification.

Therefore, the selection and optimization of an analytical method must carefully consider these characteristics to ensure a robust and reliable quantification.

Recommended Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A well-developed Reverse-Phase HPLC (RP-HPLC) method is often the most suitable approach for the routine quantification of this compound in a reaction mixture. This technique offers a balance of selectivity, sensitivity, and accessibility for most analytical laboratories.

The Causality Behind Experimental Choices

The proposed HPLC method is built upon the foundational principles of reverse-phase chromatography, where separation is driven by the hydrophobic interactions between the analyte and the stationary phase.[1][2][3] For this compound, the longer pentyl chain compared to its ethyl analog increases its hydrophobicity, leading to stronger retention on a nonpolar stationary phase.[4][5][6]

Chromatographic Column: A C18 column is the workhorse of reverse-phase chromatography and is the recommended starting point.[7] The C18 stationary phase provides sufficient hydrophobicity to retain this compound and separate it from more polar starting materials and byproducts.

Mobile Phase: The mobile phase composition is critical for achieving optimal separation. A gradient elution with a mixture of water and an organic solvent, typically acetonitrile or methanol, is recommended.[8] Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can suppress the ionization of the enol form, leading to improved peak shape.

Detection: β-Keto esters exhibit UV absorbance due to the carbonyl and enol functionalities.[9][10][11][12] The UV-Vis spectrum of the enol form typically shows a maximum absorbance around 245 nm, while the keto form has a weaker absorbance at a shorter wavelength.[9][10] Setting the UV detector at or near the absorbance maximum of the enol form will provide the best sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Reaction Mixture Aliquot Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Vial Transfer to HPLC Vial Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification via Calibration Curve Integration->Quantification

Sources

A Comparative Guide to the Reactivity of 3-Pentyl Acetoacetate vs. Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a starting material is a critical decision that dictates the efficiency, yield, and scalability of a synthetic route. The β-keto ester is a cornerstone of C-C bond formation, and among the most utilized is ethyl acetoacetate (EAA). However, its analogues, such as 3-pentyl acetoacetate, offer a different steric and electronic profile that can be either advantageous or detrimental depending on the desired transformation. This guide provides an in-depth comparison of the reactivity of this compound and the archetypal ethyl acetoacetate, supported by mechanistic principles and experimental considerations.

Foundational Physicochemical Properties

A molecule's reactivity is fundamentally governed by its structure. The primary distinction between the two molecules is the ester alkyl group: an ethyl group in EAA versus a more sterically demanding 3-pentyl group. This seemingly minor change has significant consequences for the molecule's behavior in chemical reactions.

PropertyEthyl AcetoacetateThis compound
IUPAC Name Ethyl 3-oxobutanoate[1]Pentan-3-yl 3-oxobutanoate[2]
CAS Number 141-97-9[3]13562-81-7[2]
Molecular Formula C₆H₁₀O₃[4]C₉H₁₆O₃[2]
Molecular Weight 130.14 g/mol [4]172.22 g/mol [2]
Boiling Point 180.8 °C[4]213 °C
Density 1.028 g/cm³ (at 20°C)[5]0.97 g/cm³ (at 20°C)
pKa of α-proton ~11Slightly higher than EAA (inferred)

The most critical feature of these molecules is the active methylene group (the α-carbon) flanked by two carbonyl groups. This dual activation renders the α-protons significantly acidic (pKa ≈ 11 for EAA), facilitating the formation of a resonance-stabilized enolate ion, which is the key reactive intermediate in many of their signature reactions.[6]

Caption: Structural comparison of the two β-keto esters.

Comparative Reactivity in Key Transformations

The utility of acetoacetic esters is most pronounced in reactions that leverage the acidity of the α-carbon. Here, we dissect the expected performance of each ester in three common synthetic operations.

Acetoacetic Ester Synthesis: Alkylation of the α-Carbon

The acetoacetic ester synthesis is a classic method for preparing methyl ketones.[7][8] The process involves deprotonation of the α-carbon to form an enolate, followed by alkylation with an alkyl halide and subsequent hydrolysis and decarboxylation.[9]

Mechanistic Considerations: The reaction rate is influenced by two primary factors: the ease of enolate formation and the accessibility of the α-carbon for the SN2 attack.

  • Enolate Formation: The acidity of the α-protons is paramount. While the electronic difference between an ethyl and a 3-pentyl group is minimal, the steric bulk is not. A bulky base may experience greater steric hindrance when approaching the α-carbon of this compound compared to ethyl acetoacetate.

  • Alkylation Step: The enolate, once formed, acts as the nucleophile. The large 3-pentyl group can create a more sterically crowded environment around the nucleophilic carbon, potentially slowing the rate of SN2 reaction, especially when a bulky alkyl halide is used.[10] This steric clash can disfavor the transition state of the reaction.

Expected Outcome: Ethyl acetoacetate is expected to undergo alkylation more rapidly and with higher yields compared to this compound under identical conditions, particularly with sterically demanding bases or electrophiles.

A β-Keto Ester (EAA or this compound) B Deprotonation (e.g., NaOEt) A->B 1. C Resonance-Stabilized Enolate Intermediate B->C D Alkylation (SN2) (R-X) C->D 2. E Alkylated β-Keto Ester D->E F Acid Hydrolysis (H₃O⁺, Δ) E->F 3. G Decarboxylation (-CO₂) F->G H Substituted Methyl Ketone G->H

Caption: General workflow of the Acetoacetic Ester Synthesis.
Hydrolysis and Decarboxylation

The final step in the acetoacetic ester synthesis is the conversion of the ester to a ketone. This occurs via two distinct steps: ester hydrolysis to a β-keto acid, followed by thermal decarboxylation.[11][12][13]

Mechanistic Considerations:

  • Ester Hydrolysis: This reaction, whether acid or base-catalyzed, involves nucleophilic attack at the ester's carbonyl carbon. The bulky 3-pentyl group provides significant steric shielding to this carbonyl, making it less accessible to nucleophiles like water or hydroxide ions compared to the relatively unhindered ethyl group. Consequently, the hydrolysis of this compound is predicted to be considerably slower than that of ethyl acetoacetate.

  • Decarboxylation: This step occurs after the ester has been hydrolyzed to the corresponding β-keto acid.[14] The reaction proceeds through a cyclic, six-membered transition state.[11][15] Since the differentiating ester group has been removed at this stage, the decarboxylation rates of the derived β-keto acids should be nearly identical.

Expected Outcome: The overall transformation from the alkylated ester to the final ketone will be slower for the 3-pentyl derivative due to the sterically hindered hydrolysis step.

Caption: Pericyclic mechanism of β-keto acid decarboxylation.
Condensation and Cyclization Reactions

β-keto esters are crucial building blocks in multicomponent reactions that form heterocyclic rings, such as the Hantzsch pyridine synthesis.[16][17][18] This reaction involves the condensation of two equivalents of the β-keto ester with an aldehyde and ammonia.[19][20]

Mechanistic Considerations: The Hantzsch synthesis involves a series of condensations and additions, including Knoevenagel condensation and Michael addition.[19] Each of these steps can be sensitive to steric hindrance. The bulky 3-pentyl group can impede the formation of key intermediates and hinder the final cyclization step.

Expected Outcome: For reactions like the Hantzsch synthesis, ethyl acetoacetate is generally the preferred reagent due to its higher reactivity and the vast body of literature supporting its use.[17][19] While this compound can be used, it may require more forcing conditions (higher temperatures, longer reaction times) to achieve comparable yields, potentially leading to more side products.

Experimental Protocols and Performance Data

To provide a tangible comparison, we outline a standard protocol for the alkylation of a β-keto ester and present illustrative data based on the principles discussed.

Protocol: Alkylation of a β-Keto Ester

Objective: To synthesize 2-acetylhexanoic acid ester via alkylation with 1-bromobutane.

  • Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 50 mL of absolute ethanol. Add sodium metal (2.3 g, 100 mmol) in small portions until fully dissolved to form sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add the β-keto ester (ethyl acetoacetate or this compound, 100 mmol) dropwise over 15 minutes with constant stirring. Allow the mixture to stir for an additional 30 minutes at 0 °C.

  • Alkylation: Add 1-bromobutane (13.7 g, 100 mmol) dropwise to the enolate solution, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute HCl. Remove the ethanol under reduced pressure. Add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent to yield the crude product. Purify by vacuum distillation.

Illustrative Performance Data

The following data represents expected outcomes for the alkylation with 1-bromobutane based on the principles of steric hindrance.

ParameterEthyl AcetoacetateThis compound
Reaction Time (TLC) ~4 hours~10 hours
Isolated Yield 80-90%65-75%
Primary Impurity Dialkylated productUnreacted starting material

Causality Behind Experimental Choices:

  • Base Selection: Sodium ethoxide in ethanol is a classic choice for acetoacetic ester synthesis. The ethoxide anion matches the ester group of EAA, preventing transesterification as a side reaction. For this compound, a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent (e.g., THF) would be a superior choice to avoid transesterification and drive enolate formation.

  • Temperature Control: The initial deprotonation and alkylation are performed at low temperatures to control the exothermicity and minimize side reactions, such as aldol-type self-condensation.

Conclusion and Field-Proven Insights

The comparative analysis reveals a clear trend: the reactivity of this compound is generally lower than that of ethyl acetoacetate in reactions targeting the α-carbon or the ester carbonyl. This difference is almost entirely attributable to the increased steric hindrance imparted by the 3-pentyl group.

  • For Speed and Yield: In standard applications like the acetoacetic ester synthesis or multicomponent reactions, ethyl acetoacetate remains the superior choice for achieving higher reaction rates and yields with minimal optimization.[7][9] Its smaller steric profile ensures facile access to both the α-carbon and the ester carbonyl.

  • Niche Applications for this compound: The reduced reactivity of this compound is not always a disadvantage. In complex syntheses where chemo- or regioselectivity is a challenge, the increased steric bulk could potentially be exploited to favor one reaction pathway over another. For example, it might help suppress unwanted dialkylation or favor reaction at a less hindered site in a molecule with multiple electrophilic centers. However, employing this strategy requires careful reaction design and optimization.

Ultimately, the choice between these two valuable reagents must be guided by the specific goals of the synthesis. For routine construction of substituted methyl ketones, ethyl acetoacetate is the reliable workhorse. For more complex molecular architectures where steric factors can be leveraged for selectivity, this compound presents an interesting, albeit more challenging, alternative.

References

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A Senior Application Scientist's Guide to Steric Effects of Alkyl Acetoacetates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the nuanced field of organic synthesis, the choice of a seemingly simple building block can have profound consequences on reaction efficiency, selectivity, and the viability of a synthetic route. Alkyl acetoacetates are quintessential C4 synthons, prized for their ability to generate complex ketones through the versatile acetoacetic ester synthesis.[1][2] However, the steric and electronic properties of the ester's alkyl group—be it methyl, ethyl, tert-butyl, or benzyl—are not trivial variables. They are control elements that dictate reaction pathways, influence reagent selection, and ultimately determine the success of a synthesis.

This guide provides an in-depth comparison of common alkyl acetoacetates, moving beyond textbook examples to explore the causal relationships between the ester's structure and its reactivity. We will examine how steric hindrance governs key transformations, offering field-proven insights for researchers, chemists, and drug development professionals aiming to optimize their synthetic strategies.

The Core Principle: Acetoacetic Ester Synthesis

The power of the acetoacetic ester synthesis lies in the acidity of the α-protons situated between two carbonyl groups (pKa ≈ 10-11).[3] This allows for easy deprotonation with common alkoxide bases to form a resonance-stabilized enolate, a potent carbon nucleophile. This enolate can then be alkylated via an SN2 reaction with an alkyl halide. The final steps involve hydrolysis of the ester and decarboxylation of the resulting β-keto acid to yield a methyl ketone.[4][5]

The overall transformation effectively converts an alkyl halide (R-X) into a methyl ketone (R-CH₂COCH₃), adding a three-carbon unit.[2]

Diagram: General Workflow of Acetoacetic Ester Synthesis

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation A Alkyl Acetoacetate C Stabilized Enolate A->C Deprotonation B Base (e.g., NaOEt) E Alkylated Acetoacetic Ester C->E SN2 Attack D Alkyl Halide (R-X) G β-Keto Acid Intermediate E->G Ester Hydrolysis F Acid & Heat (H₃O⁺, Δ) H Final Methyl Ketone + CO₂ G->H Loss of CO₂ G cluster_0 Methyl/Ethyl Ester Pathway (Krapcho) cluster_1 tert-Butyl Ester Pathway (Acid-Catalyzed) A Alkylated Methyl Acetoacetate B Cl⁻ attacks Methyl group (SN2) A->B LiCl, DMSO, H₂O, Δ C Carboxylate Intermediate B->C De-alkylation D Ketone + CO₂ + Me-Cl C->D Decarboxylation E Alkylated t-Butyl Acetoacetate F Protonation of Carbonyl E->F cat. H⁺ (e.g., TFA) G Formation of t-Butyl Cation + β-Keto Acid F->G Elimination H Ketone + CO₂ + Isobutylene G->H Decarboxylation

Caption: Steric effects dictate divergent decarboxylation pathways.

Conclusion: A Strategic Choice

The selection of an alkyl acetoacetate is a strategic decision deeply rooted in the principles of steric and electronic effects.

  • Methyl and Ethyl Acetoacetate remain the go-to reagents for straightforward syntheses where downstream functionalities can withstand the conditions of saponification or Krapcho decarboxylation.

  • tert-Butyl Acetoacetate is the reagent of choice for complex, multi-step syntheses. Its facile, acid-catalyzed cleavage provides an essential tool for preserving delicate molecular architectures, justifying its higher cost in the synthesis of high-value compounds.

  • Benzyl Acetoacetate offers a powerful hydrogenolysis-based deprotection strategy, providing an orthogonal method that avoids both acidic and basic conditions entirely.

By understanding the causality behind the reactivity of these esters, the synthetic chemist can move from simply following a recipe to intelligently designing a robust and efficient synthetic route, tailored to the specific challenges of the target molecule.

References

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A Senior Application Scientist's Guide to Catalyst Efficacy in 3-Pentyl Acetoacetate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and selective production of key intermediates is paramount. 3-Pentyl acetoacetate, a valuable building block, is no exception. Its synthesis, primarily through the transesterification of a readily available acetoacetate ester with 3-pentanol, is a process whose outcome is critically dependent on the choice of catalyst. This guide provides an in-depth comparison of various catalytic systems, moving beyond mere procedural lists to explain the underlying principles and provide a framework for rational catalyst selection.

The Synthetic Challenge: Transesterification with a Secondary Alcohol

The synthesis of this compound typically proceeds via the transesterification of an alkyl acetoacetate, such as ethyl acetoacetate, with 3-pentanol. The core challenge lies in the lower reactivity of 3-pentanol, a secondary alcohol, compared to primary alcohols due to increased steric hindrance around the hydroxyl group. This necessitates a catalyst that can effectively promote the nucleophilic attack of the secondary alcohol on the ester carbonyl, while minimizing side reactions.

The general reaction is depicted below:

Transesterification_Reaction reagents Ethyl Acetoacetate + 3-Pentanol products This compound + Ethanol reagents->products Transesterification catalyst Catalyst catalyst->reagents

Caption: General reaction scheme for the synthesis of this compound.

This guide will compare the efficacy of several classes of catalysts for this transformation, including traditional acid catalysts, environmentally benign catalysts, and biocatalysts.

Comparative Analysis of Catalytic Systems

The choice of catalyst directly impacts yield, reaction time, temperature, and the overall sustainability of the synthesis. Below is a comparative analysis of prominent catalyst types, with supporting data from the literature.

Homogeneous Acid Catalysts (Brønsted and Lewis Acids)

Conventional Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) have long been used for esterification and transesterification reactions. They function by protonating the carbonyl oxygen of the ester, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

Mechanism Insight: While effective, these catalysts are often non-recoverable, corrosive, and require neutralization steps, leading to significant waste generation[1].

Lewis acids, such as metal chlorides (e.g., FeCl₃), can also catalyze the reaction by coordinating to the carbonyl oxygen. Studies on the esterification of long-chain acids and alcohols have shown that ferric chloride can be a highly efficient Lewis acid catalyst, a principle that can be extended to transesterification[2].

Environmentally Benign Catalysts: The Rise of Boric Acid

In the pursuit of greener chemical processes, boric acid (H₃BO₃) has emerged as a mild, inexpensive, and environmentally benign catalyst for transesterification. It is believed to activate the β-keto ester, facilitating the nucleophilic attack by the alcohol[3].

Expertise in Practice: Boric acid has demonstrated high efficacy in the transesterification of ethyl acetoacetate with a variety of primary and secondary alcohols, offering good to excellent yields under relatively mild conditions[3][4][5]. For industrial applications, the development of heterogeneous boric acid catalysts, such as silica-supported boric acid, is particularly noteworthy. These catalysts combine the mild reactivity of boric acid with the advantages of easy separation and recyclability, often enabling solvent-free reaction conditions[6].

Heterogeneous Solid Acid Catalysts

Heterogeneous catalysts offer significant advantages in terms of separation, reusability, and potential for use in continuous flow reactors[1]. Various solid acids have been investigated for esterification and transesterification reactions.

Performance Data:

  • Amberlyst Resins: Ion-exchange resins like Amberlyst-15 and Amberlyst-16 have been successfully used as catalysts for the transesterification of glycerol with ethyl acetate, demonstrating high conversion rates[7]. Their acidic sites are effective in promoting the reaction.

  • Zeolites and Metal Oxides: Materials like zeolites and ceria-based catalysts have also been explored. For instance, nanocrystalline CeO₂ loaded on a hierarchical MFI zeolite showed excellent activity for the transesterification of ethyl acetoacetate with n-amyl alcohol, achieving 97% conversion[8]. While this was with a primary alcohol, it highlights the potential of such systems for ester synthesis.

Biocatalysis: The Enzymatic Approach

Enzymes, particularly lipases, offer a highly selective and mild route for ester synthesis. Immobilized lipases, such as Candida antarctica lipase B (CAL-B), commercially available as Novozym 435, are widely used.

Mechanism and Advantages: The enzymatic reaction proceeds via a "Ping-Pong Bi-Bi" mechanism, where the enzyme forms an acyl-enzyme intermediate with the acetoacetate, which is then transferred to the alcohol[9]. This approach is characterized by:

  • High selectivity, minimizing by-product formation.

  • Mild reaction conditions (lower temperatures), reducing energy consumption.

  • The ability to be used in solvent-free systems.

  • The production of "natural" labeled products, which can be advantageous in certain industries[10].

Trustworthiness of the Protocol: The reusability of immobilized enzymes is a key feature. Studies have shown that enzymes like Lipozyme®435 can be reused for multiple cycles without a significant loss of activity, making the process economically viable[9][10].

Quantitative Comparison of Catalyst Performance

The following table summarizes the performance of different catalysts for the transesterification of acetoacetate esters with various alcohols, providing a basis for comparison. Note that direct comparisons are challenging due to variations in substrates and reaction conditions across different studies.

Catalyst SystemSubstrate AlcoholYield (%)Reaction Time (h)Temperature (°C)Key RemarksReference(s)
Boric Acid Various primary & secondaryGood to Excellent5 - 12RefluxEnvironmentally benign, effective for secondary alcohols.[3][4][5]
Silica-Supported Boric Acid Various primary & secondary87 - 952 - 680 - 100Heterogeneous, reusable, solvent-free conditions.[6]
CeO₂-MFI Zeolite n-Amyl Alcohol97 (conversion)470High conversion with a primary alcohol.[8]
Amberlyst-15 Glycerol (with Ethyl Acetate)100 (conversion)290High activity for transesterification.[7]
Lipozyme®435 (immobilized lipase) Pentan-1-ol (with Acetic Acid)>80840 - 60Mild conditions, reusable, solvent-free potential.[9][10][11]
Candida antarctica Lipase B (CAL-B) Ursodeoxycholic acid (secondary OH)60 - 828 - 2450Demonstrates efficacy with sterically hindered secondary alcohols.[12]

Recommended Experimental Protocol: Enzymatic Synthesis of this compound

Based on the principles of green chemistry, efficacy, and mild reaction conditions, an enzymatic approach using an immobilized lipase is recommended. This protocol is designed to be a self-validating system, with clear steps for reaction, work-up, and product characterization.

Materials and Equipment:
  • Ethyl acetoacetate

  • 3-Pentanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous molecular sieves (4 Å)

  • Heptane (or solvent-free)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Condenser (if heating)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware and analytical equipment (GC-MS, NMR)

Step-by-Step Procedure:
  • Reactor Setup: To a 100 mL round-bottom flask, add ethyl acetoacetate (1.0 eq), 3-pentanol (1.5 eq), and immobilized lipase (e.g., 10% by weight of the limiting reagent). For a solvent-free system, omit the solvent. Alternatively, add a minimal amount of a non-polar solvent like heptane.

  • Drying: Add activated 4 Å molecular sieves (approx. 20% by weight of the limiting reagent) to the flask to remove the ethanol by-product and drive the equilibrium towards the product[13].

  • Reaction: Stir the mixture at a controlled temperature, typically between 40-60°C. Monitor the reaction progress by TLC or GC analysis. Reaction times can vary from 8 to 48 hours depending on the specific enzyme activity and substrate concentration[14].

  • Catalyst Recovery: Upon completion of the reaction, allow the mixture to cool. If a solvent was used, dilute the mixture with additional solvent. The immobilized enzyme and molecular sieves can be recovered by simple filtration. The catalyst can be washed with a solvent (e.g., heptane), dried under vacuum, and stored for reuse.

  • Work-up and Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and any unreacted starting materials. The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Charge reactants: Ethyl Acetoacetate & 3-Pentanol B Add immobilized lipase & molecular sieves A->B C Stir at 40-60°C B->C D Monitor by TLC/GC C->D E Filter to recover catalyst D->E F Concentrate filtrate E->F G Purify by distillation or chromatography F->G H Characterize product (NMR, GC-MS) G->H

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion

The synthesis of this compound from ethyl acetoacetate and 3-pentanol can be effectively achieved using a variety of catalysts. While traditional homogeneous acids are effective, they present environmental and practical challenges. For laboratory and industrial synthesis where sustainability and ease of operation are key considerations, boric acid and its heterogeneous derivatives offer a compelling combination of low cost, low toxicity, and high efficiency. For applications requiring high selectivity and mild conditions, particularly in the pharmaceutical and food industries, immobilized lipases stand out as the superior choice, despite potentially higher initial catalyst costs. The selection of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, cost constraints, and environmental considerations.

References

  • Recent advances in the transesterification of β-keto esters. (n.d.). National Center for Biotechnology Information. [Link]

  • Kondaiah, G. et al. (2011). Boric acid: an efficient and environmentally benign catalyst for transesterification of ethyl acetoacetate. ResearchGate. [Link]

  • Pramanik, M. (2018). Boric acid in organic synthesis: scope and recent developments. Arkivoc. [Link]

  • Koval, E. A. et al. (2020). Efficient transesterification of ethyl acetoacetate with higher alcohols without catalysts. ResearchGate. [Link]

  • Reddy, B. et al. (2014). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances. [Link]

  • Valero, F. et al. (2021). Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate. MDPI. [Link]

  • Pelliccia, M. et al. (2024). Enzymatic Synthesis of New Acetoacetate–Ursodeoxycholic Acid Hybrids as Potential Therapeutic Agents and Useful Scaffolds. SFERA. [Link]

  • Enzymatic synthesis of acetoacetate esters and derivatives. (2010).
  • Anand, C. et al. (2015). Solvent free transesterification of ethylacetoacetate and higher alcohols over nanocrystalline CeO2 loaded hierarchical Mobil Five (MFI) zeolite. Scholars Research Library. [Link]

  • Garcia, T. et al. (2018). SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. AccedaCRIS. [Link]

  • Complex 1 Catalyzed Reaction of 2a with Pentan-3-one (5) in Different Solvents. (n.d.). ResearchGate. [Link]

  • A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. (2024). MDPI. [Link]

  • Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant Scale. (2020). ChemSusChem. [Link]

  • Valero, F. et al. (2022). Study of the Solvent-Free Process of Enzymatic Synthesis of Pentyl Esters in a Packed Bed Reactor (PBR). AccedaCRIS. [Link]

  • da Silva, L. O. et al. (2013). Synthesis of bio-additives: transesterification of ethyl acetate with glycerol using homogeneous or heterogeneous acid catalysts. SciELO. [Link]

  • Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. (2017). ResearchGate. [Link]

  • Bahamonde, A. et al. (1996). Comparison study of Lewis acid type catalysts on the esterification of octanoic acid and n-octyl alcohol. Semantic Scholar. [Link]

Sources

A Comparative Guide to the Role of β-Keto Esters in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, multicomponent reactions (MCRs) stand out for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[1][2] Central to the success of many MCRs is the versatile reactivity of β-keto esters.[3][4] These compounds, characterized by a ketone and an ester functional group separated by a single methylene group, possess a unique electronic architecture that allows them to act as both nucleophiles and electrophiles.[3][5] This dual reactivity makes them indispensable building blocks in the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest to the pharmaceutical and agrochemical industries.[5][6]

This guide provides a comparative analysis of the performance of various β-keto esters in prominent MCRs, offering researchers, scientists, and drug development professionals a practical resource for selecting the optimal building blocks for their synthetic endeavors. We will delve into the mechanistic underpinnings of these reactions, present comparative experimental data, and provide detailed protocols to facilitate the application of these powerful synthetic tools.

The Unique Reactivity of β-Keto Esters

The versatility of β-keto esters stems from two key structural features: the acidity of the α-protons and the presence of two electrophilic carbonyl centers.[7] The protons on the carbon situated between the two carbonyl groups (the α-carbon) are particularly acidic due to the ability of the resulting enolate to be stabilized by resonance across both carbonyl groups.[7] This facile enolate formation allows β-keto esters to act as potent nucleophiles in a variety of carbon-carbon bond-forming reactions.[4][8]

Furthermore, the ketone and ester carbonyls provide two distinct electrophilic sites, enabling a range of reactions with nucleophiles. This dual electrophilic and nucleophilic nature is the cornerstone of their utility in MCRs, where they can participate in a cascade of bond-forming events.

Keto-Enol Tautomerism

An important characteristic of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers.[9] This equilibrium can be influenced by factors such as the solvent, temperature, and the nature of the substituents on the β-keto ester.[9] The enol form, with its nucleophilic C=C double bond, plays a crucial role in many reactions.

Comparative Performance in Key Multicomponent Reactions

The choice of β-keto ester can significantly impact the outcome of an MCR, influencing reaction rates, yields, and even the structure of the final product. In this section, we will compare the performance of common β-keto esters, such as methyl acetoacetate and ethyl acetoacetate, in three cornerstone MCRs: the Hantzsch Pyridine Synthesis, the Biginelli Reaction, and the Michael Addition.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic MCR that combines an aldehyde, ammonia, and two equivalents of a β-keto ester to produce 1,4-dihydropyridines (DHPs).[10] DHPs are a privileged scaffold in medicinal chemistry, with many approved drugs, such as nifedipine and amlodipine, belonging to this class.[10]

Comparative Yields: Methyl Acetoacetate vs. Ethyl Acetoacetate

Experimental data indicates that the choice between methyl acetoacetate and ethyl acetoacetate can influence the yield of the Hantzsch reaction. While both are effective, ethyl acetoacetate often provides slightly higher yields under identical reaction conditions.[11] This subtle difference may be attributed to steric and electronic factors influencing the reaction intermediates.

Aldehydeβ-Keto EsterYield (%)
BenzaldehydeMethyl Acetoacetate92
BenzaldehydeEthyl Acetoacetate95[11]
4-ChlorobenzaldehydeMethyl Acetoacetate94
4-ChlorobenzaldehydeEthyl Acetoacetate96
4-MethylbenzaldehydeMethyl Acetoacetate95[11]
4-MethylbenzaldehydeEthyl Acetoacetate98[11]
4-MethoxybenzaldehydeMethyl Acetoacetate94[11]
4-MethoxybenzaldehydeEthyl Acetoacetate96[11]

Table 1: Comparative yields of 1,4-dihydropyridines using methyl acetoacetate and ethyl acetoacetate in the Hantzsch synthesis. Data sourced from representative experimental procedures.

Experimental Protocol: Solvent-Free Hantzsch Pyridine Synthesis

This protocol provides a general, environmentally friendly method for the Hantzsch synthesis.

Materials:

  • Aldehyde (1 mmol)

  • β-Keto ester (e.g., ethyl acetoacetate or methyl acetoacetate) (2 mmol)

  • Ammonium acetate (1.2 mmol)

  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • Combine the aldehyde (1 mmol), the selected β-keto ester (2 mmol), and ammonium acetate (1.2 mmol) in a 50 mL round-bottom flask.[11]

  • Add a magnetic stir bar to the flask.

  • Heat the reaction mixture to 60°C with stirring.[11]

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the mixture to room temperature, which should result in solidification.[11]

  • Add cold deionized water to the solid and stir for several minutes.[11]

  • Collect the solid product by vacuum filtration and wash with deionized water.[11]

  • Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Aldehyde Aldehyde Mixing Combine in Flask Aldehyde->Mixing BetaKetoEster β-Keto Ester (2 eq.) BetaKetoEster->Mixing AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Mixing Heating Heat to 60°C Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Cooling Cool to RT Monitoring->Cooling Precipitation Add Cold Water Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallize (Ethanol) Filtration->Recrystallization DHP 1,4-Dihydropyridine Recrystallization->DHP

Caption: Workflow for the Hantzsch Pyridine Synthesis.

Biginelli Reaction

The Biginelli reaction is another powerful MCR that produces 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-keto ester, and urea or thiourea.[2][12] These heterocyclic products are of significant interest in drug discovery due to their diverse biological activities.

Influence of the β-Keto Ester on Reaction Outcome

In the Biginelli reaction, the structure of the β-keto ester directly dictates the substitution pattern at the C5 and C6 positions of the dihydropyrimidine ring. While simple alkyl acetoacetates like methyl and ethyl acetoacetate are most commonly used, more complex β-keto esters can be employed to introduce greater structural diversity. The reactivity can be influenced by the steric bulk of the ester group, with less hindered esters generally reacting faster.[5]

Aldehydeβ-Keto EsterUrea/ThioureaYield (%)
BenzaldehydeEthyl AcetoacetateUrea92
4-ChlorobenzaldehydeEthyl AcetoacetateUrea95
3-NitrobenzaldehydeEthyl AcetoacetateUrea89
BenzaldehydeMethyl AcetoacetateUrea88
4-ChlorobenzaldehydeMethyl AcetoacetateUrea91
BenzaldehydeEthyl AcetoacetateThiourea90

Table 2: Representative yields for the Biginelli reaction with different β-keto esters. Yields are highly dependent on the specific reaction conditions and catalyst used.

Mechanistic Considerations

The mechanism of the Biginelli reaction is thought to proceed through the initial formation of an N-acyliminium ion intermediate from the aldehyde and urea.[13] This is followed by the nucleophilic attack of the β-keto ester enol, and subsequent cyclization and dehydration to afford the final product.[13]

Biginelli_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Cyclization & Dehydration A Aldehyde + Urea B N-Acyliminium Ion A->B Acid Catalyst D Open-Chain Intermediate B->D C β-Keto Ester (Enol) C->D E Cyclized Intermediate D->E Intramolecular Cyclization F Dihydropyrimidinone E->F - H₂O

Caption: Simplified mechanism of the Biginelli Reaction.

Michael Addition

The Michael reaction, or conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[14][15] β-Keto esters are excellent Michael donors due to the stability of their corresponding enolates.[14] This reaction is a powerful tool for forming carbon-carbon bonds.[16]

Stereoselectivity and the Role of the β-Keto Ester

In asymmetric Michael additions, the structure of the β-keto ester can play a crucial role in determining the stereochemical outcome of the reaction.[16] By carefully selecting β-keto esters with bulky or chiral ester groups, it is possible to influence the facial selectivity of the nucleophilic attack, leading to the formation of enantioenriched products. For instance, the use of crystalline β-keto esters has been shown to promote crystallization-induced diastereomer transformation, affording products as single diastereomers.[16]

Michael Donor (β-Keto Ester)Michael AcceptorCatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Ethyl AcetoacetateChalconeProline85:1592%
tert-Butyl AcetoacetateNitrostyreneChiral Thiourea90:1095%
Benzyl AcetoacetateMethyl Vinyl KetoneChiral N,N'-dioxide-Sc(OTf)₂-up to 80%[17]

Table 3: Examples of stereoselective Michael additions involving β-keto esters. The specific catalyst and reaction conditions are critical for achieving high stereoselectivity.

Experimental Protocol: Asymmetric Michael Addition of a β-Keto Ester to a Nitroolefin

This protocol outlines a general procedure for a stereoselective Michael addition.

Materials:

  • β-Keto ester (1.2 mmol)

  • Nitroolefin (1.0 mmol)

  • Chiral catalyst (e.g., chiral thiourea, 5-10 mol%)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral catalyst and the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the β-keto ester to the catalyst solution and stir for 10-15 minutes.

  • Add the nitroolefin to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

β-Keto esters are undeniably powerful and versatile building blocks in the realm of multicomponent reactions. Their unique electronic properties enable them to participate in a wide range of transformations, leading to the efficient synthesis of complex and biologically relevant molecules. As demonstrated in this guide, the judicious selection of the β-keto ester can have a profound impact on the outcome of an MCR, influencing yields and stereoselectivity. By understanding the comparative performance of different β-keto esters and the mechanistic nuances of these reactions, researchers can better harness the synthetic potential of MCRs to accelerate the discovery and development of new chemical entities.

References

  • (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. Available at: [Link]

  • Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. National Institutes of Health. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters. Royal Society of Chemistry. Available at: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]

  • Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. Available at: [Link]

  • β-keto ester Definition. Fiveable. Available at: [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. National Institutes of Health. Available at: [Link]

  • Biginelli reaction between an aldehyde, β-keto ester, and urea/thiourea to give 3,4-dihydropyrimidine-2(1H)-ones. ResearchGate. Available at: [Link]

  • Biginelli Reaction. YouTube. Available at: [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]

  • (PDF) Mastering β-keto esters. ResearchGate. Available at: [Link]

  • Enantioselective Michael addition of β-keto esters to methyl vinyl ketone employing a chiral N,N′-dioxide–scandium trifluoromethanesulfonate complex as a catalyst. Royal Society of Chemistry. Available at: [Link]

  • Keto Acids and Esters. MCAT Review. Available at: [Link]

  • Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 3-Pentyl Acetoacetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safe and environmentally sound disposal of all chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 3-pentyl acetoacetate, moving beyond mere compliance to foster a culture of safety and operational excellence within the laboratory.

Understanding the Compound: Chemical Properties and Hazard Profile of this compound

This compound (CAS No. 13562-81-7) is a β-keto ester with the molecular formula C9H16O3.[1] Its structure dictates its chemical behavior and, consequently, the necessary precautions for its handling and disposal.

Key Chemical Identifiers and Properties:

PropertyValueSource
IUPAC Namepentan-3-yl 3-oxobutanoate[1]
Molecular Weight172.22 g/mol [1]
AppearanceColorless to Almost colorless clear liquidTCI
Boiling Point213 °CTCI
Flash Point82 °C (Combustible liquid)TCI

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies this compound as a substance that causes skin and serious eye irritation.[1] This necessitates the use of appropriate personal protective equipment (PPE) at all times.

Immediate Safety Protocols: Your First Line of Defense

Before initiating any disposal procedure, a thorough risk assessment is paramount. The following immediate safety measures must be in place to mitigate potential hazards.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the correct and consistent use of PPE. For handling this compound, the following are mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.[2]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[2]

  • Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.[2]

Engineering Controls
  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible.

Strategic Disposal Planning: A Multi-Faceted Approach

The proper disposal of this compound is not a one-size-fits-all process. The optimal strategy depends on the quantity of waste and the available facilities. The overarching principle is to convert the hazardous ester into less harmful substances before final disposal, in compliance with all local, state, and federal regulations.

The Core Principle: Alkaline Hydrolysis (Saponification)

The primary method for the chemical neutralization of this compound is alkaline hydrolysis, also known as saponification.[3][4] This process involves treating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to break it down into 3-pentanol and the sodium or potassium salt of acetoacetic acid.[3][4] These products are generally less hazardous and more amenable to final disposal.

The mechanism involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This is followed by the elimination of the 3-pentoxide leaving group, which is then protonated by the newly formed acetoacetic acid.[4]

Procedural Guide: Step-by-Step Disposal of this compound

This section provides detailed protocols for the disposal of both small and large quantities of this compound.

Disposal of Small Quantities (< 50 mL)

For small quantities of this compound, a direct chemical neutralization via alkaline hydrolysis is the recommended approach.

Materials:

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Methanol or Ethanol (optional, as a co-solvent)

  • Beaker or flask of appropriate size

  • Stir bar and stir plate

  • pH paper or pH meter

  • Appropriate waste container

Protocol:

  • Preparation: In a chemical fume hood, place the this compound waste in a beaker or flask equipped with a stir bar.

  • Base Solution Preparation: Prepare a 1 M solution of NaOH or KOH in water. For every 1 volume of this compound, you will need approximately 2-3 volumes of the base solution. If the ester is not readily soluble, a small amount of methanol or ethanol can be added as a co-solvent.[5]

  • Hydrolysis: Slowly add the base solution to the stirred this compound. An exothermic reaction may occur, so add the base in portions and monitor the temperature.

  • Reaction Time: Allow the mixture to stir at room temperature for several hours, or gently heat to reflux for 1-2 hours to ensure complete hydrolysis.[5]

  • Neutralization: After the reaction is complete, cool the solution to room temperature. Check the pH of the solution. It should be highly basic. Neutralize the solution by slowly adding a dilute acid, such as hydrochloric acid (HCl), until the pH is between 6 and 8.

  • Final Disposal: The resulting neutralized aqueous solution, containing 3-pentanol and sodium acetoacetate, can typically be disposed of down the drain with copious amounts of water, provided it complies with local wastewater regulations. Always check your institution's specific guidelines.

Disposal of Large Quantities (> 50 mL)

For larger volumes of this compound, direct neutralization may not be practical or safe to perform in a standard laboratory setting. In such cases, the primary disposal route is through a licensed hazardous waste disposal company.

Protocol:

  • Containerization: Collect the this compound waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass is generally suitable.

  • Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound".[6]

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as strong oxidizing agents and strong acids.[6]

  • Professional Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not mix with other waste streams unless explicitly permitted by your EHS office.

Spill Management: Preparedness and Response

In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.

For Small Spills:

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Absorb: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to contain and absorb the spill.

  • Collect: Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your laboratory supervisor and your institution's EHS department.

  • Isolate: If possible and safe to do so, prevent the spill from spreading and entering drains.

  • Professional Cleanup: Allow trained emergency response personnel to handle the cleanup.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagrams have been created using the DOT language.

Disposal_Decision_Tree start Waste this compound Generated quantity_check Quantity > 50 mL? start->quantity_check large_quantity Large Quantity Disposal Protocol quantity_check->large_quantity Yes small_quantity Small Quantity Disposal Protocol quantity_check->small_quantity No collect_waste Collect in Labeled, Sealed Container large_quantity->collect_waste hydrolysis Alkaline Hydrolysis (Saponification) small_quantity->hydrolysis segregate Segregate from Incompatibles collect_waste->segregate contact_ehs Contact EHS for Professional Disposal segregate->contact_ehs neutralize Neutralize to pH 6-8 hydrolysis->neutralize drain_disposal Dispose Down Drain with Water (Check Local Regulations) neutralize->drain_disposal

Caption: Decision tree for this compound disposal.

Saponification_Workflow start This compound Waste add_base Add 1M NaOH or KOH Solution start->add_base stir_heat Stir at Room Temp or Reflux add_base->stir_heat hydrolysis_complete Hydrolysis Complete (3-Pentanol + Sodium Acetoacetate) stir_heat->hydrolysis_complete cool_neutralize Cool and Neutralize with Dilute Acid hydrolysis_complete->cool_neutralize final_product Neutralized Aqueous Solution (pH 6-8) cool_neutralize->final_product

Caption: Workflow for alkaline hydrolysis of this compound.

Conclusion: Fostering a Culture of Safety and Responsibility

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By understanding the chemical properties of this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to safety and operational excellence is the cornerstone of innovative and sustainable scientific advancement.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Saponification. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

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Mastering the Safe Handling of 3-Pentyl Acetoacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing their fields, a deep and practical understanding of chemical safety is not just a regulatory requirement—it is the bedrock of scientific integrity and reproducible results. This guide provides essential, immediate safety and logistical information for the handling of 3-Pentyl Acetoacetate (CAS RN: 13562-81-7), moving beyond mere compliance to instill a culture of proactive safety. Here, we dissect the "why" behind the "how," ensuring every step is a self-validating component of a secure laboratory workflow.

Immediate Safety Profile: Understanding the Risks

This compound, also known as Acetoacetic Acid 3-Pentyl Ester, is a combustible liquid that poses primary hazards as a skin and serious eye irritant.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the "Warning" signal word.[1][2] Understanding this profile is the first step in mitigating risk. The causality is clear: direct contact with the liquid can compromise dermal integrity and cause significant ocular damage, while its combustibility demands strict control of ignition sources.

Hazard Summary Table:

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Serious Eye IrritationH319Causes serious eye irritation.[1][2]
Combustible LiquidH227Combustible liquid.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process dictated by the specific experimental context. The core principle is to establish a barrier between the researcher and the chemical, preventing the contact that leads to irritation.

Core PPE Requirements:
  • Eye and Face Protection: Given the serious eye irritation hazard, chemical safety goggles are the minimum requirement.[2] In situations with a higher risk of splashing, such as during transfer of large volumes or when heating the substance, a face shield should be worn in conjunction with goggles.

  • Skin Protection:

    • Gloves: The choice of glove material is critical. Chemical resistance charts indicate that while natural latex and rubber offer poor protection against amyl acetate (a related compound), nitrile and neoprene gloves provide better resistance. It is imperative to consult manufacturer-specific glove resistance data. Always use unlined gloves and inspect them for any signs of degradation before use.

    • Lab Coat: A standard, flame-retardant lab coat should be worn and kept fully buttoned to protect against incidental splashes.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[4] If a fume hood is not available or if there is a potential for aerosol generation, a NIOSH-approved respirator may be necessary.[5]

PPE Selection Workflow:

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE.

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Selection Start Assess Experimental Procedure SplashRisk Potential for Splashing? Start->SplashRisk Goggles Wear Chemical Safety Goggles SplashRisk->Goggles No FaceShield Add Face Shield SplashRisk->FaceShield Yes AerosolRisk Potential for Aerosol/Vapor Generation? LabCoat Wear Flame-Retardant Lab Coat AerosolRisk->LabCoat No FumeHood Work in a Chemical Fume Hood AerosolRisk->FumeHood Yes Goggles->AerosolRisk FaceShield->Goggles Gloves Wear Nitrile or Neoprene Gloves LabCoat->Gloves FumeHood->LabCoat Respirator Consider NIOSH-Approved Respirator FumeHood->Respirator If fume hood is unavailable

Caption: A decision-making workflow for selecting appropriate PPE when handling this compound.

Operational Plan: From Receipt to Disposal

A robust operational plan ensures safety and efficiency at every stage of the chemical's lifecycle in the laboratory.

Handling and Storage:
  • Receiving: Upon receipt, inspect the container for any damage or leaks. Ensure the manufacturer's label is intact and legible.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6] It should be kept away from heat, sparks, open flames, and other sources of ignition.[6] The recommended storage temperature is below 15°C in a dark place.[3]

  • Handling:

    • Always handle this chemical within a certified chemical fume hood to minimize vapor inhalation.

    • Use explosion-proof electrical, ventilating, and lighting equipment.[4]

    • Employ non-sparking tools.[4]

    • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[4]

    • Avoid contact with skin and eyes.[2]

    • Wash hands thoroughly after handling.[2]

Emergency Procedures:

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[2] If skin irritation occurs, get medical help.[2]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

  • Spill Response: For small spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and contact emergency responders.

Disposal Plan:

Chemical waste disposal is a highly regulated process that must be followed diligently to protect personnel and the environment.

  • Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all federal, state, and local regulations.[4][6] Do not dispose of it down the drain.

The following diagram outlines the key stages of the chemical's lifecycle within the laboratory.

Chemical_Lifecycle Receiving Receiving and Inspection Storage Secure and Ventilated Storage (<15°C, away from ignition sources) Receiving->Storage Handling Handling in Fume Hood (Grounding, Non-sparking tools) Storage->Handling Experiment Experimental Use Handling->Experiment Waste Waste Collection (Segregated and Labeled) Experiment->Waste Disposal Disposal via Certified Vendor Waste->Disposal

Caption: The lifecycle of this compound within a laboratory setting, from receipt to disposal.

By integrating these detailed protocols and understanding the rationale behind them, you not only ensure your personal safety but also contribute to a robust and reliable scientific process. This commitment to safety is a direct investment in the quality and integrity of your research.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, min 97% (GC), 1 ml. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 3-PENTYL ACETATE. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.